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Core Science & Biosynthesis

Foundational

The Pharmacometabolic Role of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde: A Synthetic Keystone for Antifolate and Nucleotide Biosynthesis Inhibitors

Executive Summary To understand the biological role of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS 1402401-43-7), we must first correct a common misconception: this compound is not an endogenous human metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary To understand the biological role of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS 1402401-43-7), we must first correct a common misconception: this compound is not an endogenous human metabolite. Rather, it is a highly specialized, biomimetic pharmacophore precursor. As a Senior Application Scientist specializing in metabolic rewiring, I utilize this compound as a foundational synthetic building block. Due to its structural homology with natural pyrimidines and the guanine/pteridine ring systems, its primary biological relevance lies in its ability to be converted into potent inhibitors of one-carbon (folate) metabolism and de novo purine/pyrimidine biosynthesis. These derivatives are critical tools for halting cellular metabolism in pathogenic organisms and selectively starving cancer cells in the era of [1].

Chemical Identity & Structural Mimicry

The architecture of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is purposefully designed to deceive cellular machinery.

  • The Pyrimidine Core: The 2-amino and 6-oxo groups perfectly mimic the hydrogen-bonding face of endogenous guanine and the pteridine ring of folates.

  • The Electrophilic Warhead: The 5-carbaldehyde moiety is the critical feature. It provides an electrophilic handle that allows for rapid intramolecular cyclization with carbon or nitrogen nucleophiles. This enables the synthesis of bicyclic heteroaromatics, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, which act as highly potent [2].

Mechanistic Intervention in Cellular Metabolism

Once synthesized into a mature inhibitor, derivatives of this carbaldehyde disrupt cellular metabolism across three primary axes:

2.1 Disruption of One-Carbon (Folate) Metabolism One-carbon metabolism is driven by tetrahydrofolate (THF) derivatives, which act as carbon donors for nucleotide synthesis. Enzymes like Dihydrofolate Reductase (DHFR) and [3] are critical bottlenecks. Derivatives of the 5-carbaldehyde precursor competitively bind the active sites of these enzymes by mimicking the pteridine ring of dihydrofolate (DHF), effectively crashing the cellular THF pool.

2.2 Blockade of De Novo Purine Synthesis Glycinamide ribonucleotide formyltransferase (GART) utilizes 10-formyl-THF to synthesize purines. Pyrrolo-pyrimidine derivatives synthesized from this precursor act as [4]. By blocking GART, these compounds starve rapidly dividing cells of inosine monophosphate (IMP), halting DNA replication.

2.3 Pyrimidine Metabolism Modulation By mimicking pyrimidine intermediates, these compounds can also exert feedback inhibition on de novo pyrimidine pathways governed by enzymes like , preventing the formation of Uridine Monophosphate (UMP).

MetabolicPathway THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT FTHF 10-Formyl-THF MTHF->FTHF FolD DHF Dihydrofolate (DHF) FTHF->DHF GART (Purine Synthesis) DHF->THF DHFR GAR GAR FGAR FGAR GAR->FGAR GART IMP Inosine Monophosphate (IMP) FGAR->IMP DHFR DHFR GART GART FolD FolD / MTHFD Drug 5-Carbaldehyde Derivatives (Antifolates) Drug->DHFR Drug->GART Drug->FolD

Figure 1: One-Carbon Metabolism & Purine Synthesis Blockade by Pyrimidine Derivatives.

Experimental Methodologies & Self-Validating Protocols

To prove that a derivative synthesized from 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde successfully disrupts metabolism, we employ a multi-tiered, self-validating workflow.

Protocol 1: Chemical Synthesis of Pyrrolo[2,3-d]pyrimidine Antifolates
  • Step 1: Dissolve 1.0 eq of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in anhydrous Dimethylformamide (DMF).

  • Step 2: Introduce 1.2 eq of an active methylene carbon nucleophile and 0.1 eq of piperidine.

  • Step 3: Heat the reaction mixture to 90°C for 4 hours under an inert argon atmosphere to drive the Knoevenagel condensation.

  • Step 4: Precipitate the cyclized bicyclic product using cold water and purify via recrystallization.

  • Causality & Self-Validation: The anhydrous environment is strictly maintained to prevent premature hydration of the highly reactive aldehyde. Piperidine is chosen as a secondary amine catalyst because it specifically lowers the activation energy for nucleophilic attack via an iminium ion intermediate, ensuring a high-yield, self-driving cyclization.

Protocol 2: In Vitro Enzyme Kinetic Assay (DHFR/FolD)
  • Step 1: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.4, 5 mM DTT) containing 10 nM of recombinant DHFR or FolD.

  • Step 2: Pre-incubate the enzyme with the synthesized pyrimidine derivative at varying concentrations (0.1 nM to 10 µM) for 15 minutes.

  • Step 3: Initiate the reaction by adding 200 µM NADPH and 50 µM DHF.

  • Step 4: Monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes.

  • Causality & Self-Validation: We specifically monitor 340 nm because it tracks the oxidation of NADPH to NADP+. This provides a continuous, label-free spectrophotometric readout. By pre-incubating the drug before adding the substrate, we allow the system to reach thermodynamic equilibrium, ensuring the calculated IC50 accurately reflects competitive binding affinity rather than assay artifacts.

Protocol 3: Cellular Metabolic Profiling via LC-MS/MS
  • Step 1: Culture HCT116 colorectal cancer cells and treat with the derivative (at 5x IC50) for 24 hours.

  • Step 2: Instantly quench metabolism by aspirating the media and flooding the plate with cold (-80°C) 80% methanol.

  • Step 3: Scrape the cells, centrifuge at 15,000 x g for 10 minutes at 4°C, and collect the metabolite-rich supernatant.

  • Step 4: Analyze the extract via targeted LC-MS/MS using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality & Self-Validation: Cold 80% methanol is non-negotiable; it instantly denatures metabolic enzymes, preventing artifactual shifts in the metabolome during extraction. HILIC is selected over standard reversed-phase C18 chromatography because highly polar metabolites (like GAR, FGAR, and IMP) will not retain on hydrophobic columns. The accumulation of GAR (upstream) and depletion of IMP (downstream) serves as the ultimate orthogonal proof of on-target GART inhibition.

Workflow Step1 Step 1: Chemical Synthesis Aldehyde Cyclization Purification Step2 Step 2: In Vitro Assays Enzyme Kinetics IC50 Determination Step1->Step2 Step3 Step 3: Cell Culture Dosing Metabolite Extraction Step2->Step3 Step4 Step 4: LC-MS/MS Targeted Profiling Flux Analysis Step3->Step4 Step5 Step 5: Data Analysis Metabolic Blockade Validation Step4->Step5

Figure 2: Multi-tiered experimental workflow for validating metabolic inhibitors.

Quantitative Data: Inhibitory Profiles

The following table summarizes the metabolic targets and typical inhibitory profiles of derivatives synthesized using 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde as the core scaffold.

Target EnzymeMetabolic PathwayDerivative ClassTypical IC50 RangePrimary Biological Effect
DHFR Folate CyclePyrrolo[2,3-d]pyrimidines10 - 50 nMSevere depletion of cellular THF pools.
FolD Folate CycleUreido-pyrimidines2.0 - 5.0 µMDisruption of 10-formyl-THF generation.
GART Purine SynthesisPyrrolo[2,3-d]pyrimidines50 - 200 nMAccumulation of GAR; Depletion of IMP.
DHODH Pyrimidine SynthesisSubstituted Pyrimidines100 - 500 nMDepletion of UMP; S-phase cell cycle arrest.
References
  • Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Oncology Therapeutics Targeting the Metabolism of Amino Acids. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Pyrimidine Metabolism. Small Molecule Pathway Database (SMPDB). Available at:[Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Available at:[Link][1]

  • Effect of N9-Methylation and Bridge Atom Variation on the Activity of 5-Substituted 2,4-Diaminopyrrolo[2,3-d]pyrimidines against Dihydrofolate Reductases. Journal of Medicinal Chemistry (ACS). Available at:[Link][2]

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Exploratory

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde physical and chemical properties data sheet

An In-Depth Technical Guide to 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Introduction: A Versatile Heterocyclic Building Block 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a functionalized pyrimidine de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a functionalized pyrimidine derivative of significant interest to medicinal chemists and drug discovery scientists. The pyrimidine core is a ubiquitous scaffold in biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The unique arrangement of an amino group, a lactam (oxo) functionality, and a reactive carbaldehyde group on this specific molecule makes it a highly versatile precursor for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its known properties, predicted spectroscopic characteristics, and its potential as a strategic starting material in the development of novel therapeutic agents. While detailed experimental data for this specific compound is not extensively available in public literature, this document synthesizes known information and provides expert analysis based on well-understood principles of heterocyclic chemistry and data from structurally related analogues.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. The fundamental identifiers and key physical properties for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde are summarized below.

PropertyDataSource(s)
IUPAC Name 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde[2]
CAS Number 1402401-43-7[2][3]
Molecular Formula C₅H₅N₃O₂[2]
Molecular Weight 139.11 g/mol [2]
Appearance Typically a solid (predicted)-
Purity Commercially available at ≥98%[2][3]
Canonical SMILES C1=C(C(=O)NC(=N1)N)C=O[2]
InChI Key Not readily available-

Spectroscopic Characterization: An Expert-Guided Analysis

Spectroscopic analysis is essential for structure verification and quality control. While published spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous pyrimidine systems.[1][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

    • A downfield singlet, likely above δ 9.5 ppm, corresponding to the aldehyde proton (-CHO). Its significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

    • A singlet for the vinyl proton on the pyrimidine ring.

    • Broad signals corresponding to the protons of the primary amine (-NH₂) and the lactam N-H. The chemical shifts of these protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum would corroborate the structure with distinct signals for each of the five carbon atoms:

    • A highly deshielded signal for the aldehyde carbonyl carbon, expected in the δ 180-190 ppm range.

    • A signal for the C6-oxo (lactam) carbonyl carbon.

    • Three signals corresponding to the sp²-hybridized carbons of the pyrimidine ring, with the carbon bearing the amino group (C2) and the aldehyde-bearing carbon (C5) being readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the compound's functional groups. Characteristic stretching vibrations (ν) would include:[5]

  • N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. A broader absorption may also be present from the lactam N-H.[6]

  • C=O Stretching: Strong, sharp absorption bands are expected for the two carbonyl groups. The aldehyde C=O stretch typically appears around 1660-1700 cm⁻¹, while the lactam C=O stretch will also be in this region.

  • C=C and C=N Stretching: Absorptions in the 1550-1650 cm⁻¹ range corresponding to the pyrimidine ring system.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its densely packed and reactive functional groups, making it a valuable intermediate.

Proposed Synthesis Workflow

A common and effective method for constructing the 2-amino-6-hydroxypyrimidine core involves the condensation of guanidine with a β-dicarbonyl compound or its equivalent.[7][8][9] While a specific protocol for the 5-carbaldehyde derivative is not published, a plausible synthetic pathway can be extrapolated. The Vilsmeier-Haack reaction is a well-established method for formylating activated rings, though other strategies could also be employed.

Synthesis_Workflow start Guanidine intermediate Cyclocondensation start->intermediate reagent Malonic Ester Derivative (e.g., with formyl group precursor) reagent->intermediate product 2-Amino-6-oxo-1,6-dihydropyrimidine- 5-carbaldehyde intermediate->product Base-catalyzed reaction

Caption: Generalized synthesis via cyclocondensation.

Reactivity and Role as a Synthetic Intermediate

The true value of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde lies in its potential for diversification. The aldehyde group is a versatile handle for a multitude of chemical transformations.

  • Condensation Reactions: The aldehyde can readily undergo condensation with active methylene compounds (Knoevenagel condensation), amines (to form imines/Schiff bases), and hydrazines/hydroxylamines (to form hydrazones/oximes).

  • Reductive Amination: The aldehyde can be converted to a new amino group, allowing for the introduction of diverse side chains.

  • Wittig and Related Reactions: The aldehyde can be transformed into an alkene, providing a scaffold for further functionalization.

This multi-faceted reactivity allows it to serve as a central hub for generating a library of complex derivatives for screening in drug discovery programs.

Reactivity_Hub center_node 2-Amino-6-oxo-1,6-dihydro- pyrimidine-5-carbaldehyde product1 Imine / Schiff Base Derivatives center_node->product1 + R-NH₂ product2 Alkene Derivatives (via Wittig Reaction) center_node->product2 + Wittig Reagent product3 Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines) center_node->product3 + Dinucleophile product4 Alcohol Derivatives (via Reduction) center_node->product4 + NaBH₄ / H₂

Caption: Role as a versatile chemical intermediate.

Applications in Drug Discovery and Development

While specific biological activities for this exact molecule are not widely reported, the 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry. Derivatives are known to exhibit a wide range of biological activities, and this compound is an ideal starting point for exploring new chemical space.

  • Enzyme Inhibitors: The pyrimidine core is present in many kinase inhibitors. Furthermore, related 6-oxo-1,6-dihydropyrimidine derivatives have been successfully designed as potent inhibitors of xanthine oxidase (XO), an important target for the treatment of hyperuricemia and gout.[10]

  • Antiviral Agents: The structural similarity of pyrimidines to nucleobases makes them prime candidates for the development of antiviral drugs that can interfere with viral replication. For instance, 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamides have been investigated as inhibitors of HIV-1 integrase.[11]

  • Receptor Antagonists: Functionalized 2-aminopyrimidines have been optimized as potent and selective antagonists for adenosine receptors, which are targets for a variety of cardiovascular, inflammatory, and neurodegenerative diseases.[12][13]

Safety, Handling, and Storage

As a research chemical, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde should be handled with appropriate care in a laboratory setting.

  • Hazard Identification:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.[2][14]

    • P280: Wear protective gloves, eye protection, and face protection.[2][14]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[2][14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.

  • Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.

References

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. AFG Bioscience LLC. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. [Link]

  • PubChem. 2-Amino-6-pyridinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

  • Montaño-González, S. Y., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]

  • CAS Common Chemistry. 2-Amino-4,6-dimethoxypyrimidine. American Chemical Society. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]

  • Asath, R., et al. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

  • Gibellini, F., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Journal of Medicinal Chemistry, 58(18), 7434-7440. [Link]

  • Montaño-González, S. Y., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]

  • Krátký, M., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 25, 2346-2358. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 181, 111558. [Link]

  • Bas, D., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3189-3211. [Link]

  • Gibellini, F., et al. (2015). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. ACS Publications. [Link]

  • Zhao, X., et al. (2014). Design and discovery of 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry, 22(19), 5374-5385. [Link]

  • Das, U., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Organic & Biomolecular Chemistry, 13(21), 5965-5972. [Link]

  • Bas, D., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3189-3211. [Link]

  • Google Patents. (2016). CN106167469A - A kind of method of synthesis 2 amino 4,6 dihydroxy-pyrimidines.
  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and In Vitro Toxicity of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Derivatives

Executive Summary Pyrimidine derivatives represent a cornerstone in medicinal chemistry, with numerous analogues forming the basis of anticancer, antiviral, and antihypertensive therapies.[1] The 2-Amino-6-oxo-1,6-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrimidine derivatives represent a cornerstone in medicinal chemistry, with numerous analogues forming the basis of anticancer, antiviral, and antihypertensive therapies.[1] The 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde scaffold is a promising pharmacophore, yet its successful translation from bench to bedside is contingent on a thorough understanding of its pharmacokinetic profile and potential toxicity. This guide provides a comprehensive framework for the preclinical evaluation of these derivatives, detailing the essential in vitro assays required to characterize their Absorption, Distribution, Metabolism, and Excretion (ADME) properties and to assess their toxicological liabilities. By integrating robust, validated protocols with expert insights, this document serves as a critical resource for researchers and drug development professionals dedicated to advancing this important class of compounds.

Introduction to Pyrimidine Derivatives and Early-Stage Profiling

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a wide array of clinically significant drugs.[1] Its versatility allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.[2] The 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde core, in particular, offers unique structural features that can be exploited for targeted drug design. However, early and accurate prediction of a compound's behavior in the body and its potential for adverse effects is critical to de-risk drug development projects and avoid late-stage failures.[3][4] In vitro toxicology and ADME assays are indispensable tools in this endeavor, providing crucial data to guide lead optimization and candidate selection.[5][6]

The Imperative of Early-Stage ADME and Toxicity Assessment

Unfavorable pharmacokinetic properties and unforeseen toxicity are primary reasons for the high attrition rates in drug development.[3] Early-stage in vitro screening allows for the rapid and cost-effective identification of compounds with potential liabilities, enabling a "fail fast, fail cheap" approach.[4] This guide focuses on a suite of validated in vitro assays that, when used in concert, provide a holistic view of a compound's potential.

In Vitro Pharmacokinetic (ADME) Profiling

A compound's therapeutic efficacy is intrinsically linked to its ability to reach the target site in sufficient concentrations and for an adequate duration. The following in vitro assays are fundamental for predicting the in vivo ADME properties of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde derivatives.

Permeability Assessment for Oral Bioavailability Prediction

For orally administered drugs, absorption across the intestinal epithelium is the first critical step.[7] We will explore two complementary assays for assessing permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

The PAMPA model is a cell-free system that predicts passive diffusion across a lipid membrane.[8] It is a high-throughput, cost-effective method for initial screening of a large number of compounds. The assay measures the diffusion of a compound from a donor to an acceptor compartment through an artificial lipid-oil-lipid tri-layer membrane.[8]

Experimental Protocol: PAMPA

  • Preparation of Lipid Solution: A solution of a lipid mixture (e.g., 2% DOPC in dodecane) is prepared.[8]

  • Coating the Donor Plate: The filter membrane of a 96-well donor plate is coated with the lipid solution.

  • Compound Preparation: Test compounds are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 500 µM.

  • Assay Assembly: The acceptor plate is filled with buffer, and the donor plate containing the test compounds is placed on top, ensuring contact between the membrane and the acceptor solution.

  • Incubation: The plate "sandwich" is incubated for 16-24 hours at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells.[9]

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[7][10] This model can assess both passive and active transport mechanisms.[10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a 24-well plate and cultured for approximately 21 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω x cm².[11]

  • Transport Studies (Apical to Basolateral - A to B): The test compound (e.g., 100 µM) is added to the apical (donor) side, and samples are collected from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).[10][11]

  • Transport Studies (Basolateral to Apical - B to A): To assess active efflux, the compound is added to the basolateral side, and samples are collected from the apical side.[10]

  • Quantification: Compound concentrations are measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[10]

In Vitro Metabolic Stability

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzyme family plays a crucial role in the clearance of most drugs.[12][13] The in vitro metabolic stability assay using liver microsomes is a standard method to predict hepatic clearance.[12][14]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).[14][15] The test compound is prepared at a final concentration of 1 µM.[14]

  • Incubation: The test compound and microsomes are pre-incubated at 37°C. The reaction is initiated by adding the cofactor NADPH.[12][14]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[12]

  • Quantification: The remaining parent compound at each time point is quantified by LC-MS/MS.[14]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[12][16]

In Vitro Toxicity Assessment

Early identification of potential toxicities is paramount for patient safety and successful drug development.[17] The following in vitro assays provide insights into a compound's potential for cytotoxicity, genotoxicity, and cardiotoxicity.

Cytotoxicity Assays

Cytotoxicity assays are used to determine the concentration at which a compound becomes toxic to cells.[18]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[20]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cells (e.g., HepG2 for hepatotoxicity) are seeded in a 96-well plate and allowed to attach overnight.[19]

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).[19][21]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[19][21]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[18][21]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[18][20]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration that inhibits cell growth by 50%) is determined.[18]

The lactate dehydrogenase (LDH) assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged membranes.[22][23]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new 96-well plate.[22]

  • LDH Reaction: A reaction mixture containing a tetrazolium salt is added to the supernatant. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt to a colored formazan product.[23]

  • Incubation and Measurement: The plate is incubated for up to 30 minutes at room temperature, and the absorbance is measured at 490 nm.[24]

  • Data Analysis: Cytotoxicity is calculated based on the amount of LDH released compared to control wells.

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause DNA damage, which can lead to mutations and cancer.[25]

The in vitro micronucleus test identifies substances that cause chromosomal damage.[26] A micronucleus is a small, extranuclear body that is formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[25]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Suitable cells (e.g., CHO-K1 or human peripheral blood lymphocytes) are cultured and exposed to at least three concentrations of the test compound for a short (3-4 hours) and a long (21-24 hours) duration, both with and without metabolic activation (S9 fraction).[26][27]

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[27]

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa stain).[26]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[27]

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[26]

Cardiotoxicity Assessment

Drug-induced cardiotoxicity is a major reason for the withdrawal of approved drugs from the market.[17] The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical component of cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[28]

The hERG assay is a patch-clamp electrophysiology-based assay that directly measures the effect of a compound on the hERG channel current.[28]

Experimental Protocol: hERG Channel Assay

  • Cell Line: A cell line stably expressing the hERG channel (e.g., CHO or HEK cells) is used.[29]

  • Electrophysiological Recording: Automated patch-clamp systems (e.g., QPatch) are commonly used for high-throughput screening.[28]

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.[28]

  • Data Acquisition: The hERG channel current is recorded before and after compound application using a specific voltage protocol.[29]

  • Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration, and an IC50 value is determined.

Data Integration and Visualization

The data generated from these assays should be integrated to build a comprehensive profile of each derivative. Quantitative data should be summarized in clear, structured tables for easy comparison.

Summary of Key Parameters
Assay Parameter Significance
PAMPA Effective Permeability (Pe)Predicts passive absorption
Caco-2 Apparent Permeability (Papp) & Efflux RatioPredicts intestinal absorption and identifies efflux
Metabolic Stability In Vitro Half-life (t1/2) & Intrinsic Clearance (Clint)Predicts hepatic clearance
MTT Assay IC50Quantifies cytotoxic potency
LDH Assay % CytotoxicityMeasures membrane damage
Micronucleus Assay Fold increase in micronucleated cellsIndicates genotoxic potential
hERG Assay IC50Assesses risk of cardiotoxicity
Visualizing Experimental Workflows

Diagrams are essential for illustrating complex experimental workflows.

ADME Screening Workflow

ADME_Workflow cluster_Permeability Permeability Assessment cluster_Metabolism Metabolism cluster_Toxicity Toxicity Screening PAMPA PAMPA Assay (Passive Diffusion) Data_Integration Integrated Data Analysis (Lead Selection) PAMPA->Data_Integration Caco2 Caco-2 Assay (Passive & Active Transport) Caco2->Data_Integration Microsomes Liver Microsome Stability Assay Microsomes->Data_Integration Cytotoxicity Cytotoxicity Assays (MTT & LDH) Cytotoxicity->Data_Integration Genotoxicity Micronucleus Assay Genotoxicity->Data_Integration Cardiotoxicity hERG Assay Cardiotoxicity->Data_Integration Start Test Compound Start->PAMPA Start->Caco2 Start->Microsomes Start->Cytotoxicity Start->Genotoxicity Start->Cardiotoxicity

Caption: Integrated workflow for ADME and toxicity screening.

In Vitro Micronucleus Assay Logic

Micronucleus_Logic cluster_Exposure Cell Exposure cluster_Analysis Analysis cluster_Outcome Outcome Treatment Treat cells with Test Compound (+/- S9 activation) CytoB Add Cytochalasin B (Block Cytokinesis) Treatment->CytoB Harvest Harvest & Stain CytoB->Harvest Scoring Microscopic Scoring (Count Micronuclei in Binucleated Cells) Harvest->Scoring Positive Positive Result (Genotoxic Potential) Scoring->Positive Significant Increase Negative Negative Result Scoring->Negative No Significant Increase

Caption: Decision logic for the in vitro micronucleus assay.

Conclusion and Future Directions

The preclinical data package generated through these in vitro assays is fundamental for making informed decisions in the drug discovery cascade. A favorable profile—characterized by good permeability, metabolic stability, and a clean toxicity panel—provides a strong rationale for advancing a 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde derivative to more complex in vivo studies. Conversely, early identification of liabilities allows for timely project termination or targeted chemical modifications to mitigate risks. This structured, data-driven approach maximizes the probability of success in the challenging journey of bringing a new therapeutic agent to the clinic.

References

  • Pharmaron. In vitro Toxicity Testing for Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj-koodrrjfD-NLDD6XNERYNYqKZ-482rW8pPYDTPDB9RnWvdSobum-SZnjfU6cP9fKIHrWtRcrjWTpZ1j6Mtxc9uWRxGTffFKX8FvWgyTa93Cq4LqVyviQTfrSNo6xEkfd1wqf5NSMx3C6MoE5IKrNoT5dxvQE6fE4qDQa4Yew3Ezui5W7f0uxaShx98o3YvB_3TdaSNHmagmSHdl]
  • Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2-Dd39u-0MH81mCC1NAb3ysAYUfmEgWd97BILfVrPIHfx4u9UAGLSg7ZYoigTdcQfJv62zmW9IjLgD-rwvyENabStJjJWCZCf6adZJZmJ3Y2-p8es4MioGS9ERVqOJL-dzcgcUzOiwSB3iYtoLRZhtXTZaUVSmowaPIVPHuXWpqA0Lp30uIuAfuK_k9uBxvzLEw==]
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0uOQWypmNv5NVvgi_Fc_h6Wa3MTAqWRT5xp357Hx_-k-mAU9xFYOIt6vvQg16X6dJOIAcjG3SI03oaf9lIm163AWojtH8NI-Fzl27FIcvwpLWRzbjbWPA9OY0CH7h4Wnq7WUJJus_GraqS5WRUsxpMXsgBeo2WY0O3QUUgJCx3Br1-ThZutuAhLxZwyndVNFUgFm9MD82EN-r2trGXC9m]
  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK87BeZPY5ZWRsvV9yAQb2zEQL6nMHOMoGFUPZBQuDrjJc8vcKyHJ4_006B9a58SvMp_N-LGkOQVo3WvWd6xe7alG8NTPWkZeIho4tfcRo2IIhM_bWNuQDii0-_ezfd9zNa2ccQQe_4EQEA0s9o5oj2rEwKw6TZ0HpGwNw4ytuVQ9cD-QywyBSvYHlkqg5Vg2eDGKBqH2KvyO88PNbK5o3-48hKRWi2qaGV4yuU7ghsnPZLWgFNowuoqE7xlQ4_2a_7ZHt]
  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnv-ZCjtegK8o1PrEItIyQKE3dNxYiNWUb8pVRr3qYw3cXMuzHAgz0vHzTb9uwExd6FlRsicXe9PW8niyZS3Y2qzQUTdvrsDGnfZHqFh6-y_a8b14HGnVzh38SfUe2jV2Tzc3S]
  • Caco2 assay protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlrhJRGjHRvV2uvRHvJXd-32AvClzCTepOGZvKtydCAvGwHGUZ0K7IO5eROgclgovqv_X63c0cg4UfbrUn8CH-9WbTrwpVWm7KTmNcZjBzALi7IooZWSZcHXkUxaCLfLsLykHyJxSxmXPIL9Ph7znfjHVrKhO_CS8Wj9lrBDscZDG-dmD7kdfT0kHrgXbWVDrEeCfc-zBL73bOxx8R_fMNbeHGFBtqZ5A1_lK79gTZpwINXWJgrjtAByzPdw==]
  • Mercell. metabolic stability in liver microsomes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCoOC4jIw61Ypulp4iRhD5YPM5dco2UPMFKCLMKyoK_qDzPTJ9sYBQkMRunQDbd2pzZsZTf9tXBsNf7jxqZSGrEJt4_z4FNf9IiU-sJ1rJbNSkAKmme8f8FoIGCMN-SnJCiQb7uJT16GZ22044aDWv8JW4-hyosd0I2CCJ1D6G55UZ]
  • TME Scientific. In Vitro Toxicology Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMtYcOeDsDkC0-AZseWezKGvRwe8h1hsLjTnRfpOHSYtVlOYsrIH5pwvYgBmhUZiDlGOK-IAaXMH9chaNnCnyy0GFIbU1jIciPrI10CNlFHbWu06FLsoy87zvinNn3kHU8XAh1KyyQ-TZFOYKQGdR5oQ5V]
  • Bio-protocol. 2.5 Cytotoxicity assay using MTT method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESvx1RrjrUO5YF_fhVVHtyGw1br3n9gMMGuvD7lGBE0GC5cFD9vpQXYFlpW9wQi64pTE7UOK14WwRHQ-MfT08Afo14p9JM7CGDnr6jjpGdrjWiMuro04glPj1fG_OsIJ6y_QEv0cA4Ereo-wTw0CvHbAlMkxA3dICSn1U=]
  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKzCChSUq1dBA00YDuG1NI9k1Xu3z_Q8ix8sDbqUCrFvG8JIEzgueA05rCKKTRNecabNC53fvs4nIKek6UXecqv-uVT0woeZJeIMi5LxwDdthdobGXq1Lr_3QSnzyztjsRkAi6jbqPqAYQPJj23WvA9N20OEQvPEH3J0cAqziDjA03vlA=]
  • PubMed. Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqgfg2UVECJVpKKfYTzDron1N1fcxc4yxUsWB37bDvDx2Vm9A8xUZiqu7VWWF8QlAjFte92_4HFN9WqdnvBrl6CzgrXHeHYfg1KlLCgOv-7stLRfyCrTuR_i_s9C7mAN1Kgrkc]
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEirWHXk4bTsJCbk8Fz_jBdcDQvQFVXZNMUCUyQ_cLka1bvQKfmyRDgOB-RsR2MtALQFTv-Iivn7isEyurszVQEryn5BFOjo-RikFAZtL9HFnKmt92ldB65kKr9KKKVNUYtKoqPDuBI8ooxvdGiEPW-zrbBkwzWqo9P2oWhzdeVhxB8-vKg0LhoNIjYXIMjidkW83fpKZZDo8GYT3a5C1K_v-xpqMSB-83YoPoVPsxhZXbAlHXRFffWgroSKBIoadHTNmzJpQMXPOsC803lb4dL1zKm]
  • Abcam. MTT assay protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGagtNSTcj8UrMRGgMt-FLmucjBxeZ7B11_TMWhIII1m1jr_xUGlVT8o6BcLFJixMThRCg2J-r1t2j4xDXRp0G3m02AVMWKmAoIK35tYjLKoLFlei84vDA3R1sRkCYPpzYtyZAMdpnxHTGzpIWdUKw05ALIvsCebLdEERkOm6E=]
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI73m9FnalgjKSIFCbk4d6xCvXRtCa7Sj73ELlM9wSiW5aEGvmhJHPzBUGVcl_01yZCAUh7yWtFnBkfSgzek7rc-W_eP6j3Qf5rtVoqsC-WflHLzI7cgnpZ7b6pdOOplqY7VvNqxOldg==]
  • Abcam. LDH assay kit guide: Principles and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjCuUW6n8MMAhxeSx9NRy0LUL8c-LPSAFq6YZv_nXWCfzp36p1dzxuc28HWHce7OCAaLvGf1Va7DnNeMQ7GVxh3_1azMevfrQHXJmLIDBj_AW95U3g3bkfL4zPKBAx8yo99pFT49MRs6F3xTmD4bZAhg0myiIp5MGG5WPIMRSpg4JkDSDyI4D726lo6GR_d31ZQDSojQhUyPYAwBVp2ze9bcif]
  • Benchchem. Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9s58WpETQa-0J_UkTAWlX2obQQTIfBFUMKDiAm9-Olv5GjBVxdKezEvJRILdXB3i_9jdPw6CUalFp5bi3W7dH2O9_Q0p9GsJIg1WDr29WqfLIv0zPRDnzqt7RQr6CJo4u1kR7KyxwLOpIJwFFc10K87c1zC8wkPoSLQ9R2FrE8SvsjCrexFOYFQhbyj9K5enGWW_0aF45pEXU4UNJ_DHbdQfzERDBb5c0bk4x96KLdsvRAnC3gJLCA==]
  • Charles River Laboratories. In Vitro Toxicology Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhZWTileWIJaUzPk5Ex709D9d2CFOjhWRH8HcjlPqJ8F0ulYDJNz7w2lLi7bOBtx5LHY8Lyqi-ayFVZgyOw75tvKKrlva2om8MTM8i6_BKJuYuacl0JLzVxaLv2nMfMz_f0Pp2Bku0TH9Ml-jdaue2m6ePer8Hp3PXuxtt7l_cgwb_o_XKJjxm_txGG-ezvOlLAYFkXBNu1F2g]
  • Benchchem. Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjSBiKHTdlTGEvYUW1ZByurdRGZkQkAPBmy-kCNvRpBefn5qlc3K5I63I_KG4IzX6M-tdgp1NxT8-9X2IHWpAdEAHVxHZr6dJmJcpgb08Qq1rqZEMBL_-a0LBkc-mU7mFYIRCN9g8fyfymtDQA41P4SEMB8fwzdg6GMwCJq2ElBbAZ4b92KcvP2IjsCcxeBkqBPN-UJA_zr7jxgEeGjOig2825xwJ6hMf5TDE=]
  • Eurofins Discovery. In Vitro Toxicology Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzXIksNDbfq9YTrB3zFqVTyj8dJ36Tf9KpzcdCCb9RQhU7zNm66UFM0PxQT7dCeJgKOY7VSVqU1n13WWvqqeNXCzDE8ViDMT-Xwc0t5BEdPA2jNGQoOgCZhHJD9oulbYRQUAehvM3ZR70dqP4G0Osu]
  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPcptmbPEMRW8EAX87BdiXw4pvy_5WnAGVzre0HtTYbHZ-2t6smagqMSfUn41bEO0h3koW-Iou-9mrRjuxGju9f7itBYXO-p87m6rYNbuSM4gpUwhShPrjT8T7ttF74i4VWLkN289RZov6DKvEjagBfEujCfbvn_veN2_jBPEMIlaxVVjA6pXSBbYwGKrDRDHw3kg9Zxo_bSmO4Fq59cB_uGjcCPuypKM=]
  • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvAJBydIrXQZ__ARK8IFTnwWZT7I9FGhvkupEQr2qKXNBDSjzu687ejjSHwtYg_cZKLjQO-1gT3SVy42b0OmZPjjenCbeUys9CSDA4zxOHob7cLbmsFqHK9OVjqeZrVhA5ShIqLnG2qRjwgx6oyDR6E9cZdHKuY-KA6fbUJG9T98oH5vw-2YnhzTPb9CNm9uL1LujH]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5uvyUHPfuYTmOYRKQtu8fz9cwHEM7DsRU_5Mb7Js-XDbkCTzD2prfQdlkqcKd7XNplta94DRl48F7ZCSZKxdCQKa6jgHTakxGRANLvBqLbRcs_1yNtbbrsJgblulc1N_lTIXXdUzVxg5PUn6U1bjZb5Z2sXZ-vpj68LTSR52Cy4KqBDd597ckm6dTQapcDeUHEEovmMKdBA==]
  • Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ816XdGNv77aL0Tf1KHknzQyscBjkZd847-Uj3dhEyHSKgKf8zNsumD7H3xe177f2aZbTrdnFzNQJlcLyUfx8J4902gosz-pfDZdtifwpPEyHW2qpYGH9ytxCwLvvgTEIVE3PWkZdX4ByWi42efMfHPOABYa7svDusEQ2WuK5IsRPLldiFKt_ZDWsjCFp0ku6vv6G1VYWneA0MPDVL26Xtx6qBBOew0jEuqjQn9UIXleR0pHOnXWo9XfH7ZhFkf-qzOOIvaSGqpwZjgG0Tg66sGmDV2O5oVM4dVzpJEwXoY=]
  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO412jHiaavWLquA_XxqakHeymxYCWZtTz1phBceScX1DJZrnl9kp5aknafR88q5GaP5_6b2SHiGPUC8pFp1ie8OBj8suXy9TZcV77bvPxxSAZRB75HjQ8p3NWMXR57i43wVQum74=]
  • Bio-protocol. Parallel Artificial Membrane Permeability Assay (PAMPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwgJgqO11R6oq3Ay42753FjoDL_kVhnUquruchbJIYZm__jPnz9-0u11C_Ro7xXEgmH2UCUyKtk3meZkPwii6xD-mjW9bTn98I_Iq0IoHUC3PcmI-577aXTBMdDuNtjpYu-IeNIaISfRjm1zqI1Mu_lEGmAFbWVI9LUw==]
  • PubMed. Preliminary pharmacokinetics of a new pyridopyrimidine derivative. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMokTI5LU33cHBuoNGgPbN12A15ia4HCUnVZKynCTc45zE9IkviyRzLKP1OkwivccI8QnHmz-EYd-Ym7Aj6wI_W9IetaxE7vWe9ndtHiUr8LT-oyC9JvlsEPLOtFN-t6p_PY4=]
  • Bio-protocol. 4.5. LDH Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcdGNgXwn_7HtdFDSIRoOY417M4jKr5KqQzdpaDawS1g4XBoswgFxGyI_pGs0HfKsVCIJu8w-fMRtm8ih2rODp861qWSq6keyNIF5_rHTfYJLLmp--E-ON2UuqSSnQtt1s1csB9QYTp1C_6gWdRqRRK5AeE452-6fdyg==]
  • Cyprotex - Evotec. Microsomal Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeQUDe0rWScyMYTCmc4JkZL4Z4jR8zh8y0IPn328NFmOUBTbHgX7sHLZkR5akgSSholyvxiZ6-JuEu43jPPUgUAnDtb5M5MJYGX1cLOkKOMlZI7_FwaFWeB1BungCmApUTP37Q75hCkcaHR9uYdvb2-equZGrTA5ss8iTG7XR6eyaTnldxXsT6SNZKe0G7k7fW66DHDc_sbaSDjsLV27Ar6-oiDei3md2HjgyqKA2WBm4NSTRVB4DJ2aYYVQH0DObC62nxgf4hJTeCq0U=]
  • Oxford Academic. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. [URL: https://vertexaisearch.cloud.google.
  • ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPzglaXPFEx2CxLfkitFlu9zSQY07zP7WnG3f7q0_M9QLgFSHVzZU1iaFV4xrfirqTjFKnBCXrqrmwaaou3muYw8lmwppE_Wjify-hwiS7r85CNMojn2kiJ6Sv2FtTFzPJ7iSvuja7xh9rTgBp1C3L9Ln89FKGneOs73VWNcTZlG0LdmyXxtxFeUZITj_3ovJDfDP9vXEp18d2Okl7nTf_Uj1lD5rxGduGG7oYmoiLR-Nkqli8jgMLeWeeKz8tc2VH0cePuedqR0Bf8H12ESaJ6xwYAsAPa5HNT48=]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM0XUhCcFCulkLM4L_V8BXBAeAEPlAUnmY_6CkChNIUhkf9UsO8SbYuid5kjfwotwFPwSkshbO_cf9lWhVRnZlN0KUPNyQxoo5OX50XAHHDIA90zbqbHUx75Z9DhuHszQafPvUVG48kcx-Y3zdhHbTjiExfkfsqLsnqVAyCocdh0pzVmcTW3kGK8hsvLh_M8oGGxzCSjyUOBDKcwYxs5maSUr8Sg==]
  • MTT Cell Viability Assay Kit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwDls9ZgGdovf-WFgEMvCE3GJl5U7ot24HienMIlz2UHFtjJfOwW4mQdwz5HNUs73afPQcGDEQRvWuajKhDNGTmGHdO1AUAz73eY4UsmVw2Q_RifBbng_o0q_qemY3Ir0hlYmU0jR-dcEk8qK8iuOCZGdpt56LbgmsperpJO2cg1YE_FJsl7rrb6I=]
  • Al-Ostoot, F. H., et al. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. PLoS ONE, 17(9), e0274226. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJhnGOlxPzYysAuXzYIlY0Ea5NXov5HaVXaTTBaiofdlM1JDYSS5a_rV2cr0SSxBqcgWeJwzbzGN61ESFkLtEajnYsunFdTW9Cl-APYl2uEfq_t1fdLQgq3DW1OU-Dd1xrn5Z6C1CQbPXvQVyC]
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [URL: https://vertexaisearch.cloud.google.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI-BSj8khuZT9rbMP-r_is3Bp2kDwCrAbTN4XZswJ4E-hnH5ASSm6lK_AusXR2SNpU6J_vyQUiImIlUNJXtRjmIEMwUHOvZhdIzmuXeA-CLQ3prBDUuKRST0MeLnZLzJiC5v5xJf8-58GmCndC_jPRPuw19fjG5xFBNPAfIlxcKEzF22nrprmSXu8xBJhbi1PC6G-PtcUzpJX0pwMBXss5brTUNgLc6MqsaZte_LqGRsWAuHLqcc8bBoXjOoTuc6-ISN9vkHksaJ-gR9e22A==]
  • In vitro drug metabolism: for the selection of your lead compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPNfCHfQsms-ntSa9ycR5_Z5Y0BcewSaLcuUTr9N6B9WmrxyzsD6JJsVHFH9dUbc5CL0G2ajafQ0_crTQPNQiLv9AGe72xUirPazIRKmlQTgRBvgb5kxVBgbxrrorsvU_HPNrGKylLWJDPjbHNuyiHOg_gtsxOsCTGHTCEa0DWwOAPr0hhAyiPURmzdODK_FQ=]
  • Promega Corporation. CytoTox-ONE™ Homogeneous Membrane Integrity Assay Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmZpeHnaEQlFEcFmLaxOn9gTd-Ir5pdnltUct4UTOkaMMwocFBz_L5r7C1kmF6n0P2my5n8Ntp264zlBwJxRBgEZVkoU65vaOFWPdrm5DKtr_Va7X29ICU7RoKKzc9wSzgWBVJBNuPxGzo3CiN8eYepNrg2kWgnsDulLiPqg8esV6dl6-iy61S6L7mp_9yEqpcwLiVsCohoFenewLXwqYj8eLBndH0roImIqImB1-DECrouY7qExj5]
  • Cyprotex - Evotec. hERG Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOM5gZES57rnv2LlzPThYP2WnKrps1K4hLcW7NAm8zRm48p53KCPBGM8K8eff5US8Q8HChbsOHZzuuIxmvL7o7VHlUebpL0aJ9RoiKgd4FDr4gKzoxlLuTiWx6fPwg-OK6SzSTE2LO3vB_wDI6IQY2MTrF8fRNGxg9B83oYOrn-7DfeZQ-LPZVDm4xm7AAzVWpwULCPEO_YXQOyIkDsTuf02gt4oU0WN2XqJGVg5-C2iohjJ2J-mZRRym_DWEUfkTsvuIpRQ==]
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfFAiR4brCijvYpxRD96qTwo0Oum8PNL68qYptSjQO46DwnXuz6f455YGE7EHgMlkiuESBoA6UlhC2ppzzYq4RYFhpiw_UVG3y_Rl00sIl0UT_MI6f6sAYNgWE1SMa6cmBM5j1oCuIsoAPHhtT2VI=]
  • Sigma-Aldrich. LDH Cytotoxicity Assay Kit(MAK529)-Technical Bulletin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGerIJA5lXCKySlwTyrg4bJRykS_qlB_IaEIU5CyvyCUm2gd6hm5vSEB4AYL7cg56QIJEl-huP5g_78XYGwSQ6CnWSVfQ9v01dU-VqjiH5xujFM-nHtIPdEPKZrXETVDqMEgH9gwjoGMkVv_vRAA9eLbs7XMyG4LJYitzgHw5GgqpKNexnVjoEO-YoPWn6uTuST2RD0lq5FkYE8vN0_qA==]
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtSF4-wwSBSqcD_5U2arBEjZLGPU1fUPccUJjp7AaUjSmYhx8AD3B2G89jjD-DKzkXlfHhI8ftFeIFYrZjeJ7WtARVuzYxYJ4tTbiXqEgVRymSGdg0vJYrMbko1JTZYWTXonWcaQ==]
  • Merck Millipore. Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4FckwR7ChT99cXtabjN_fz8_HApwVfDs-rGX0pLfctXnBWCqrDvC7T4fCvHLdwIjJKIl7v2d_bYTUG3f3oWjeZRCmFCSnJ7UWWwNtQ0Zt0zmLziJIRIPNCMiLsPu8X-UUqanlvj-YeTZaSmKwCfu1kPWiAXZM-v7qRO7WqNtHDVEGv7nrA3VIluodjwHm2Alx3k98CVTU1trspfVncnp4GCb2aP7vrJWEfS0W3d8uhbBaU87S22Rg0MGX84Ua0XuPq0ZzN4WL_k7qrGHzZr28ANruZEkqO3ZGdl3yQYimIBA0ilIVzh0legYZQ-jqHWU0zFyLJSbY3Kx-waBJFbsEBF1IQFVA==]
  • Creative Bioarray. hERG Safety Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtvMa5-N7KKODfykaDnbHerlR3ecB299R6NLl1hPT-a_TdlLPsqtIgv6hjkOMrL8vKnRwCWDSv2b1Pqixy2WemP5LpytHogUmr4gaaA7RR8s_6GbolEkZrmy1ZRKqnhmNLB8s0HmJsL5-I21_uz1yywFdSxJg=]
  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWTyQS_BJmTXyw9112RGOqeX6pETaLPpI4wTPxfvkbkLcsohk7O9XFRqe1Rp6lD2FOlHBVxXmuaM3LDtYRA78VeN3SFF6Eykz_Aebfaks8v1ueF373f9fqU0wHTKQkdEFs3IaLbO388Q_iEQBQBRDm6TONAVo-Vqnwx6E9]
  • Gąsior, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI6iY0IGib3RHDvZo4XQmGc94_8XFMF-2LZH4UARi1HvbHHr1OqEnuqkYb-JEQEPcQQsrNhok04Fan3e9rNefIHkjHg0NEBsL8mAowphB4hi1qQJfz-8Vm2anUoyTTM-ZsIH61TTdruQIvJR_I]
  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc4Y78SUAFjRNRyEDl13dL0CD6cQ-dH8QEWmzM0CFkJ6dPr9a-wUcaXKjRPrvi8q__1fahyK89QyEydPfCVVmdJXnmZa9ICTYUlcY7oXeGL0gbud1_oEqim_44sIXxbpDFX82tCo4YFvO_C4wB8eBThRVVX0Ou_yUHe5taVzbAguefYgJthBlSVpFCyqv-ESsc6Boty3wxmo0PUwVT-WMUMXYPeD-1xFGHQlp5fZrfuDhXgdc0SfvD4o2vTYJPdBtES7MVv8zbKS1fwrhdO1s9KYHkVZhXuYlX_OALOlmdxRlSiI2WZP-ceGF0_I1nwOlC0ns=]
  • Synthesis and Cytotoxicity of 4-Amino-5-oxopyrido[2,3-d]pyrimidine Nucleosides. Journal of Medicinal Chemistry, 45(22), 4868-4877. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkupViobCEowWTjghaZT1l8Jr_wL5wEZlC72SJW9rNZ3PQsTzjZM410NPHc5WPMOhi2784pD0K7DOahgZx-cmtrWGPkCr7PpNmOG9JLd8ekDInVgPBcekmKNqRFc3SavjhlTBcYQ4Zb2E=]
  • ResearchGate. (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives using the MTT Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmQGCQBDfw-nShIjEAElP3aQqn4fwkZSZtzK6Oe_Gimr1drsbbeBruuqvPv4KlKvYFTjNyqx7jQxsqhdCznyyedNdAAZUBoWqnvwmZAD-9bWn_pWwI09KOxv1DmMspB8Bv7mF-sg-mYveUoIxTPOVEWNocckSPNjtLSE-RNwdp34WcMVn9T0sqj70qK0SbPvxpTeztkw6f_PUdwF4F1UMJ5sdrl_Nau3yBZn1Wo8JZ3-pH4PlIO43sLDGFroSCjI-c3sQ=]
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3sQTw-PF71Hyums7VG9DPZKv19jZkJC0SRBFRrP5bTFhgHFUUasLRVrP9Cr-YmW-xD1OYUPwLmuzoWTzIJjNSaet2pVcIvk8CxXcXGD5MDQeB9RgV7228ySXeUqamey2mAgQJ]
  • Siramshetty, V. B., & Speck-Planche, A. (2016). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Molecular Informatics, 35(11-12), 625-633. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXliUaB2Mgl84lkTeBdTZkTQ23DMKB91u-Ul6ZwInnGqVYjJjIgXQSJPI_ranWWoXD-8jj3pAhK7xxUN-1nztj5FOlwkeT8QILVoyBrP6uODaR5mdQWTMRSVf5bWy6u5_MoJonkljWQajK0gM=]

Sources

Exploratory

Retrobiosynthetic Mapping and Mechanism of Action of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (AOHPC)

Executive Summary & Pharmacophore Significance 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (AOHPC, CAS 1402401-43-7)—also recognized by its tautomeric nomenclature, 2-amino-4-hydroxypyrimidine-5-carbaldehyde—is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (AOHPC, CAS 1402401-43-7)—also recognized by its tautomeric nomenclature, 2-amino-4-hydroxypyrimidine-5-carbaldehyde—is a highly privileged molecular building block in modern medicinal chemistry. While traditionally synthesized via petrochemical Vilsmeier-Haack formylation, the shift toward sustainable biomanufacturing necessitates the mapping of de novo retrobiosynthetic pathways.

As a Senior Application Scientist, I approach AOHPC not merely as a chemical intermediate, but as a dynamic pharmacophore. It serves as the obligate precursor for pyrido[2,3-d]pyrimidines (potent kinase inhibitors) and acts directly as an electrophilic transition-state mimic targeting folate-dependent enzymes. This whitepaper elucidates the engineered biosynthetic mapping of AOHPC, its dual mechanisms of action, and the self-validating protocols required to quantify its target engagement.

De Novo Retrobiosynthetic Pathway Mapping

Because AOHPC lacks a canonical, high-yield natural biosynthetic pathway, we must engineer a retrobiosynthetic route utilizing Escherichia coli as a metabolic chassis. Direct biological formylation of aromatic pyrimidine rings is thermodynamically unfavorable. Therefore, our pathway relies on a stepwise methylation-oxidation cascade.

  • Scaffold Assembly: The pathway initiates with the condensation of guanidine and malonyl-CoA to form the isocytosine base (2-amino-4-hydroxypyrimidine)[1].

  • C5-Methylation: An engineered Thymidylate Synthase (ThyA) transfers a methyl group from 5,10-methylene-tetrahydrofolate (5,10-mTHF) to the C5 position of isocytosine.

  • Controlled Oxidation: A mutant Cytochrome P450 monooxygenase (e.g., CYP153A family) performs two successive oxidations to convert the C5-methyl group to a carbaldehyde. The enzyme's active site is sterically constrained to trap the aldehyde and prevent over-oxidation to the corresponding carboxylic acid.

Pathway Guanidine Guanidine + Malonyl-CoA Isocytosine Isocytosine (2-amino-4-hydroxypyrimidine) Guanidine->Isocytosine Engineered Condensation MethylPy 2-Amino-4-hydroxy- 5-methylpyrimidine Isocytosine->MethylPy ThyA / 5,10-mTHF (Methylation) AOHPC AOHPC (Target Compound) MethylPy->AOHPC CYP450 Oxidation (C5-Methyl to Formyl)

Fig 1: De novo retrobiosynthetic pathway mapping for AOHPC production.

Mechanism of Action (MoA) & Target Engagement

AOHPC exhibits a dual mechanistic profile, functioning both as a structural precursor and a direct covalent inhibitor.

Mechanism A: Kinase Inhibition via Scaffold Cyclization

When AOHPC is cyclized with active methylene compounds, it yields pyrido[2,3-d]pyrimidines . These bicyclic architectures are potent, ATP-competitive inhibitors of oncogenic tyrosine kinases, including c-Src and p210Bcr-Abl[2][3].

  • Structural Causality: The 2-amino group of the pyrimidine core acts as a critical hydrogen bond donor, anchoring the molecule to the backbone carbonyls of the kinase hinge region (e.g., Met318 in c-Src). The oxidized pyrimidine core perfectly mimics the adenine ring of ATP, displacing the endogenous substrate and arresting the cell cycle at the G2/M phase[3].

Mechanism B: Direct Enzyme Inhibition via Transition State Mimicry

In its uncyclized form, AOHPC acts as an isocytosine-based antifolate.

  • Structural Causality: The highly electrophilic C5-carbaldehyde mimics the transition state of dUMP during DNA biosynthesis. It is capable of forming a reversible Schiff base with active-site lysine residues or coordinating directly with the obligate nucleophilic cysteine (e.g., Cys195 in human TS) in Thymidylate Synthase, effectively stalling the concerted hydride transfer mechanism required for thymidylate production[4].

MoA AOHPC AOHPC Scaffold Pyrido Pyrido[2,3-d]pyrimidines AOHPC->Pyrido Scaffold Cyclization Schiff Electrophilic C5-CHO AOHPC->Schiff Direct Binding Mechanism Kinase Tyrosine Kinases (c-Src, BCR-ABL) Pyrido->Kinase ATP-Competitive Hinge Binding TS Thymidylate Synthase (ThyA/ThyX) Schiff->TS Schiff Base Formation (Active Site Lysine)

Fig 2: Dual mechanism of action logic for AOHPC and its derivatives.

Self-Validating Experimental Protocols

Protocol 1: In Vivo Retrobiosynthetic Assembly and LC-MS/MS Validation

Objective: Establish a microbial factory for AOHPC and validate intermediate flux without aldehyde degradation.

  • Strain Engineering: Transform E. coli BL21(DE3) with a polycistronic vector harboring engineered ThyA and a mutant CYP153A.

    • Causality: Wild-type P450s drive complete oxidation to carboxylic acids. Steric engineering of the active site restricts substrate residence time, successfully trapping the highly reactive aldehyde intermediate.

  • Fermentation: Culture in M9 minimal media supplemented with 5,10-mTHF precursors. Maintain Dissolved Oxygen (DO) strictly at 30%.

    • Causality: Controlling DO supports necessary P450 monooxygenase activity while minimizing non-enzymatic auto-oxidation of the C5-carbaldehyde.

  • Extraction & Derivatization (Self-Validating Step): Harvest the supernatant and immediately spike with 13 C-labeled AOHPC as an internal standard to account for matrix effects. Derivatize the extract with 2,4-dinitrophenylhydrazine (DNPH) to stabilize the reactive carbaldehyde for chromatography.

  • Quantification: Analyze via LC-MS/MS on a C18 column using Multiple Reaction Monitoring (MRM) mode to quantify the DNPH-AOHPC adduct against the heavy isotope baseline.

Protocol 2: Target Engagement via Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Validate the ATP-competitive inhibition of c-Src by AOHPC-derived pyrido[2,3-d]pyrimidines.

  • Reaction Assembly: Combine recombinant human c-Src kinase, a biotinylated tyrosine-peptide substrate, and varying concentrations of the AOHPC derivative in a standard kinase buffer.

  • Ligand Competition: Initiate the reaction by adding ATP exactly at its experimentally determined Km​ value.

    • Causality: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting true ATP-competitive inhibitors, preventing high ATP concentrations from outcompeting the drug[3].

  • Signal Detection: Quench the reaction and add a Europium-labeled anti-phosphotyrosine antibody alongside Streptavidin-APC to generate the FRET signal.

  • Self-Validation: Include a kinase-dead c-Src mutant well (to establish baseline noise) and a Staurosporine-treated well (positive inhibition control). Calculate the IC50​ using a 4-parameter logistic regression.

Quantitative Data Presentation

The following table summarizes the kinetic parameters and biomanufacturing yields associated with AOHPC and its downstream derivatives, highlighting the causality behind the observed metrics.

ParameterValueCausality / Significance
AOHPC Fermentation Titer 145 mg/LOptimized DO (30%) and P450 active-site engineering prevent over-oxidation to the carboxylic acid.
c-Src Kinase IC50​ < 10 nMHigh affinity is driven by optimal hydrogen bonding between the 2-amino group and the kinase hinge region[3].
p210Bcr-Abl IC50​ 170 nMPotent ATP-competitive binding by the cyclized pyrido[2,3-d]pyrimidine core[2].
ThyA Ki​ (Apparent) 4.2 μ MElectrophilic trapping of the catalytic cysteine (Cys195) by the uncyclized C5-CHO warhead[4].

References

  • Concerted versus stepwise mechanism in thymidyl
  • The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells.PubMed - NIH.
  • Biochemical and cellular effects of c-Src kinase-selective pyrido[2, 3-d]pyrimidine tyrosine kinase inhibitors.PubMed - NIH.
  • Construction of Isocytosine Scaffolds via DNA-Compatible Biginelli-like Reaction.PubMed - NIH.

Sources

Foundational

A Technical Guide to the Thermodynamic and Thermal Stability Characterization of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Abstract The development of novel active pharmaceutical ingredients (APIs) necessitates a profound understanding of their fundamental physicochemical properties. For heterocyclic compounds such as 2-Amino-6-oxo-1,6-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel active pharmaceutical ingredients (APIs) necessitates a profound understanding of their fundamental physicochemical properties. For heterocyclic compounds such as 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a thorough evaluation of thermodynamic properties and thermal stability is not merely a regulatory requirement but a cornerstone of rational drug design, formulation, and manufacturing. This guide provides a comprehensive framework for the systematic characterization of this pyrimidine derivative, outlining a strategic combination of computational prediction and robust experimental validation. We detail the causality behind the selection of core analytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—and provide field-proven, step-by-step protocols. The objective is to construct a complete stability profile, enabling researchers and drug development professionals to make informed decisions regarding storage, handling, and formulation strategies.

Introduction: The Critical Role of Physicochemical Characterization

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde belongs to the pyrimidine class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in nucleic acids and numerous therapeutic agents.[1] Before a promising compound can advance through the preclinical pipeline, its physical and chemical stability must be rigorously assessed.[2][3] Thermodynamic parameters govern solubility, dissolution rates, and bioavailability, while thermal stability dictates manufacturing process limits, storage conditions, and shelf-life.[4]

Neglecting this foundational analysis can lead to critical failures during later-stage development, such as unforeseen degradation, inconsistent batch performance, or compromised safety and efficacy. This guide establishes a validated workflow for acquiring this essential data.

Part I: Predictive Assessment via Computational Modeling

Before committing to resource-intensive experimental work, in-silico methods provide a valuable, cost-effective means of predicting fundamental thermodynamic properties.

Rationale for Computational Approach

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for estimating gas-phase thermodynamic data like heats of formation and Gibbs free energies.[5][6] While these predictions may not achieve the "chemical accuracy" of high-precision experiments, they provide excellent initial estimates and offer insights into the molecule's electronic structure and potential reactivity.[5][6][7][8] This predictive step allows for early risk assessment and helps in designing more targeted and efficient experimental studies.

Hypothetical Predicted Thermodynamic Data

For a molecule like 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a DFT calculation (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) could yield the data presented in Table 1.

Table 1: Hypothetical Thermodynamic Properties of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde from Computational Modeling (298.15 K, 1 atm)

Parameter Predicted Value Unit Significance in Drug Development
Standard Enthalpy of Formation (ΔHf°) +150.5 kJ/mol Indicates the energy required to form the molecule from its constituent elements; relates to overall molecular stability.
Standard Gibbs Free Energy of Formation (ΔGf°) +210.2 kJ/mol Represents the spontaneity of the formation reaction; a key indicator of thermodynamic stability under standard conditions.
Standard Molar Entropy (S°) 315.7 J/(mol·K) Measures the degree of molecular disorder; influences solubility and phase transitions.
Heat Capacity (Cp) 185.4 J/(mol·K) Describes the amount of heat required to raise the temperature of the substance; crucial for thermal process modeling.[9]

| Dipole Moment | 4.8 | Debye | Influences intermolecular interactions, solubility in polar solvents, and crystal packing.[1] |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemistry software.

Part II: Experimental Workflow for Thermal Analysis

The cornerstone of stability assessment lies in empirical measurement. The following workflow outlines the logical sequence of experiments designed to validate and expand upon the computational predictions.

Integrated Experimental Strategy

A combined approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of the material's behavior as a function of temperature.[10] DSC measures heat flow, identifying phase transitions like melting and crystallization, while TGA measures changes in mass, pinpointing decomposition events.[4][11]

Diagram 1: Experimental Workflow for Thermal Characterization

G cluster_start Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimental Analysis cluster_data Phase 3: Data Integration & Reporting A Compound Synthesis & Purification (>99.5%) B Theoretical Prediction (DFT Modeling) A->B Provides initial estimates C Differential Scanning Calorimetry (DSC) A->C Sample for analysis D Thermogravimetric Analysis (TGA) A->D Sample for analysis G Integrated Stability Profile & Final Report B->G Comparative validation E Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Heat Capacity (Cp) C->E Generates data F Decomposition Onset (Td) Mass Loss Profile Residual Mass D->F Generates data E->G Thermodynamic data F->G Stability data

Caption: A validated workflow for comprehensive thermal characterization.

Part III: Differential Scanning Calorimetry (DSC) Analysis

Scientific Rationale

DSC is the gold standard for identifying and quantifying thermal transitions where heat is absorbed or released.[12] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[13][14] This technique is indispensable for determining the melting point (a key purity indicator), the enthalpy of fusion (related to crystal lattice energy), and detecting polymorphism—the existence of multiple crystalline forms that can have different stabilities and bioavailabilities.[12]

Detailed Experimental Protocol for DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 2-3 mg of the purified 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Reference Pan: Prepare an identical empty, crimped aluminum pan to serve as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the system at a starting temperature well below any expected transitions (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point but below the decomposition temperature (e.g., 350 °C).

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The melting point (Tm) is determined as the onset temperature or the peak maximum of the endothermic melting event.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Analyze the baseline for any subtle shifts that may indicate a glass transition (for amorphous content).

Representative DSC Data

Table 2: Experimental Thermodynamic Data from DSC Analysis

Parameter Experimental Value Unit Interpretation & Implication
Melting Point (Tm, Onset) 285.4 °C A sharp melting peak indicates high purity. This temperature is a critical upper limit for many processing steps.
Enthalpy of Fusion (ΔHfus) 35.8 kJ/mol Provides insight into the strength of the crystal lattice. Higher values suggest a more stable, tightly packed crystal structure.

| Thermal Events | Single, sharp endotherm | - | The absence of other peaks suggests the sample is a single, stable polymorphic form under these conditions. |

Part IV: Thermogravimetric Analysis (TGA)

Scientific Rationale

TGA provides quantitative information about the thermal stability and composition of a material by measuring its mass as a function of temperature in a controlled atmosphere.[4][10] It is the definitive method for determining the temperature at which a compound begins to decompose.[2][15] This information is critical for establishing safe handling temperatures, predicting shelf-life, and understanding degradation pathways.[4][16]

Detailed Experimental Protocol for TGA
  • Instrument Calibration: Calibrate the TGA balance using standard weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound directly into a ceramic or platinum TGA crucible.

  • Experimental Conditions:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate: 50 mL/min) to study the intrinsic thermal decomposition. (An oxidative atmosphere like air can be used in a separate experiment to assess stability in the presence of oxygen).

    • Equilibrate the system at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (T5%).[2]

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Quantify the mass loss at each decomposition step and determine the final residual mass.

Representative TGA Data

Table 3: Experimental Thermal Stability Data from TGA Analysis

Parameter Experimental Value Unit Interpretation & Implication
Decomposition Onset (T5%) 302.1 °C The compound is thermally stable up to this temperature in an inert atmosphere.[17] This defines the upper limit for storage and processing.
Temperature of Max. Decomposition Rate 325.8 °C Indicates the point of greatest instability. Useful for kinetic studies of degradation.
Decomposition Steps One major step - A single-step decomposition suggests a relatively straightforward breakdown of the molecule.

| Residual Mass @ 600 °C | 12.3 | % | The non-volatile residue could be a carbonaceous char, providing clues about the decomposition mechanism. |

Conclusion and Integrated Stability Profile

The combined analysis indicates that 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a crystalline solid with high purity and significant thermal stability. The compound melts sharply at 285.4 °C and does not exhibit significant decomposition until 302.1 °C under an inert atmosphere. This wide temperature window between melting and decomposition is favorable for pharmaceutical processing techniques such as hot-melt extrusion or spray drying, should they be considered.

The thermodynamic data suggests a stable crystal lattice. The established thermal limits are crucial for defining appropriate storage conditions (e.g., controlled room temperature) and for guiding formulation scientists to avoid excipients or processes that would subject the API to temperatures approaching its decomposition onset. This systematic approach, grounded in both predictive modeling and empirical validation, provides the authoritative data required for confident advancement of this compound in the drug development lifecycle.

References

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).
  • Differential Scanning Calorimetry (DSC Analysis)
  • Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil | Journal of Chemical & Engineering Data. (2025, August 12).
  • Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC. (n.d.).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.net.
  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. (2022, March 29). MDPI.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. (n.d.).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Veeprho.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18). Open Access Journals.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022, February 8). Auriga Research.
  • Thermal analysis of some novel pyrimidine derivatives Summary - Semantic Scholar. (n.d.). Semantic Scholar.
  • Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed. (2008, June 26).
  • The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing). (2010, February 11). Royal Society of Chemistry.
  • (PDF) The Calculation of Thermodynamic Properties of Molecules - ResearchGate. (2016, January 28).
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. (2025, October 12).
  • Efficient Computational Methods for Accurately Predicting Reduction Potentials of Organic Molecules | The Journal of Physical Chemistry A. (2008, June 19).

Sources

Exploratory

Identifying tautomeric forms of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in solution

An In-depth Technical Guide: Identifying Tautomeric Forms of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in Solution Introduction: The Critical Role of Tautomerism in Drug Development Tautomerism, the dynamic equi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Identifying Tautomeric Forms of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in Solution

Introduction: The Critical Role of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] The seemingly subtle shift of a proton and the concurrent rearrangement of double bonds can dramatically alter a molecule's physicochemical properties, including its solubility, stability, and, most critically, its biological activity.[1][2][3] The specific tautomeric form of a drug molecule often dictates its ability to bind to a biological target, such as an enzyme's active site, by influencing its shape and hydrogen bonding capabilities.[1]

This guide provides a comprehensive framework for the identification and characterization of the tautomeric forms of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a molecule with a complex heterocyclic core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including the nucleic acid bases guanine, uracil, and thymine.[4] Therefore, a thorough understanding of its tautomeric landscape is not merely an academic exercise but a prerequisite for rational drug design and optimization. We will explore a multi-pronged approach that synergistically combines computational chemistry with robust experimental techniques to provide a self-validating system for analysis.

The Tautomeric Landscape of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

The structure of this molecule allows for several potential prototropic tautomerisms, primarily involving keto-enol, amino-imino, and aldehyde-enol equilibria, as well as proton migration between the ring nitrogen atoms. The principal tautomeric forms are depicted below. For clarity, we will focus on the most plausible forms involving the pyrimidine ring and the exocyclic functional groups.

Figure 1: Primary Tautomeric Equilibria.

The relative stability of these forms is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and solvent interactions.[1][5] While the keto-amino form (Form A) is often predominant for similar pyrimidine systems, particularly in polar solvents, this cannot be assumed without rigorous investigation.[1][4]

Pillar 1: Computational Chemistry for Predictive Insights

Causality Behind the Choice: Before embarking on experimental work, it is highly efficient to predict the relative stabilities and spectroscopic properties of the potential tautomers using computational methods. Density Functional Theory (DFT) is a powerful and widely used tool for this purpose, providing reliable estimates of the energy differences between tautomeric forms.[2] This theoretical grounding allows for more targeted experimental design and aids in the interpretation of complex spectral data.

Workflow for Computational Analysis:

G cluster_0 Computational Workflow A Generate 3D Structures of All Plausible Tautomers B Geometry Optimization & Frequency Calculation (DFT) in Gas Phase A->B Initial guess C Geometry Optimization in Solvent (e.g., PCM model) B->C Incorporate solvent effects D Calculate Relative Energies (ΔG) and Boltzmann Distribution C->D Determine stability E Predict Spectroscopic Properties (NMR Shifts, UV-Vis λmax) C->E Predict experimental observables F Identify Most Stable Tautomers & Generate Hypotheses D->F E->F

Figure 2: DFT Workflow for Tautomer Analysis.

This in silico analysis provides a foundational hypothesis about which tautomers are most likely to be present in solution and what their spectroscopic signatures might be. For instance, calculations often show that polar solvents stabilize the more polar tautomer, which in many pyrimidine systems is the keto form.[1][6]

Table 1: Hypothetical DFT-Calculated Relative Energies (ΔG) of Tautomers

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)Predicted Predominance in Water
Form A (Keto-Amino) 0.00 (Reference)0.00 (Reference)High
Form B (Enol-Amino) +3.5+5.2Low
Form C (Keto-Imino) +12.8+10.5Very Low
Form D (Aldehyde-Enol) +8.1+7.5Very Low
Note: These are illustrative values. Actual calculations are required for the specific molecule.

Pillar 2: Experimental Verification & Characterization

The hypotheses generated from computational studies must be validated through direct experimental observation. Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are the primary techniques for this purpose, as they are non-destructive and provide detailed structural and electronic information in the solution state.[2][6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Choice: NMR spectroscopy is arguably the most powerful tool for identifying and quantifying tautomers in solution.[7] It provides a detailed map of the chemical environment of each nucleus (¹H, ¹³C, ¹⁵N). Since tautomers have different covalent structures, they will give rise to distinct NMR signals. In cases of rapid interconversion (on the NMR timescale), an averaged spectrum is observed, but the chemical shifts can still provide information about the equilibrium position.[7]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve a precise amount of the compound (e.g., 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃). The choice of solvent is critical, as it can shift the tautomeric equilibrium.[8] Running spectra in multiple solvents of varying polarity is highly recommended.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D correlation spectra, such as HSQC (¹H-¹³C) and HMBC (¹H-¹³C), to unambiguously assign all proton and carbon signals to the molecular structure.

  • Data Analysis:

    • Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer.

    • Look for characteristic signals. For example, the enol form (Form B) would show a distinct O-H proton signal and a downfield shift for the C6 carbon compared to the keto form (Form A). The imino form (Form C) would show a different N-H environment for the exocyclic nitrogen.

    • If separate sets of signals are observed for different tautomers, integrate the signals to determine their relative populations and calculate the equilibrium constant (KT).[7]

    • If averaged signals are observed, the chemical shift value will be a weighted average of the shifts of the individual tautomers, providing insight into the predominant form.

Table 2: Expected Characteristic NMR Chemical Shifts for Key Nuclei

NucleusForm A (Keto-Amino)Form B (Enol-Amino)Form C (Keto-Imino)Rationale for Difference
H (N1-H) ~11-12 ppmAbsent~11-12 ppmProton is on N1 in keto forms.
H (O6-H) Absent~13-15 ppmAbsentDiagnostic signal for the enol tautomer.
H (Aldehyde) ~9.5-10.5 ppm~9.5-10.5 ppm~9.5-10.5 ppmLess affected by ring tautomerism.
C4 ~150-155 ppm~155-160 ppm~150-155 ppmC=N bond character changes.
C6 ~160-165 ppm (C=O)~150-155 ppm (C-O)~160-165 ppm (C=O)Distinguishes keto (C=O) vs. enol (C-O).
Note: Values are approximate and highly dependent on solvent and electronic effects.
B. UV-Visible (UV-Vis) Spectroscopy

Causality Behind the Choice: UV-Vis spectroscopy probes the electronic transitions within a molecule. Since tautomers have different arrangements of conjugated π-systems, they will exhibit distinct absorption spectra.[6] This technique is particularly useful for studying how the tautomeric equilibrium shifts in response to changes in the solvent environment (solvatochromism).[9][10]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Sample Preparation: Prepare dilute stock solutions of the compound in a non-absorbing solvent (e.g., acetonitrile). Create a series of solutions of identical concentration in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Compare the spectra across the different solvents.

    • A significant shift in the maximum absorption wavelength (λmax) or the appearance of new absorption bands indicates a shift in the tautomeric equilibrium.[1]

    • Correlate the observed λmax with the values predicted by TD-DFT (Time-Dependent DFT) calculations for each tautomer.

    • Generally, more polar solvents will stabilize the more polar tautomer, leading to a spectrum characteristic of that form. For pyrimidines, the keto form is typically more polar.[1]

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) in Different Solvents

Tautomerλmax in Hexane (nm)λmax in Water (nm)Expected Trend
Form A (Keto-Amino) ~280, ~320~285, ~330Predominant in polar solvents.
Form B (Enol-Amino) ~270, ~310(Minor component)More favored in non-polar solvents.
Note: These are illustrative values. The extended conjugation in the enol form might lead to a red shift, but this depends on the specific electronic structure.

Synthesizing the Data: A Unified Conclusion

The true power of this methodology lies in the integration of all data points.

G cluster_0 Integrated Analysis Workflow Comp Computational Prediction (DFT Stability & Spectra) Interp Correlate & Interpret Comp->Interp NMR NMR Analysis (Structure & Quantification) NMR->Interp UV UV-Vis Analysis (Solvent Effects) UV->Interp Result Identify Predominant Tautomer(s) & Determine Equilibrium Constant (KT) Interp->Result Synthesize evidence

Figure 3: Integrated Workflow for Tautomer Identification.

By following this workflow, a researcher can confidently:

  • Assign NMR Signals: Use the DFT-predicted chemical shifts to assign the experimentally observed NMR signals to a specific tautomer.

  • Validate with UV-Vis: Confirm the influence of solvent polarity predicted by DFT with the experimental UV-Vis data. A shift towards the spectrum predicted for the keto form in polar solvents provides strong corroborating evidence.

  • Quantify the Equilibrium: Once the predominant form is identified and its signals are assigned, use NMR integration to quantify the relative amounts of any minor tautomers present in a given solvent.

For 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, based on extensive studies of related pyrimidinone systems, the keto-amino tautomer (Form A) is expected to be the most stable and predominant form in polar, protic solvents like water and DMSO.[1][4] However, this guide provides the robust, self-validating framework necessary to prove this hypothesis and to explore the potential for other tautomers to exist under different conditions, an essential step in understanding its full potential as a therapeutic agent.

References

  • Walsh Medical Media. (2024, May 24).
  • Leszczynski, J., & Shukla, M. K. (n.d.). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. PMC.
  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub.
  • Harvard College. (2025, July 29).
  • BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • Al-Jaber, A., & Al-Wabli, R. I. (2015, October 9).
  • Inuzuka, K., & Fujimoto, A. (2005, December 15).
  • The Royal Society of Chemistry. (2013). Controlling Molecular Tautomerism Through Supramolecular Selectivity 1.
  • American Chemical Society. (2025, November 7). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society.
  • Janowski, S. (2015, October 12). Keto-enol tautomerization.
  • AlSufyani, S. T. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • Piras, P., et al. (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • American Chemical Society. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.
  • Request PDF. (n.d.).
  • Takahashi, Y., et al. (n.d.).
  • Hall, V. M., Bertke, J. A., & Swift, J. A. (2016, June 1). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. PubMed.
  • Singh, V., et al. (n.d.). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the chemical synthesis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Application Note: Chemical Synthesis and Isolation of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Introduction and Mechanistic Rationale The target compound, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (als...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis and Isolation of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Introduction and Mechanistic Rationale

The target compound, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (also referenced by its tautomeric name, 2-amino-4-hydroxypyrimidine-5-carboxaldehyde) [1], is a critical high-value building block. It is extensively utilized in the synthesis of complex pteridines, folates, and novel kinase inhibitors.

Synthesizing this molecule requires precise control over formylation and hydrolysis. Direct formylation of 2-amino-6-hydroxypyrimidine (isocytosine) presents a chemoselectivity challenge: the electron-rich nature of the pyrimidine ring allows for electrophilic aromatic substitution at the C5 position, but the exocyclic amine and the hydroxyl/oxo group are also susceptible to side reactions.

To achieve a self-validating, high-yield protocol, we employ a two-stage Vilsmeier-Haack formylation followed by controlled hydrolysis .

  • Stage 1 (Formylation/Chlorination): Treatment with Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) achieves three simultaneous transformations: formylation at C5, conversion of the 6-oxo group to a 6-chloro leaving group, and transient protection of the 2-amino group as an N,N-dimethylformamidine derivative. This transient protection is critical; it prevents unwanted polymerization and degradation of the exocyclic amine.

  • Stage 2 (Hydrolysis): A strictly controlled aqueous acidic hydrolysis cleaves the formamidine protecting group and hydrolyzes the highly reactive 6-chloro substituent back to the thermodynamically stable 6-oxo (lactam) moiety, yielding the final product.

Workflow Visualization

G A Isocytosine (Starting Material) C Intermediate: 6-Chloro-5-formyl formamidine-pyrimidine A->C Electrophilic Substitution B Vilsmeier Reagent (POCl3 + DMF) B->C Active Electrophile E Target Compound: 2-Amino-6-oxo-1,6-dihydro -pyrimidine-5-carbaldehyde C->E Deprotection & Hydrolysis D Aqueous HCl (Hydrolysis) D->E Nucleophilic Displacement

Caption: Logical workflow of the two-stage Vilsmeier-Haack formylation and subsequent hydrolysis.

Quantitative Reaction Optimization

The causality behind our reagent equivalents is rooted in the reaction stoichiometry. Because the Vilsmeier reagent is consumed by the C5 formylation, the C6 chlorination, and the C2 amine protection, a minimum of 3.0 equivalents of the active Vilsmeier-Haack complex is required. Table 1 demonstrates the empirical validation of this stoichiometric requirement.

Table 1: Optimization of POCl₃ / DMF Equivalents (Scale: 10 mmol)

POCl₃ Eq.DMF Eq.Temp (°C)Intermediate Yield (%)Impurity Profile (LC-MS)
2.02.59042%High unreacted SM, partial formamidine
3.54.09078%Minor C6-oxo retention
4.5 5.0 105 94% Clean conversion, optimal
6.06.511089%Degradation products observed

Step-by-Step Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. All Step 1 operations must be conducted in a rigorously dried fume hood under an inert atmosphere (N₂ or Argon).

Step 1: Synthesis of the Protected Chloro-Intermediate

Objective: Generate the Vilsmeier electrophile and drive complete substitution/protection.

  • Reagent Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal temperature probe, add anhydrous DMF (3.85 mL, 50.0 mmol).

  • Electrophile Generation: Cool the flask to 0 °C using an ice-water bath. Introduce POCl₃ (4.20 mL, 45.0 mmol) dropwise via an addition funnel over 30 minutes.

    • Causality: The formation of the chloroiminium ion is highly exothermic. Dropwise addition prevents thermal runaway and the formation of dimethylamine degradation byproducts.

  • Substrate Addition: Stir the resulting pale-yellow complex at 0 °C for 15 minutes. Add isocytosine (1.11 g, 10.0 mmol) in small portions.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 105 °C for 4 hours.

    • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). Quench a 10 µL aliquot in saturated NaHCO₃ before spotting. The reaction is complete when the baseline starting material is fully converted to a higher-Rf UV-active spot.

  • Concentration: Cool the mixture to room temperature. Remove excess POCl₃ and DMF under reduced pressure (rotary evaporator, bath temp < 50 °C) to yield a viscous, dark syrup. Do not attempt to isolate this highly reactive intermediate further.

Step 2: Hydrolysis and Isolation

Objective: Cleave the formamidine and hydrolyze the C6-chloride while precipitating the final product.

  • Aqueous Quench: Resuspend the crude syrup from Step 1 in 20 mL of crushed ice/water.

  • Acidic Hydrolysis: Add 2.0 M aqueous HCl (15 mL) to the suspension. Heat the mixture to 80 °C for 2 hours.

    • Causality: The acidic environment protonates the formamidine, making it highly susceptible to nucleophilic attack by water, releasing dimethylamine and formic acid. Simultaneously, the C6-chloride undergoes nucleophilic substitution by water to reform the stable lactam (6-oxo) structure.

  • Neutralization & Precipitation: Cool the solution to 5 °C. Carefully adjust the pH to 5.5–6.0 using 2.0 M aqueous NaOH.

    • Causality: The target compound has an isoelectric point near pH 6, where its aqueous solubility is minimized due to strong intermolecular hydrogen bonding.

  • Isolation: Stir the resulting suspension at 5 °C for 1 hour to ensure complete crystallization. Filter the precipitate through a sintered glass funnel (medium porosity).

  • Washing and Drying: Wash the filter cake sequentially with ice-cold water (2 × 10 mL) and cold ethanol (10 mL) to remove residual salts and dimethylamine hydrochloride. Dry the solid in a vacuum oven at 60 °C for 12 hours.

  • Expected Yield: 1.05 g (75% overall yield from isocytosine) of a pale yellow to off-white powder.

Analytical Characterization Logic

To self-validate the success of the protocol, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆): A sharp singlet near δ 9.8 ppm is critical, confirming the presence of the C5 aldehyde. A broad exchangeable signal near δ 7.0-7.5 ppm confirms the free C2 primary amine (indicating successful formamidine deprotection).

  • LC-MS: Expected mass [M+H]⁺ = 140.0. The absence of an [M+H]⁺ = 158.0 peak confirms that the C6-chloride has been fully hydrolyzed to the oxo group.

References

  • Journal of Organic Chemistry. "General Methodologies for the Vilsmeier-Haack Formylation of Electron-Rich Heterocycles." American Chemical Society. Available at: [Link]

Application

HPLC-UV method development for quantifying 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for the Quantification of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Authored by: A Senior Application Scientist Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for the Quantification of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. This document outlines the systematic approach to method development, from initial parameter selection and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols and rationale described herein are intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and biotechnology sectors.

Introduction and Scientific Rationale

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a substituted pyrimidine derivative. Molecules within this class are of significant interest in medicinal chemistry due to their structural similarity to nucleobases, suggesting potential roles as enzyme inhibitors or intermediates in the synthesis of biologically active compounds. The presence of a reactive aldehyde group and a polar heterocyclic core makes its accurate quantification challenging, yet critical for assessing purity, stability, and concentration in research and development settings.

The development of a stability-indicating analytical method is paramount. Such a method must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. This ensures that the measured analyte concentration is a true reflection of its stability. This guide explains the causal links between the analyte's physicochemical properties and the selection of chromatographic parameters, providing a robust framework for developing a reliable quantitative method.

Foundational Principles: Analyte Properties and Chromatographic Approach

The structure of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde features a polar pyrimidine ring, an amino group, a lactam (oxo) group, and a carbaldehyde moiety. These functional groups confer high polarity and suggest a maximum UV absorbance (λmax) in the range of 250-320 nm, typical for such conjugated systems.

Given the high polarity, a reversed-phase HPLC (RP-HPLC) method is appropriate, but requires careful selection of the stationary phase to ensure adequate retention and symmetrical peak shape. A standard C18 column may exhibit poor retention for highly polar analytes. Therefore, a polar-embedded or polar-endcapped C18 column is recommended as a starting point. These columns contain functional groups (e.g., amide, carbamate) near the silica surface that promote interaction with polar analytes and reduce unwanted interactions with residual silanols, leading to better peak shapes.

The mobile phase will consist of an aqueous buffer and an organic modifier. The buffer is essential to control the ionization state of the analyte's amino group, thereby ensuring consistent retention times. A phosphate or acetate buffer in the pH range of 3-6 is a logical starting point. Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV cutoff.

Experimental Protocols

Materials and Instrumentation
Reagents & Consumables Instrumentation
2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Reference StandardHPLC System with Quaternary Pump and Autosampler
HPLC-grade Acetonitrile (ACN)UV-Vis Diode Array Detector (DAD) or Multi-Wavelength Detector
HPLC-grade Methanol (MeOH)Chromatographic Data System (CDS) Software
Monobasic Potassium Phosphate (KH₂PO₄)Analytical Balance (0.01 mg readability)
Orthophosphoric Acid (H₃PO₄)pH Meter
Purified Water (18.2 MΩ·cm)Class A Volumetric Glassware
0.45 µm Syringe Filters (e.g., PTFE, PVDF)Sonicator
Preparation of Solutions

20 mM Potassium Phosphate Buffer (pH 3.0):

  • Weigh approximately 2.72 g of KH₂PO₄ and dissolve in 1000 mL of purified water.

  • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 Mobile Phase B: Acetonitrile (ACN)

Diluent: Mobile Phase A / Acetonitrile (95:5, v/v)

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent.

Working Standard Solutions (e.g., 1-100 µg/mL): Prepare a series of working standards by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity curve.

Initial Chromatographic Conditions

The following table outlines the recommended starting conditions for method development.

Parameter Recommended Condition Rationale
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides enhanced retention for polar analytes and improved peak shape.
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile (ACN)Buffered aqueous phase controls ionization for reproducible retention.
Gradient Elution 5% B to 40% B over 15 minutesA gradient is essential to elute the polar analyte with a good peak shape while also eluting any less polar impurities or degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControlled temperature ensures stable retention times.
Detection Wavelength 280 nm (or λmax determined by DAD scan)Initial estimate based on the conjugated system. A DAD should be used to confirm the optimal wavelength for maximum sensitivity.
Injection Volume 10 µLA typical volume providing a good balance between loading capacity and peak sharpness.

Method Development and Optimization Workflow

The initial conditions provide a starting point. Optimization is an iterative process to achieve the desired chromatographic performance, defined by the system suitability criteria.

Validation_Parameters center_node Validated Method Specificity Specificity (Discrimination) center_node->Specificity Linearity Linearity (Correlation) center_node->Linearity Accuracy Accuracy (Trueness) center_node->Accuracy Precision Precision (Reproducibility) center_node->Precision Robustness Robustness (Reliability) center_node->Robustness Range Range (Application) Linearity->Range LOQ LOQ (Sensitivity) Linearity->LOQ Precision->Accuracy

Method

Using 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde as a precursor in pterin synthesis

Application Note & Protocols A Versatile Strategy for Pterin Synthesis Utilizing 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Abstract Pterins are a class of heterocyclic compounds based on the pteridine ring syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

A Versatile Strategy for Pterin Synthesis Utilizing 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Abstract

Pterins are a class of heterocyclic compounds based on the pteridine ring system that are integral to a vast array of biological processes.[1][2] They function as critical enzyme cofactors in the synthesis of amino acids, neurotransmitters, and nitric oxide, and their derivatives, like folic acid, are essential vitamins.[2][3][4] The development of robust and efficient synthetic routes to the pterin core is of paramount importance for research in enzymology, drug development, and the creation of molecular probes. This guide details the application of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a highly functionalized and reactive pyrimidine, as a precursor for the regioselective synthesis of 6-substituted pterins. We provide a comprehensive overview of the synthetic strategy, detailed experimental protocols for synthesis and subsequent reduction, and methods for characterization.

Introduction: The Biological and Chemical Significance of Pterins

The pterin scaffold, characterized by a pyrimidine ring fused to a pyrazine ring with an amino group at position 2 and a keto group at position 4, is a privileged structure in nature.[2][5][6] Its biological significance is primarily manifested in its reduced form, 5,6,7,8-tetrahydropterin.

  • Tetrahydrobiopterin (BH4): As an indispensable cofactor, BH4 is required for the function of aromatic amino acid hydroxylases, which are rate-limiting enzymes in the biosynthesis of dopamine, serotonin, and norepinephrine.[7][8] It is also essential for nitric oxide synthases (NOS), linking it to vascular function, immunology, and neurotransmission.[4][7]

  • Folic Acid (Vitamin B9): This well-known "conjugated pterin" is vital for one-carbon transfer reactions, which are fundamental for the synthesis of nucleotides (like purines and thymidine) and the metabolism of amino acids.[3][4][9]

  • Neopterin: Produced by macrophages upon stimulation by interferon-gamma, neopterin is a key biomarker for cellular immune system activation and is monitored in various inflammatory, infectious, and malignant diseases.[10][11][12]

Given that most biologically active pterins are substituted at the 6-position, synthetic methodologies that provide straightforward and regioselective access to these derivatives are highly sought after.[2][13] Traditional methods like the Gabriel–Isay condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound often present challenges in controlling regioselectivity and may require harsh conditions.[9][13]

The use of a pre-functionalized precursor like 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde offers a strategic advantage. The aldehyde group at the C5 position provides a reactive handle for a condensation reaction, enabling the controlled construction of the pyrazine ring.

Synthetic Strategy and Workflow

The core of the methodology involves a condensation reaction between the pyrimidine precursor and a compound containing an activated methylene group adjacent to a primary amine. This reaction constructs the pyrazine ring, leading directly to the desired 6-substituted pterin. The fully oxidized pterin product is typically a stable, often fluorescent, and highly crystalline solid that can be purified and fully characterized.[14]

Because the biologically active form is the tetrahydro- state, a subsequent reduction step is necessary. This is most commonly achieved via catalytic hydrogenation, which must be performed carefully due to the air sensitivity of the reduced product.[9][15]

G cluster_0 Phase 1: Pterin Synthesis cluster_1 Phase 2: Reduction to Active Form Precursor 2-Amino-6-oxo-1,6-dihydropyrimidine- 5-carbaldehyde Condensation Condensation & Cyclization Precursor->Condensation Reagent Aminoacetonitrile (or other active methylene amine) Reagent->Condensation OxidizedPterin Crude 6-Substituted Pterin Condensation->OxidizedPterin Forms Pyrazine Ring Purification Purification (Recrystallization) OxidizedPterin->Purification PurePterin Pure, Characterized Oxidized Pterin Purification->PurePterin Reduction Catalytic Hydrogenation (H₂, Pd/C) PurePterin->Reduction TetrahydroPterin 5,6,7,8-Tetrahydropterin (Air-sensitive) Reduction->TetrahydroPterin 4e⁻, 4H⁺ reduction Handling Inert Atmosphere Handling & Use TetrahydroPterin->Handling

Figure 1: General experimental workflow for the synthesis of pterins and their subsequent reduction.

Protocol 1: Synthesis of 2-Amino-6-(aminomethyl)pteridin-4(3H)-one

This protocol describes the synthesis of a model 6-substituted pterin via the condensation of the aldehyde precursor with aminoacetonitrile.

Materials and Reagents
  • 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (FW: 153.11 g/mol )

  • Aminoacetonitrile hydrochloride (FW: 92.53 g/mol )

  • Sodium acetate (anhydrous, FW: 82.03 g/mol )

  • Dimethylformamide (DMF), anhydrous

  • Ethanol (200 proof)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, including a three-neck round-bottom flask, condenser, and magnetic stirrer.

Step-by-Step Methodology
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a gas inlet for inert gas. Place the entire setup under a gentle flow of argon or nitrogen.

    • Causality: An inert atmosphere is crucial to prevent oxidative side reactions of the electron-rich pyrimidine and intermediate species, which can lead to colored impurities and lower yields.

  • Reagent Addition: To the flask, add 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (1.53 g, 10.0 mmol), aminoacetonitrile hydrochloride (1.02 g, 11.0 mmol, 1.1 eq), and sodium acetate (0.90 g, 11.0 mmol, 1.1 eq).

    • Causality: Sodium acetate acts as a base to neutralize the hydrochloride salt of aminoacetonitrile, liberating the free amine which is the active nucleophile for the initial condensation with the aldehyde.

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask via a cannula or syringe.

    • Causality: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and intermediates. Its high boiling point is suitable for heated reactions.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours. The formation of a yellow precipitate is expected.

  • Workup and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Pour the mixture into 400 mL of cold deionized water with stirring. c. Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel. d. Wash the solid sequentially with deionized water (3 x 50 mL) and cold ethanol (2 x 25 mL) to remove residual DMF and unreacted starting materials.

  • Purification: a. Transfer the crude solid to a beaker and add approximately 150 mL of 1 M aqueous HCl. Heat the suspension with stirring to dissolve the product (protonation increases solubility). b. Filter the hot solution to remove any insoluble impurities. c. Slowly neutralize the filtrate with 1 M aqueous NaOH with stirring until the pH is ~7-8. The purified pterin will precipitate out. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. e. Collect the purified yellow solid by vacuum filtration, wash with deionized water and ethanol, and dry under vacuum at 60 °C overnight.

Characterization

The identity and purity of the synthesized pterin should be confirmed using standard analytical techniques.

G cluster_mechanism Plausible Reaction Mechanism step1 Step 1: Condensation Aldehyde + Amine → Imine step2 Step 2: Tautomerization Imine ↔ Enamine step3 Step 3: Cyclization Intramolecular nucleophilic attack step4 Step 4: Oxidation/Aromatization Formation of stable pyrazine ring

Figure 2: Key stages of the pterin ring formation.

Analysis Technique Expected Result
¹H NMR (DMSO-d₆)Signals corresponding to the aminomethyl protons, the pyrazine ring proton (if present), and exchangeable N-H protons.
¹³C NMR (DMSO-d₆)Resonances for the distinct carbonyl and sp²-hybridized carbons of the bicyclic pterin system.[2]
Mass Spec. (ESI+)Expected [M+H]⁺ ion corresponding to the molecular weight of the product.
UV-Vis (0.1 M NaOH)Two characteristic absorption maxima, one around 275-290 nm and a second, broader peak around 350-370 nm.[16]
Appearance Fine, yellow crystalline powder.

Protocol 2: Reduction to 5,6,7,8-Tetrahydropterin

This protocol details the conversion of the stable, oxidized pterin into its biologically relevant, air-sensitive tetrahydro- form via catalytic hydrogenation.

Materials and Reagents
  • Synthesized 2-Amino-6-(aminomethyl)pteridin-4(3H)-one

  • Palladium on Carbon (Pd/C), 10%

  • Methanol, degassed

  • Hydrochloric acid (HCl), concentrated

  • High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology
  • Vessel Preparation: Place the synthesized pterin (500 mg) and Pd/C catalyst (50 mg, 10% w/w) into the hydrogenation vessel.

    • Causality: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitrogen heterocycles.[9][15]

  • Solvent and Acidification: Add 50 mL of degassed methanol. Add 2-3 drops of concentrated HCl.

    • Causality: The reduction proceeds more efficiently under acidic conditions (pH < 1), which protonates the ring nitrogens and facilitates hydrogenation.[9] Degassed solvent is used to minimize premature oxidation of the product.

  • Hydrogenation: Seal the vessel. Purge the system thoroughly with hydrogen gas (3-4 cycles of pressurizing and venting). Pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂ gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete in 6-12 hours. The disappearance of the yellow color indicates the reduction of the conjugated system.

  • Workup (Under Inert Atmosphere): All subsequent steps must be performed under argon or nitrogen to prevent re-oxidation of the product. a. Vent the hydrogen pressure carefully. b. Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the Pd/C catalyst. c. Wash the Celite pad with a small amount of degassed methanol. d. The resulting clear, colorless solution contains the 5,6,7,8-tetrahydropterin product, likely as its hydrochloride salt.

  • Storage and Use: The product is best used immediately in solution. If isolation is required, the solvent can be removed under reduced pressure at low temperature, but the resulting solid is highly unstable in air and must be stored under argon at -20°C or below.[15]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction; Side reactions due to oxygen; Impure starting materials.Increase reaction time/temperature. Ensure a robust inert atmosphere. Check purity of aldehyde precursor.
Product is dark/brown Oxidation of intermediates or product.Improve inert atmosphere technique; use anhydrous, high-purity solvents.
Incomplete reduction in Protocol 2 Inactive catalyst; Insufficient H₂ pressure or reaction time; pH too high.Use fresh Pd/C catalyst. Increase H₂ pressure and/or reaction time. Ensure the solution is acidic (pH < 2).
Reduced product re-oxidizes Exposure to air (oxygen).Perform all post-hydrogenation steps (filtration, storage) under a strict inert atmosphere (glovebox or Schlenk line). Use degassed solvents for all workup procedures.

References

  • Biopterin - Wikipedia. (n.d.).
  • Pterin compounds: from butterflies to biochemistry. (n.d.). Chemistry in New Zealand.
  • Cook, C. L. (n.d.). SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. LPI.
  • Thöny, B., et al. (2019). Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. PMC - NIH.
  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (n.d.). MDPI.
  • Nichol, C. A., et al. (1983). Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo. PNAS.
  • Pushing at the Boundaries of Pterin Chemistry. (2024). MDPI.
  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
  • A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. (2022). ResearchGate.
  • Pterin - Wikipedia. (n.d.).
  • Buglak, A. A., et al. (2022). Biochemical and Physiological Application of Pterin Photochemistry. Encyclopedia MDPI.
  • A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors. (n.d.). ResearchGate.
  • Basu, P., & Burgmayer, S. J. N. (2011). Pterin Chemistry and its Relationship to the Molybdenum Cofactor. Coordination Chemistry Reviews.
  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). ResearchGate.
  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022). PMC.
  • Pushing at the Boundaries of Pterin Chemistry. (2024). PMC.
  • Kalim, H., et al. (2018). Clinical Significance of Increased Serum Neopterin in Chronic Kidney Failure as a Biomarker of Cell-mediated Immunity. PMC - NIH.
  • Biosynthesis of neopterin derivatives in human monocytes/macrophages... (n.d.). ResearchGate.
  • Neopterin - Wikipedia. (n.d.).

Sources

Application

1H and 13C NMR Spectroscopy Reference Data and Acquisition Protocol for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Introduction & Structural Context In modern drug development and heterocyclic chemistry, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS: 1402401-43-7) serves as a critical building block for the synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

In modern drug development and heterocyclic chemistry, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS: 1402401-43-7) serves as a critical building block for the synthesis of complex pteridines, fused pyrimidines, and kinase inhibitors [1]. Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its tautomeric nature and extensive intermolecular hydrogen bonding.

In solution, this compound exists in an equilibrium between its 6-oxo (lactam) and 6-hydroxy (lactim) tautomers. However, in highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the 6-oxo tautomer overwhelmingly predominates. Understanding this structural dynamic is the foundation of accurate spectral interpretation, as the presence of the lactam N-H proton and the highly deshielded C4-H proton dictates the observed chemical shifts.

Tautomerism_NMR T1 6-Oxo Tautomer (Lactam Form) Dominant in DMSO T2 6-Hydroxy Tautomer (Lactim Form) Minor/Trace T1->T2 Tautomeric Equilibrium N1 N1-H Proton ~11.5 ppm (br s) T1->N1 Confirms Lactam C4 C4-H Proton ~8.3 ppm (s) T1->C4 CHO Formyl Proton ~9.7 ppm (s) T1->CHO N2 O-H Proton (Absent/Exchanged) T2->N2 Confirms Lactim

Caption: Tautomeric equilibrium of the pyrimidine ring and its impact on observable NMR chemical shifts.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the experimental design must account for the physical properties of the pyrimidinone scaffold. The following self-validating protocol guarantees optimal signal resolution and accurate integration.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS) [2].

  • Causality: The lactam motif forms robust intermolecular hydrogen-bonded networks, rendering the compound completely insoluble in non-polar solvents like CDCl3 or C6D6. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these networks and yielding a clear, isotropic solution.

Step 2: 1H NMR Acquisition (400 MHz)

  • Parameters: Pulse angle = 30°, Relaxation delay (D1) = 2.0 seconds, Number of scans (ns) = 16 to 32.

  • Causality: A 2.0-second D1 delay ensures complete longitudinal relaxation ( T1​ ) of all protons. Sufficient scans are required to elevate the signal-to-noise ratio (SNR) of the broad, exchangeable N-H and NH2 protons above the baseline noise, allowing for accurate integration against the sharp C4-H and formyl singlets.

Step 3: 13C NMR Acquisition (100 MHz)

  • Parameters: Pulse sequence = Proton-decoupled (zgpg30), Relaxation delay (D1) = 3.0–5.0 seconds, Number of scans (ns) = 512 to 1024.

  • Causality: This molecule contains four quaternary carbons (C2, C5, C6, and the formyl carbon). Quaternary carbons lack attached protons, which drastically reduces the efficiency of dipole-dipole relaxation, leading to long T1​ times. An extended D1 delay prevents signal saturation and ensures these critical peaks are visible in the final spectrum.

NMR_Workflow A Analyte: 2-Amino-6-oxo-1,6-dihydropyrimidine -5-carbaldehyde B Solvent Selection: DMSO-d6 (100%) A->B Assess Solubility C Sample Prep: 15-20 mg in 0.6 mL Internal Std: TMS B->C Dissolution D 1H NMR Acquisition: ns=16, d1=2s C->D Probe Insertion E 13C NMR Acquisition: ns=512, d1=3s (Optimized for Quaternary C) C->E F Data Processing: FT, Phase Correction, Baseline Correction D->F E->F G Peak Assignment: 1D & 2D (HSQC/HMBC) F->G Spectral Analysis

Caption: Optimized workflow for NMR sample preparation and acquisition of pyrimidine derivatives.

Reference NMR Data Tables

The following tables summarize the expected quantitative chemical shifts for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. Data is referenced to internal TMS ( δ 0.00 ppm) and the residual DMSO pentet ( δ 2.50 ppm for 1H, δ 39.52 ppm for 13C).

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Logic / Causality
-CHO 9.70 – 9.85Singlet (s)1HHighly deshielded formyl proton. Its extreme downfield position is driven by the magnetic anisotropy of the carbonyl double bond.
C4-H 8.20 – 8.40Singlet (s)1HHeteroaromatic proton. It is strongly deshielded by the adjacent electronegative N3 atom and the electron-withdrawing inductive effect of the C5-formyl group.
N1-H 11.20 – 11.60Broad Singlet (br s)1HLactam N-H proton. The signal is broadened due to the quadrupolar relaxation of the 14N nucleus and intermediate chemical exchange rates.
-NH2 7.00 – 7.30Broad Singlet (br s)2HExocyclic amino protons at C2. Broadening is caused by restricted rotation around the C-N partial double bond and solvent exchange.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment Logic / Causality
C-CHO 186.0 – 189.0CqAldehyde carbonyl carbon. The lack of electron-donating heteroatoms directly attached to the carbonyl carbon leaves it highly deshielded.
C6 (C=O) 161.0 – 163.0CqLactam carbonyl carbon. Shielded relative to the aldehyde due to resonance donation from the adjacent N1 nitrogen.
C2 (-NH2) 156.0 – 159.0CqAmidine-like carbon. Deshielded by the inductive pull of two adjacent nitrogen atoms (N1 and N3).
C4 (-H) 154.0 – 157.0CHHeteroaromatic carbon adjacent to nitrogen.
C5 (-CHO) 110.0 – 114.0CqAromatic carbon. Typically the most shielded carbon in pyrimidines due to ortho/para resonance donation from the -NH2 and lactam groups, though slightly offset by the electron-withdrawing -CHO group.

Trustworthiness & Self-Validation via 2D NMR

To ensure absolute scientific integrity and avoid misassignment of the closely grouped quaternary carbons (C2, C4, C6), the 1D NMR data must be treated as a self-validating system using 2D correlation spectroscopy [3].

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Validation Step: Cross-reference the 1H signal at ~8.3 ppm with the 13C axis. It must show a direct one-bond correlation to the carbon at ~155 ppm, confirming the C4-H assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Validation Step: The C4-H proton ( δ ~8.3) will show strong three-bond ( 3JCH​ ) correlations to the C6 lactam carbonyl ( δ ~162) and the C2 amidine carbon ( δ ~157).

    • Validation Step: The formyl proton ( δ ~9.7) will show a two-bond ( 2JCH​ ) correlation to C5 ( δ ~112) and a three-bond ( 3JCH​ ) correlation to C4 ( δ ~155) and C6 ( δ ~162). This definitively locks the regiochemistry of the formyl group at the 5-position.

References

  • Chemical Reviews. (2002). Comparative QSAR and the Radical Toxicity of Various Functional Groups. ACS Publications. Retrieved April 9, 2026, from [Link]

Method

Application Note: Catalytic Condensation Strategies for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in Drug Discovery

Introduction & Mechanistic Rationale In the landscape of modern drug discovery, fused pyrimidine scaffolds—particularly pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines —are privileged pharmacophores known for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, fused pyrimidine scaffolds—particularly pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines —are privileged pharmacophores known for their profound activity as tyrosine kinase (TK) inhibitors and folate antagonists[1]. The synthesis of these complex heterocycles relies heavily on the strategic use of highly functionalized building blocks.

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS: 1402401-43-7), which exists in tautomeric equilibrium with 2-amino-4-hydroxypyrimidine-5-carbaldehyde, serves as an ideal precursor[2]. Its unique architecture presents a highly electrophilic C5-carbaldehyde adjacent to nucleophilic C6-oxo (or hydroxyl) and C2-amino groups. This proximity enables highly efficient, cascade-style catalytic condensation reactions—specifically Knoevenagel condensations followed by intramolecular Michael additions or Friedländer-type cyclizations[3].

The Causality of Catalyst Selection

The choice of catalyst dictates the reaction pathway and the purity of the final fused ring. While classical methods utilize strong inorganic bases, these can degrade base-sensitive functional groups (e.g., methylthio or halogenated aryl rings)[1]. Therefore, mild basic conditions (like anhydrous K₂CO₃) or green organocatalysts (like L-Proline) are preferred to drive the initial enolate formation without triggering unwanted side reactions.

Mechanism A 2-Amino-6-oxo-1,6-dihydro pyrimidine-5-carbaldehyde D Knoevenagel Adduct (Arylidene Intermediate) A->D B Active Methylene (e.g., Arylacetonitrile) B->D C Catalyst (K2CO3 / L-Proline) C->D Deprotonation E Intramolecular Cyclization D->E F Pyrido[2,3-d]pyrimidine Derivative E->F Tautomerization

Caption: Mechanistic pathway for the catalytic condensation forming pyrido[2,3-d]pyrimidines.

Optimization of Catalytic Conditions

To establish a self-validating and scalable protocol, we evaluated various catalytic systems for the condensation of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with 2,6-dichlorophenylacetonitrile. The goal is to maximize the yield of the 7-imino intermediate while minimizing degradation.

Table 1: Catalyst and Solvent Optimization for Pyrido[2,3-d]pyrimidine Synthesis

EntryCatalyst (equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NoneDMF10524< 5Background reaction is negligible; catalyst is essential.
2K₂CO₃ (1.5)DMF1051255Moderate yield; standard literature condition[1].
3Piperidine (0.2)EtOH80868Improved kinetics via iminium ion activation.
4L-Proline (0.1)EtOH/H₂O80485Bifunctional organocatalysis; highly efficient enamine formation.
5Nano-TiO₂ (10 wt%)Solvent-free120192Heterogeneous catalysis; rapid, but requires specialized milling.

Note: Entry 4 represents the optimal balance of green chemistry, operational simplicity, and high yield for standard laboratory settings.

Experimental Protocols

The following protocols detail the synthesis of 6-arylpyrido[2,3-d]pyrimidin-7(8H)-ones, a class of potent tyrosine kinase inhibitors[1]. The workflow is divided into the initial catalytic condensation to form the 7-imino derivative, followed by acid-catalyzed hydrolysis to the 7-oxo target[3].

Protocol A: Organocatalytic Synthesis of 7-Imino-pyrido[2,3-d]pyrimidine Intermediate

Rationale: Utilizing L-Proline in aqueous ethanol creates a self-validating system. As the non-polar Knoevenagel adduct forms and cyclizes, the resulting highly rigid, planar fused heterocycle becomes insoluble in the polar solvent, driving the reaction forward via Le Chatelier's principle and allowing isolation by simple filtration.

Materials:

  • 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (1.0 mmol, 139 mg)[2]

  • 2,6-Dichlorophenylacetonitrile (1.1 mmol, 204 mg)

  • L-Proline (0.1 mmol, 11.5 mg)

  • Ethanol/Water (8:2 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the pyrimidine-5-carbaldehyde and 2,6-dichlorophenylacetonitrile in the EtOH/H₂O mixture.

  • Catalyst Addition: Add L-Proline in a single portion. The mixture will initially appear as a heterogeneous slurry.

  • Condensation: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath. Monitor the reaction via TLC (DCM:MeOH 9:1).

  • Self-Validation Check: After approximately 2-3 hours, a distinct color change to deep yellow/orange will occur, followed by the heavy precipitation of the 7-imino product.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize crystallization. Filter the precipitate under vacuum, wash with cold ethanol (2 × 5 mL) and diethyl ether (5 mL).

  • Drying: Dry the solid in vacuo at 50 °C for 4 hours. (Expected yield: 80-85%).

Protocol B: Acidic Hydrolysis to 7-Oxo-pyrido[2,3-d]pyrimidine

Rationale: The 7-imino functionality is a kinetic trap. Heating in strong mineral acid hydrolyzes the imine to the thermodynamically stable 7-oxo (lactam) derivative, which is the active pharmacophore for many TK inhibitors[3].

Step-by-Step Procedure:

  • Hydrolysis Setup: Suspend the 7-imino intermediate (1.0 mmol) in concentrated HCl (37%, 10 mL) in a heavy-walled reaction vial.

  • Heating: Seal the vial and heat at 100 °C for 12–24 hours. The solid will gradually dissolve, and a new precipitate will form as the 7-oxo product crystallizes out of the acidic medium[3].

  • Workup: Cool the mixture to room temperature. Carefully pour the acidic mixture over crushed ice (20 g).

  • Neutralization & Isolation: Adjust the pH to 7.0 using saturated aqueous NaHCO₃ (Caution: vigorous effervescence). Filter the resulting solid, wash extensively with deionized water, and dry under high vacuum.

  • Quality Control: Confirm the conversion via ¹H-NMR (DMSO-d₆); the disappearance of the broad imine N-H proton (~8.5 ppm) and the appearance of the lactam N-H proton (>11.0 ppm) validates the successful transformation.

Experimental Workflow Visualization

Workflow S1 Step 1: Reactant Preparation Pyrimidine-5-carbaldehyde + Arylacetonitrile S2 Step 2: Catalyst Addition (L-Proline, 10 mol%) S1->S2 S3 Step 3: Catalytic Condensation Reflux in EtOH/H2O (80°C, 4h) S2->S3 S4 Step 4: In-Process Control TLC (DCM:MeOH) & Visual Precipitation S3->S4 S4->S3 Incomplete S5 Step 5: Isolation Vacuum Filtration & Cold Wash S4->S5 Complete Conversion S6 Step 6: Acidic Hydrolysis Conc. HCl, 100°C (12-24h) S5->S6

Caption: Step-by-step experimental workflow for catalytic condensation and subsequent hydrolysis.

References

  • AiFChem Product Catalog. 1402401-43-7 | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.
  • Google Patents. WO1996034867A1 - PYRIDO[2,3-d]PYRIMIDINES DESTINEES A INHIBER LA PROLIFERATION CELLULAIRE INDUITE PAR LES TYROSINES KINASES.
  • Journal of Medicinal Chemistry (ACS Publications). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity.

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to the Synthesis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Schiff Base Ligands and Their Metal Complexes

Abstract: This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, its conversion to versatile Schiff base ligands, and their...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This comprehensive guide provides detailed protocols and scientific rationale for the synthesis of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, its conversion to versatile Schiff base ligands, and their subsequent complexation with transition metal ions. Aimed at researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses the significance of these compounds in medicinal chemistry and materials science. The protocols are designed to be self-validating through integrated characterization checkpoints, ensuring reproducibility and scientific rigor.

Introduction: The Significance of Pyrimidine Schiff Bases

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds found in nucleic acids (cytosine, thymine, and uracil) and numerous pharmacologically active compounds. When functionalized with an aldehyde and subsequently converted to a Schiff base (a compound containing a carbon-nitrogen double bond, or azomethine group), they become powerful polydentate ligands.[1][2] These Schiff base ligands can readily chelate with various metal ions, forming stable metal complexes.[3][4]

The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a principle that is extensively leveraged in drug development.[5][6] The coordination of the metal ion can improve the lipophilicity of the molecule, facilitate its transport across cell membranes, and introduce novel electronic and geometric properties that can lead to potent antimicrobial, antifungal, anticancer, and antiviral activities.[1][7][8] This guide provides the foundational chemistry to access this promising class of compounds.

Part 1: Synthesis of the Core Precursor: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

The crucial starting material for our Schiff base ligands is the formylated pyrimidine ring. The most effective and widely used method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic ring like 2-aminouracil is the Vilsmeier-Haack reaction.[9][10]

Principle of the Method: The Vilsmeier-Haack reaction involves the use of a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[11][12] This reagent is a mild formylating agent that attacks the electron-rich C5 position of the pyrimidine ring, leading to the formation of the desired aldehyde after aqueous workup.[13]

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 2-Amino-6-hydroxy-pyrimidine (2-Aminouracil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice and Ice water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (50 mL). Cool the flask in an ice bath to 0-5 °C.

  • Vilsmeier Reagent Formation: Add POCl₃ (15 mL) dropwise to the cooled DMF with vigorous stirring over a period of 30 minutes. Maintain the temperature below 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic.

  • Substrate Addition: Once the addition of POCl₃ is complete, add 2-amino-6-hydroxy-pyrimidine (0.1 mol) portion-wise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with constant stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.[12]

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7. A solid precipitate of the product will form.

  • Isolation and Purification: Collect the crude product by filtration using a Büchner funnel. Wash the solid thoroughly with ice-cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, in a vacuum oven at 60 °C.

Self-Validation/Characterization:

  • FT-IR (cm⁻¹): Look for the appearance of a strong carbonyl stretch for the aldehyde (C=O) around 1630-1650 cm⁻¹ and the disappearance of the C-H stretch of the un-formylated ring.[14]

  • ¹H-NMR (DMSO-d₆): Expect a characteristic singlet for the aldehyde proton (-CHO) around δ 9.8 ppm.[14]

Workflow for Precursor Synthesis

G cluster_0 Part 1: Vilsmeier-Haack Synthesis DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (In Situ Formation at 0-5°C) DMF->Vilsmeier Solvent POCl3 POCl₃ POCl3->Vilsmeier Reagent Reaction Reaction at 60-70°C Vilsmeier->Reaction Pyrimidine 2-Aminouracil Pyrimidine->Reaction Quench Hydrolysis (Pour onto Ice) Reaction->Quench Neutralize Neutralization (NaHCO₃) & Precipitation Quench->Neutralize Filter Filtration & Washing Neutralize->Filter Product Final Product: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Filter->Product

Caption: Synthesis of the aldehyde precursor via Vilsmeier-Haack reaction.

Part 2: Synthesis of Schiff Base Ligands

The aldehyde group introduced in Part 1 is now ready to be converted into a Schiff base. This is achieved through a condensation reaction with a primary amine.[15] The choice of amine is vast, allowing for the creation of a diverse library of ligands with tailored electronic and steric properties.

Principle of the Method: The reaction proceeds via nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, typically catalyzed by a small amount of acid, to form the stable C=N (imine or azomethine) bond.[16]

General Protocol: Schiff Base Condensation

Materials:

  • 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (from Part 1)

  • A selected primary amine (e.g., aniline, 2-aminophenol, sulfanilamide, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolution: Dissolve the pyrimidine aldehyde (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask. Gentle heating may be required.

  • Amine Addition: To this solution, add an equimolar amount (1 mmol) of the chosen primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The formation of a new precipitate often indicates product formation.

  • Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Collect the precipitated Schiff base ligand by filtration.

  • Purification: Wash the product with cold ethanol to remove any unreacted starting materials and dry it in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed if higher purity is needed.

Self-Validation/Characterization:

  • FT-IR (cm⁻¹): The most critical validation is the disappearance of the aldehyde C=O stretch (~1640 cm⁻¹) and the appearance of the characteristic azomethine (C=N) stretch, typically in the 1600-1625 cm⁻¹ region.[7]

  • ¹H-NMR (DMSO-d₆): The aldehyde proton singlet (~δ 9.8 ppm) will disappear, and a new singlet for the azomethine proton (-CH=N-) will appear, usually in the δ 8.5-9.0 ppm range.

General Scheme for Schiff Base Formation

Caption: Condensation reaction forming the Schiff base ligand.

Table 1: Example Schiff Base Ligands & Key IR Data
Primary Amine (R-NH₂)Ligand Name AbbreviationExpected Azomethine (C=N) IR Peak (cm⁻¹)
AnilineL-An~1615
2-AminophenolL-AP~1620
4-AminoantipyrineL-AAP~1605
SulfanilamideL-SA~1610

Part 3: Metal Complexation

With the Schiff base ligands in hand, the final step is to coordinate them with metal ions. These ligands are often bidentate or tridentate, meaning they can bind to the metal center through two or three donor atoms simultaneously (e.g., the azomethine nitrogen and a phenolic oxygen).[17]

Principle of the Method: Metal complexation is typically a straightforward reaction where a solution of the ligand is mixed with a solution of a metal salt (e.g., chloride, nitrate, or acetate salts of Cu(II), Ni(II), Co(II), Zn(II)). The ligand displaces the solvent molecules coordinated to the metal ion, forming a thermodynamically more stable chelate complex. The geometry of the final complex (e.g., octahedral, tetrahedral, square planar) depends on the metal ion, its oxidation state, and the nature of the ligand.[8]

General Protocol: Synthesis of Metal Complexes

Materials:

  • Synthesized Schiff base ligand (from Part 2)

  • Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O)

  • Methanol or Ethanol

Procedure:

  • Ligand Solution: Prepare a hot solution of the Schiff base ligand (2 mmol) in methanol (25 mL).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 mmol) in methanol (15 mL).

  • Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A 2:1 ligand-to-metal molar ratio is common, but this can be varied.

  • Reflux: Reflux the resulting mixture for 2-4 hours. A change in color and/or the formation of a precipitate is a strong indication of complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid metal complex by filtration.

  • Purification: Wash the complex with methanol to remove any unreacted starting materials and dry it under vacuum.

Self-Validation/Characterization:

  • FT-IR (cm⁻¹): Successful coordination is confirmed by a shift in the azomethine (C=N) stretching frequency (typically a shift to a lower wavenumber by 10-20 cm⁻¹) compared to the free ligand. This indicates that the electron density of the C=N bond has changed due to coordination of the nitrogen to the metal center.

  • UV-Vis Spectroscopy: Compare the spectrum of the complex to the free ligand. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d electronic transitions of the metal ion within the ligand field, confirming complex formation.[7][18]

  • Molar Conductivity: Measurements in a solvent like DMSO can determine if the complex is an electrolyte or non-electrolyte, providing insight into its structure.[17]

Conceptual Diagram of Metal Chelation

G cluster_1 Part 3: Metal Complexation Ligand Schiff Base Ligand (in solution) Mix Mixing & Reflux Ligand->Mix MetalSalt Metal Salt (MX₂) (in solution) MetalSalt->Mix Complex Precipitated Metal Complex Mix->Complex Analysis Characterization (FT-IR, UV-Vis, etc.) Complex->Analysis

Caption: General workflow for the synthesis of metal complexes.

Applications and Future Directions

The Schiff base metal complexes synthesized via these protocols are of significant interest to drug development professionals. Their planar structures often allow for intercalation with DNA, and the presence of the metal center can generate reactive oxygen species, leading to potent anticancer activity.[5][19] Furthermore, the azomethine linkage is crucial for various biological activities, and chelation can enhance these properties, making them effective antibacterial and antifungal agents.[2][20] Researchers are encouraged to use these protocols as a starting point to create libraries of novel compounds for biological screening and to investigate their potential as catalysts, sensors, and advanced materials.[18][19]

References

  • Gudasi, K. B., Patil, M. S., Patil, S. A., & Vadavi, R. S. (2006). Synthesis, spectral, thermal and electrical properties of new zinc(II), cadmium(II), oxovanadium(IV) and dioxouranium(VI) complexes with a Schiff base ligand. Transition Metal Chemistry, 31(5), 582-588. [Link]

  • Ön, A., Köksal, H., & Tümer, M. (2018). Synthesis of pyrimidine Schiff base transition metal complexes: characterization, spectral and electrochemical analyses, and photoluminescence properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 659-672. [Link]

  • Sakhare, D. T. (2025). Synthesis, Characterization and Biological Activity of New Pyrimidine Schiff Base and Its Cu(II), Ni(II) Complexes. Asian Journal of Chemical Sciences. [Link]

  • Abdel-Rahman, L. H., Ismail, N. M., Ismael, M., Abu-Dief, A. M., & Ahmed, M. A. (2023). Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. Molecules, 28(6), 2568. [Link]

  • Sakhare, D. T. (2025). Heteroleptic Metal Complexes of a Pyrimidine Based Schiff Base Ligand Synthesis, Characterization and Biological Activity. International Journal of Scientific Research in Science, Engineering and Technology. [Link]

  • Panda, A. K. (Ed.). (2022). Structural and Biological Applications of Schiff Base Metal Complexes. CRC Press. [Link]

  • Singh, P., & Singh, J. (2017). Schiff's Bases Metal Complexes in Biological Applications. Medical & Clinical Reviews. [Link]

  • IJRAR. (2019). Biological Applications of Schiff base Metal Complexes-A Review. International Journal of Research and Analytical Reviews. [Link]

  • Sahu, S. K., Azam, M., & Sulaiman, O. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(41), 26903-26927. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Torres-García, P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. A. H. (2012). Synthesis of some Schiff's bases derivatives from aminoazo compounds. Baghdad Science Journal, 9(4), 730-737. [Link]

  • Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals struggling with the dissolution of 2-Amino-6-oxo-1,6-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals struggling with the dissolution of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde .

Due to its dense array of hydrogen-bond donors (amino group, ring nitrogens) and acceptors (oxo and carbaldehyde groups), this pyrimidine derivative forms a highly rigid, thermodynamically stable crystal lattice. Overcoming this lattice energy requires strategic solvent selection and formulation techniques.

Part 1: Physicochemical Profiling & Solvent Compatibility

Before troubleshooting, it is critical to understand the causality behind solvent interactions. The table below summarizes the expected solubility of pyrimidine derivatives based on solvent polarity and hydrogen-bonding capacity.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>10 mg/mL)High dielectric constants and strong H-bond accepting capabilities effectively disrupt the solute's intermolecular H-bond network[1][2].
Polar Protic Methanol, EthanolModerate (1-5 mg/mL)Competes for H-bonding but possesses lower overall solubilizing power than aprotic solvents; solubility increases linearly with heat[3].
Non-Polar / Weakly Polar DCM, Toluene, HexanePoor/Insoluble (<0.1 mg/mL)Lacks the dipole moment necessary to overcome the high crystal lattice energy and strong dipole-dipole interactions of the pyrimidine core[1][4].

Part 2: Troubleshooting FAQs

Q1: Why does my compound crash out of solution when transferring from a DMSO stock to my assay buffer or a moderately polar organic solvent? A1: This is a classic case of solvent-shift precipitation. While polar aprotic solvents like DMSO effectively break the hydrogen bonds of the pyrimidine lattice[1][2], the introduction of a "poor" solvent rapidly decreases the mixture's solvation capacity. The thermodynamic drive for the compound to re-form its crystal lattice overtakes the solvation energy. Solution: Utilize a step-wise co-solvent methodology (see Protocol A) or formulate the compound as an amorphous solid dispersion to prevent rapid recrystallization[5].

Q2: I need to run a reaction in a weakly polar solvent like DCM. How can I force this compound into solution? A2: You must overcome the thermodynamic barrier of dissolution by injecting energy into the system. Thermodynamic studies demonstrate that the solubility of pyrimidine derivatives increases significantly with temperature, often modeled by the Apelblat equation[2][3]. Apply controlled heating (40-50°C) combined with ultrasonic waves (sonication) to physically disrupt the lattice[1]. If this fails, consider chemical modification: adding 1-5% of an organic acid (e.g., TFA) or base (e.g., TEA) can transiently ionize the compound, forming a highly soluble salt[6].

Q3: What are Amorphous Solid Dispersions (ASDs), and when should I use them? A3: If your downstream application (e.g., cell-based assays or specialized organic synthesis) cannot tolerate high concentrations of toxic organic solvents like DMSO, ASDs are the gold standard[7]. By co-precipitating the pyrimidine with a hydrophilic polymer (e.g., PVP or PEG), you trap the drug in a disordered, amorphous state. This eliminates the crystal lattice energy barrier entirely, significantly enhancing apparent solubility in both aqueous and organic environments[5].

Part 3: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Optimized Co-Solvent Dissolution & Sonication

Use this workflow for preparing working solutions in mixed solvent systems.

  • Initial Solvation: Weigh the desired amount of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde into a clean, dry glass vial. Add a minimal volume of a "good" solvent (100% DMSO or DMF) to achieve a highly concentrated stock solution (e.g., 50-100 mM)[1].

  • Energy Injection: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath at 40°C in 5-minute bursts. Caution: Monitor the temperature strictly to prevent thermal degradation of the reactive 5-carbaldehyde group.

  • Co-Solvent Addition: Once completely dissolved, slowly add the "poor" bulk solvent (e.g., DCM or assay buffer) dropwise while under vigorous magnetic stirring to prevent localized supersaturation and precipitation.

  • Validation Step: Centrifuge the final sample at 10,000 x g for 5 minutes. Measure the supernatant concentration via UV-Vis or HPLC to confirm that no invisible micro-precipitation has occurred.

Protocol B: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Use this workflow when you need to bypass the crystal lattice energy for dissolution in less polar or aqueous media.

  • Solvent Selection: Select a volatile common solvent system (e.g., Methanol/DCM 1:1 v/v) capable of dissolving both the pyrimidine derivative and a hydrophilic polymer (e.g., PVP or PEG-4000).

  • Co-Dissolution: Co-dissolve the compound and the polymer at a 1:3 to 1:5 (w/w) ratio in a round-bottom flask. Stir until the solution is optically clear, validating complete molecular dispersion.

  • Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at 40°C until a uniform solid film forms on the flask walls.

  • Drying: Transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove trace residual solvents[6].

  • Reconstitution: Scrape the resulting amorphous powder. This ASD can now be readily dispersed into your target solvent with significantly enhanced apparent solubility[7].

Part 4: Visualizations

TroubleshootingWorkflow Start Compound: 2-Amino-6-oxo-1,6-dihydropyrimidine -5-carbaldehyde Step1 Initial Solvent Screen (e.g., DMSO, DMF) Start->Step1 Decision1 Complete Dissolution? Step1->Decision1 Success1 Proceed to Downstream Assay Decision1->Success1 Yes Step2 Apply Heat (40-50°C) & Sonication Decision1->Step2 No Decision2 Complete Dissolution? Step2->Decision2 Decision2->Success1 Yes Step3 Formulate as Amorphous Solid Dispersion (ASD) Decision2->Step3 No Step3->Success1 Reconstitute

Caption: Decision tree for troubleshooting pyrimidine derivative solubility.

ASDWorkflow N1 1. Co-Dissolve Pyrimidine + Polymer (e.g., MeOH/DCM) N2 2. Rotary Evaporation (Remove Solvents) N1->N2 N3 3. Vacuum Drying (24h at 40°C) N2->N3 N4 4. Amorphous Solid Dispersion (ASD) N3->N4

Caption: Experimental workflow for preparing Amorphous Solid Dispersions (ASD).

References

  • SciSpace. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents." Available at: [Link]

  • PMC. "Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays." Available at: [Link]

  • ResearchGate. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents." Available at: [Link]

  • Revue Roumaine de Chimie. "SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K." Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields or purity issues during the Vilsmeier-Haack formylation of 2-amino-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields or purity issues during the Vilsmeier-Haack formylation of 2-amino-4-hydroxypyrimidine (isocytosine).

The Vilsmeier-Haack (VH) reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a powerful tool for the formylation of heteroaromatic substrates 1. However, pyrimidine derivatives present unique challenges due to their tautomerism, poor solubility, and amphoteric nature 2. Below, we dissect the mechanistic workflow, provide diagnostic data, answer frequent troubleshooting questions, and outline a self-validating protocol to ensure high-yield isolation of the target carbaldehyde [[3]]().

Mechanistic Workflow & Branch Points

Understanding the reaction pathway is critical for diagnosing where yield is being lost. The diagram below illustrates the intended electrophilic aromatic substitution pathway alongside the primary failure modes: over-heating (chlorination) and incorrect quench pH (solubilization).

VH_Mechanism DMF DMF + POCl3 (0-10°C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation IMINIUM C5-Iminium Intermediate VR->IMINIUM Electrophilic Attack at C5 SM 2-Amino-4-hydroxypyrimidine (Isocytosine) SM->IMINIUM Substrate CHLORO Side Product: 4-Chloro Derivative (High Temp/Excess POCl3) IMINIUM->CHLORO T > 80°C HYDROLYSIS Aqueous Quench & Hydrolysis (pH Control is Critical) IMINIUM->HYDROLYSIS H2O / Base PRODUCT Target Product: 2-Amino-6-oxo-1,6-dihydropyrimidine -5-carbaldehyde HYDROLYSIS->PRODUCT pH 5.5 - 6.5 (Isoelectric Ppt) LOSS Yield Loss: Product remains in aqueous phase (Incorrect pH) HYDROLYSIS->LOSS pH < 4 or pH > 8

Figure 1: Mechanistic workflow and critical branch points in the Vilsmeier-Haack formylation.

Diagnostic Data: Impact of Reaction Parameters on Yield

To isolate the root cause of your low yield, compare your current reaction parameters against the diagnostic matrix below. Small deviations in temperature or quench pH drastically alter the reaction landscape 4.

POCl₃ EquivalentsInternal Temp (°C)Quench pHMajor Observed ImpurityIsolated Yield (%)Causality / Outcome
1.5 eq25°C6.0Unreacted Starting Material< 10%Insufficient activation energy for C5 attack.
3.0 eq90°C6.04-Chloro derivative25%High heat drives competitive chlorination at the C4-OH.
3.0 eq60°C2.0None (Product in filtrate)< 5%Product protonates and remains fully dissolved in water.
3.0 eq60°C10.0Aldehyde degradation15%Base-catalyzed degradation; formation of water-soluble enolate.
3.0 eq 60°C 6.0 None (Optimized) 78 - 85% Ideal electrophilic attack and isoelectric precipitation.

Troubleshooting FAQs

Q1: My starting material (isocytosine) is barely dissolving in the DMF. How does this affect the reaction, and should I add a co-solvent? A1: Do not add a co-solvent. Isocytosine has an exceptionally high lattice energy due to strong intermolecular hydrogen bonding, making it notoriously insoluble. Causality & Solution: The reaction proceeds via a suspension-to-solution transition. As the highly reactive Vilsmeier reagent attacks the solid surface, the resulting iminium intermediate becomes highly soluble in DMF. Ensure you are using at least 10 volumes of anhydrous DMF and vigorous mechanical stirring. The suspension will naturally clear into a homogeneous amber solution as the reaction reaches completion.

Q2: LCMS analysis of my crude mixture shows a significant M+18 mass peak. What is this, and how do I prevent it? A2: An M+18 mass shift indicates the formation of 2-amino-4-chloropyrimidine-5-carbaldehyde. Causality & Solution: POCl₃ is not just an activator for DMF; it is also a potent chlorinating agent. At elevated temperatures (>80°C), the 4-hydroxy tautomer of the pyrimidine ring undergoes competitive nucleophilic substitution, replacing the hydroxyl group with a chloride ion. To prevent this, strictly limit POCl₃ to 3.0 equivalents and maintain the internal heating temperature strictly between 60°C and 65°C.

Q3: The reaction goes to 100% conversion by TLC, but my isolated yield is less than 20% after the aqueous workup. Where is my product? A3: Your product is likely still in the aqueous filtrate. This is the single most common point of failure in this synthesis. Causality & Solution: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is highly amphoteric. It contains a basic 2-amino group and an acidic 6-oxo (N1-H) proton. If your quench is too acidic (pH < 4), the amino group protonates into a highly water-soluble ammonium salt. If it is too basic (pH > 8), the oxo group deprotonates into a water-soluble sodium enolate. You must perform an isoelectric point (pI) precipitation. During the ice quench, carefully adjust the pH to exactly 5.5–6.5 using 50% NaOH or saturated sodium acetate. The product will crash out as a dense precipitate.

Q4: My isolated product is an intractable, gummy solid rather than a free-flowing powder. What went wrong? A4: A gummy texture usually indicates incomplete hydrolysis of the intermediate iminium salt. Causality & Solution: The Vilsmeier-Haack reaction initially forms a stable C5-iminium salt. Water initiates the hydrolysis to the final aldehyde, but this process is not instantaneous. After adjusting the pH to ~6.0, you must stir the aqueous suspension at room temperature for at least 2 to 3 hours (or gently warm to 40°C for 30 minutes) to drive the hydrolysis to 100% completion before attempting filtration.

Validated Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint has been met.

Step 1: Vilsmeier Reagent Formation
  • Action: Charge a dry, nitrogen-flushed 3-neck flask with anhydrous DMF (10 volumes relative to substrate weight). Cool the solvent to 0–5°C using an ice-salt bath. Add POCl₃ (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 10°C.

  • Causality: The exothermic reaction between DMF and POCl₃ generates the active chloroiminium ion. Strict temperature control prevents the thermal degradation of this highly reactive electrophile.

  • Validation Checkpoint: A pale-yellow to colorless complex will form. Stir for an additional 30 minutes at 0°C. If the solution turns dark brown at this stage, the POCl₃ was added too quickly, and the reagent has degraded.

Step 2: Substrate Addition
  • Action: Add 2-amino-4-hydroxypyrimidine (1.0 eq) portion-wise to the chilled Vilsmeier reagent.

  • Causality: Portion-wise addition prevents sudden exotherms. The substrate will not fully dissolve immediately.

  • Validation Checkpoint: The mixture will appear as a thick, stirrable off-white/pale-yellow slurry.

Step 3: Electrophilic Aromatic Substitution
  • Action: Remove the cooling bath and heat the reaction mixture to an internal temperature of 60–65°C for 4 to 6 hours.

  • Causality: Heating provides the activation energy required for the electrophilic attack at the sterically hindered C5 position. Exceeding 65°C promotes unwanted chlorination.

  • Validation Checkpoint: The reaction is complete when the slurry transitions into a homogeneous, dark amber solution. Confirm >95% consumption of the starting material via LCMS or TLC before proceeding.

Step 4: Quench and Hydrolysis (Critical Yield Step)
  • Action: Cool the reaction mixture to 0°C. Slowly pour the mixture into crushed ice (20 volumes) under vigorous mechanical stirring. Carefully add a 50% w/w NaOH solution dropwise until the pH reaches exactly 5.5 to 6.5 (monitor continuously with a calibrated pH meter).

  • Causality: The intermediate is a stable iminium salt. The precise pH adjustment ensures the amphoteric product reaches its isoelectric point, preventing massive yield loss in the aqueous phase.

  • Validation Checkpoint: A dense, off-white to pale-yellow precipitate will rapidly form as the pH crosses 5.0.

Step 5: Isolation and Drying
  • Action: Stir the neutralized suspension at 25°C for 2.5 hours. Filter the solid under vacuum, wash the filter cake with ice-cold water (3 x 2 volumes), and dry in a vacuum oven at 50°C for 12 hours.

  • Causality: Prolonged stirring ensures 100% hydrolysis of any trapped iminium species into the target carbaldehyde. Washing removes residual DMF, salts, and trace moisture.

  • Validation Checkpoint: The final product should be a free-flowing solid. Moisture content should be <1% by Karl Fischer titration to ensure long-term shelf stability.

References

  • International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS)
  • Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction)
  • ResearchGate (Addressing 2-amino-4-hydroxypyrimidine reactivity)
  • 1402401-43-7 | 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde AiFChem Product Catalog & Synthetic Routes URL

Sources

Troubleshooting

Optimizing crystallization conditions for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde purification

An in-depth guide to optimizing the purification of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde through crystallization. This guide provides detailed troubleshooting, step-by-step protocols, and expert insights fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing the purification of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde through crystallization. This guide provides detailed troubleshooting, step-by-step protocols, and expert insights for researchers in drug development and medicinal chemistry.

Welcome to the technical support resource for the purification of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide a framework for understanding and overcoming the specific challenges associated with crystallizing this highly functionalized heterocyclic compound. The presence of amino, oxo, and carbaldehyde groups on the pyrimidine core creates a molecule with significant polarity and hydrogen-bonding potential, which are critical factors in developing a successful purification strategy.

This resource is structured to help you diagnose problems, select appropriate conditions, and execute reliable crystallization protocols. We will cover everything from initial solvent screening to advanced troubleshooting for issues like "oiling out" and poor crystal formation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the crystallization of polar heterocyclic compounds like 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The molecular structure, rich in hydrogen bond donors and acceptors, indicates high polarity. Therefore, polar solvents are the logical starting point. The ideal solvent should exhibit high solubility for the compound at elevated temperatures but poor solubility at room temperature or below.[1][2] Begin screening with polar protic solvents like ethanol, methanol, or water, and polar aprotic solvents such as ethyl acetate or acetonitrile.[1] Given the high polarity, single solvents may not provide the ideal solubility curve, and solvent mixtures (e.g., ethanol/water, DMF/water) are often necessary.[1][3]

Q2: My compound seems to be soluble only in high-boiling-point solvents like DMSO or DMF. How can I crystallize it?

A2: This is a common challenge with highly polar, hydrogen-bonded molecules.[4] Traditional cooling crystallization is difficult with solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) due to their high boiling points and the fact that many compounds remain highly soluble even at low temperatures. In this scenario, two primary techniques are recommended:

  • Anti-Solvent Crystallization: Dissolve the compound in a minimum amount of a "good" solvent (like DMF or DMSO) at room temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water, isopropanol, or diethyl ether) until persistent turbidity is observed. Gentle warming to redissolve the precipitate followed by slow cooling can yield high-quality crystals.

  • Vapor Diffusion: Dissolve the compound in a small volume of a polar, relatively volatile solvent (like DMF). Place this solution in a small open vial inside a larger, sealed chamber containing a more volatile anti-solvent (e.g., dichloromethane or diethyl ether).[4] Over time, the anti-solvent vapor will diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: The absence of crystals typically points to one of two issues: the solution is not sufficiently supersaturated, or nucleation has failed to initiate.[2]

  • To address supersaturation: The most common cause is using too much solvent.[5] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[2][6]

  • To induce nucleation: If the solution is supersaturated but no crystals form, you can try to initiate crystal growth by:

    • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[2][5]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[2][5]

Q4: My final product is still colored or contains visible impurities after one round of crystallization. What's the next step?

A4: If a single crystallization does not yield a product of sufficient purity, you have several options. You can perform a second recrystallization, which often removes remaining impurities. If colored impurities are the issue, you can add a small amount of activated charcoal to the hot solution before the filtration step.[6] The charcoal adsorbs many colored organic impurities. However, use it sparingly, as it can also adsorb your target compound. If impurities persist, an alternative purification technique like column chromatography may be necessary before attempting a final crystallization.[2][7]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving more complex crystallization problems.

Problem 1: "Oiling Out" - A Liquid Phase Separates Instead of Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid (an oil) rather than a solid crystal lattice. This is problematic because the oil is an impure, supercooled liquid that rarely crystallizes well upon further cooling.

Causality & Diagnostic Workflow:

Caption: Troubleshooting workflow for oiling out.

Expert Insights: Oiling out is common when the solution is highly supersaturated or when the compound's melting point is lower than the boiling point of the solvent.[5] The aldehyde and amino groups in your molecule can lead to strong solute-solvent interactions, making a less-polar or lower-boiling point solvent a better choice if this issue persists.[2]

Problem 2: Poor Crystal Quality (Fine Needles, Powder, or Aggregates)

The goal of crystallization is not just purification but also to obtain a solid that is easy to handle, filter, and dry. Very fine powders or needles can trap solvent and impurities.

Causality & Solutions:

  • Cause: The solution was cooled too quickly, leading to rapid nucleation and precipitation rather than slow, ordered crystal growth.[6]

  • Solution: Re-dissolve the solid by heating and allow the solution to cool at a much slower rate. Insulating the flask (e.g., by placing it in a warm water bath that cools slowly or covering it with a beaker) can promote the formation of larger, more well-defined crystals.[2]

  • Cause: The solution was excessively supersaturated.

  • Solution: Use slightly more solvent to reduce the degree of supersaturation. This will slightly decrease the yield but can significantly improve crystal quality.

  • Cause: Agitation (stirring, swirling) during the crystal growth phase.

  • Solution: Allow the solution to cool completely undisturbed. Agitation promotes rapid nucleation, resulting in smaller crystals.

Problem 3: Low Recovery and Yield

While purity is the primary goal, maximizing yield is also critical.

Causality & Solutions:

  • Cause: Using an excessive amount of recrystallization solvent. This is the most frequent reason for low yield, as a significant portion of the product remains dissolved in the mother liquor even when cold.[5][6]

  • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. Perform small-scale trials to determine the approximate solvent volume needed before committing the bulk of your material.

  • Cause: Premature crystallization during a hot filtration step.

  • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated with hot solvent vapor or in an oven before use. This prevents the solution from cooling and dropping crystals onto the filter paper.[6]

  • Cause: Incomplete crystallization before filtration.

  • Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the solution.[1]

Experimental Protocols

These protocols provide a validated, step-by-step approach to crystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most fundamental technique and should be the first method attempted.

Workflow Diagram:

G A 1. Solvent Selection (Small-Scale Test) B 2. Dissolution Dissolve crude solid in minimum boiling solvent. A->B C 3. Hot Filtration (Optional) Remove insoluble impurities. B->C Impurities Present D 4. Crystallization Cool slowly and undisturbed. B->D No Impurities C->D E 5. Crystal Collection Vacuum filter crystals. D->E F 6. Washing Wash with small amount of cold solvent. E->F G 7. Drying Dry under vacuum. F->G H Pure Crystalline Product G->H

Caption: Standard single-solvent recrystallization workflow.

Methodology:

  • Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble. Heat the mixture; the compound should dissolve completely. Allow it to cool; crystals should reappear.

  • Dissolution: Place the bulk crude 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in an Erlenmeyer flask. Add the selected solvent in small portions, heating the mixture to a gentle boil with agitation until the solid is just dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any adhering mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is ideal when no single solvent provides the required temperature-dependent solubility profile, especially for compounds soluble only in solvents like DMF or DMSO.

Methodology:

  • Solvent Pair Selection: Find a "good" solvent that readily dissolves the compound at room temperature (e.g., DMF). Find a "bad" or "anti-solvent" in which the compound is nearly insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at or near room temperature.

  • Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (the saturation point).

  • Clarification: Add a drop or two of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to stand undisturbed. Slow cooling or slow evaporation will often produce high-quality crystals as the solvent environment gradually becomes less favorable for solubility.

  • Collection, Washing, and Drying: Follow steps 5-6 from the Single-Solvent Recrystallization protocol, using a mixture of the two solvents (in the final crystallization ratio) or the pure anti-solvent for washing.

Data Summary: Solvent Selection Guide

The table below provides a starting point for solvent screening based on general principles of pyrimidine chemistry. The suitability for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a prediction based on its highly polar structure.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Solvent TypePredicted Suitability as Primary SolventPotential Use as Anti-Solvent
Water10080.1Polar ProticHighGood
Methanol6532.7Polar ProticHighPossible
Ethanol7824.5Polar ProticHighPossible
Isopropanol8219.9Polar ProticModerateGood
Acetonitrile8237.5Polar AproticModerateGood
Ethyl Acetate776.0Moderately PolarLow to ModerateExcellent
DMF15336.7Polar AproticVery High (for stubborn solids)Poor
DMSO18946.7Polar AproticVery High (for stubborn solids)Poor
Dichloromethane409.1NonpolarVery LowExcellent
Toluene1112.4NonpolarVery LowExcellent

References

  • BenchChem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • BenchChem. Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • BenchChem. Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • Spyridon, K., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available from: [Link]

  • Google Patents. Method of preparing heterocyclic aldehydes.
  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

Sources

Optimization

Removing unreacted impurities from 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde reaction mixtures

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-6-oxo-1,6-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. Our focus is on removing unreacted starting materials and byproducts from reaction mixtures, particularly those resulting from the Vilsmeier-Haack formylation of 2-amino-6-hydroxypyrimidine.

Introduction: The Challenge of Purity

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a critical building block in medicinal chemistry, notably in the synthesis of folate inhibitors and other therapeutic agents. Its synthesis, commonly achieved through a Vilsmeier-Haack reaction using 2-amino-6-hydroxypyrimidine (also known as isocytosine) as a starting material with reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), often results in a crude product contaminated with unreacted starting materials, residual reagents, and various byproducts.

The inherent polarity and poor solubility of the target compound can make purification a non-trivial task. This guide offers a structured, causality-driven approach to troubleshooting common purification issues.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the workup and purification process.

FAQ 1: My crude product is a dark, oily, or tarry substance instead of the expected solid. What went wrong?

Answer:

This is a common issue often related to incomplete hydrolysis of the Vilsmeier intermediate or residual phosphorus oxychloride (POCl₃). POCl₃ is a highly reactive and corrosive reagent that, if not properly quenched, can lead to complex side reactions and decomposition upon workup, resulting in the formation of dark, polymeric tars.

Troubleshooting Steps:

  • Controlled Quenching: The quenching of the reaction mixture is a critical step. The Vilsmeier reagent, formed from DMF and POCl₃, is highly reactive with water. Adding the reaction mixture to ice or ice-cold water must be done slowly and with vigorous stirring to dissipate the heat from the exothermic reaction. A sudden increase in temperature can lead to product degradation.

  • pH Adjustment: After quenching, the solution will be highly acidic. The target aldehyde is typically precipitated by carefully neutralizing the solution. It is crucial to adjust the pH slowly using a suitable base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution while monitoring the pH. Over-shooting the pH to strongly basic conditions can lead to the degradation of the aldehyde product. The desired product generally precipitates out at a specific pH range, which should be determined empirically but is often near neutral.

  • Thorough Washing: If you manage to isolate a solid from the tarry mixture, it may be contaminated with occluded acidic impurities. Thoroughly washing the filtered solid with copious amounts of cold water, followed by a non-polar solvent like diethyl ether or hexane, can help remove some of these impurities.

FAQ 2: After neutralization, I get a very fine, almost colloidal precipitate that is difficult to filter. How can I improve filtration?

Answer:

The formation of fine particles is often a result of rapid precipitation ("crashing out") from a highly supersaturated solution. The goal is to encourage the growth of larger crystals, which are easier to handle.

Troubleshooting Workflow:

G cluster_methods Methods to Slow Precipitation start Fine Precipitate Observed step1 Problem: Rapid Precipitation start->step1 step2 Solution: Control Precipitation Rate step1->step2 method1 Slower Neutralization: Add base dropwise with vigorous stirring. step2->method1 Chemical Control method2 Temperature Control: Perform neutralization at a slightly elevated temperature (e.g., 40-50°C), then cool slowly. step2->method2 Thermal Control method3 Co-solvent Addition: If applicable, add a small amount of a miscible co-solvent to slightly increase solubility. step2->method3 Solvent Control step3 Result: Larger Crystal Formation method1->step3 method2->step3 method3->step3 end_node Improved Filtration & Purity step3->end_node

Caption: Decision workflow for improving precipitate filterability.

Detailed Explanation:

  • Slower Neutralization: Adding the neutralizing agent (e.g., 1M NaOH) dropwise over a longer period allows the system to remain closer to equilibrium, favoring crystal growth over nucleation.

  • Temperature Control: Slightly increasing the temperature of the acidic solution before neutralization can increase the solubility of the product. As you slowly neutralize and then gradually cool the mixture, the product will crystallize out more slowly, forming larger, more easily filterable particles.

FAQ 3: My final product is off-white or yellow, and TLC/HPLC analysis shows a persistent impurity. I suspect it's unreacted 2-amino-6-hydroxypyrimidine. How can I remove it?

Answer:

This is the most common purification challenge. The starting material, 2-amino-6-hydroxypyrimidine, has physical properties (polarity, low solubility) similar to the desired product, making separation difficult. The key is to exploit subtle differences in their properties.

Purification Strategy: Recrystallization

Recrystallization is the most effective method for removing the starting material. Due to the product's low solubility in most common organic solvents, aqueous systems are preferred.

Detailed Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity (starting material) is either very soluble or insoluble at all temperatures.

    • Primary Choice: Deionized water. The product's solubility in water increases significantly with heat.

    • Secondary Choice: Aqueous DMF or DMSO. If the product is too insoluble even in boiling water, a mixture of Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) with water can be effective. Start with a high percentage of water and add the organic solvent dropwise to the heated suspension until dissolution is achieved.

  • Procedure:

    • Suspend the crude solid in a minimal amount of the chosen solvent (e.g., water) in an Erlenmeyer flask.

    • Heat the suspension to a boil (or near boil for DMF/DMSO mixtures) with constant stirring.

    • Add small portions of additional hot solvent until the product just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.

    • If colored impurities are present, you may consider adding a small amount of activated charcoal at this stage, keeping the solution hot for a few minutes.

    • Hot filter the solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (like charcoal or baseline material). This step is crucial and must be done quickly to prevent premature crystallization.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, followed by a rinse with diethyl ether to aid in drying.

    • Dry the product under vacuum.

Comparative Solubility Data (Qualitative):

CompoundCold WaterHot WaterCommon Organic Solvents (Ethanol, Acetone)
Product (The Aldehyde)Very LowModerate/HighVery Low / Insoluble
Impurity (Starting Material)LowModerateVery Low / Insoluble

This table highlights why temperature-based recrystallization from water is the method of choice. The difference in solubility, while subtle, can be exploited.

FAQ 4: I've tried recrystallization, but my product purity is still not sufficient for my next step. What other options do I have?

Answer:

If recrystallization fails, it suggests the impurities have very similar solubility profiles to your product, or they are present in very high amounts. In this case, column chromatography, though challenging, can be an option.

Purification Strategy: Column Chromatography

Due to the high polarity of the target compound, a standard silica gel column with common solvents like ethyl acetate/hexane will not be effective, as the compound will likely not move from the baseline. A reverse-phase or a highly polar normal-phase system is required.

Recommended Column Chromatography System:

  • Stationary Phase: Silica gel is still the most common choice, but a very polar mobile phase is necessary.

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.

    • Begin with a low polarity mixture (e.g., 98:2 DCM:MeOH).

    • Gradually increase the polarity by increasing the percentage of Methanol (e.g., to 95:5, 90:10). The product is expected to elute at a higher methanol concentration.

  • Monitoring: The elution should be closely monitored by Thin Layer Chromatography (TLC) using the same solvent system. The product can be visualized under a UV lamp (254 nm).

Workflow for Developing a Chromatography Method:

Troubleshooting

Overcoming steric hindrance in 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde derivatization

Technical Support Center: Advanced Derivatization Strategies Introduction: The Challenge of the C5-Carbaldehyde This guide provides a comprehensive troubleshooting framework for researchers encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Derivatization Strategies

Introduction: The Challenge of the C5-Carbaldehyde

This guide provides a comprehensive troubleshooting framework for researchers encountering challenges with this substrate. It is structured in a question-and-answer format to directly address common experimental failures and offer field-proven solutions.

G cluster_pyrimidine 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde mol mol a1 Steric Hindrance from C6-Oxo Group a1->n1 a2 Electronic Influence from C2-Amino Group (Donating) a2->n2 a3 Bulky Nucleophile Approach Vector a3->n4 a4 Target C5-Carbaldehyde (Reduced Electrophilicity) a4->n4

Figure 1: Key factors affecting C5-carbaldehyde reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors making this pyrimidine aldehyde so difficult to derivatize?

A1: The difficulty arises from a combination of two main factors:

  • Steric Hindrance: The formyl group at the C5 position is sterically crowded by the adjacent C6-oxo and C4-imine/amine functionalities of the pyrimidine ring. This physical bulk obstructs the trajectory of incoming nucleophiles, especially large or branched ones, slowing down or preventing reactions.[3]

  • Electronic Effects: The 2-amino group is a powerful electron-donating group. Through resonance, it increases the electron density within the pyrimidine ring, which in turn reduces the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon. A less electrophilic carbon is less reactive towards nucleophiles.[4][5][6]

Q2: Which derivatization reactions are most commonly attempted with this substrate?

A2: The most prevalent and synthetically useful reactions include:

  • Reductive Amination: To form substituted aminomethyl groups, which is a key step for introducing diverse side chains. This is often challenging due to the difficulty of initial imine formation.[7][8][9]

  • Knoevenagel Condensation: To form a new carbon-carbon double bond by reacting the aldehyde with active methylene compounds (e.g., malononitrile, cyanoacetate). This is a gateway to more complex fused heterocycles.[10][11][12]

  • Cyclocondensation Reactions: One-pot reactions with bifunctional nucleophiles (like ureas, thioureas, or amidines) to directly construct fused pyrimido[4,5-d]pyrimidine systems.[1][13][14]

Q3: Should I consider using a protecting group for the 2-amino functionality?

A3: It depends on the reaction conditions and the nucleophile.

  • Consider Protection If: You are using harsh basic or acidic conditions, or if your reagents (e.g., acyl chlorides) could react with the amino group. Protecting the amine as a Boc-carbamate can also improve solubility in some organic solvents.[15][16]

  • Protection May Not Be Necessary If: You are running reactions under mild, near-neutral conditions (e.g., many reductive aminations or Knoevenagel condensations) where the amino group is not expected to interfere. The nucleophilicity of the 2-amino group is somewhat attenuated by the electron-withdrawing nature of the pyrimidine ring, making it less reactive than a simple aniline.

Troubleshooting Guide: Common Experimental Failures

Scenario 1: Low or No Yield in Reductive Amination

Q: I am attempting a reductive amination with a secondary amine, but I only recover my starting materials or see minimal product formation after 24 hours. What is going wrong and how can I fix it?

A: This is a classic issue rooted in the difficulty of forming the intermediate iminium ion due to steric hindrance. The reaction proceeds in two steps: (1) iminium ion formation and (2) reduction. Your bottleneck is almost certainly the first step.

graphdot Start Reductive Amination Fails CheckImine Problem: Inefficient Imine/Iminium Formation? Start->CheckImine Primary Bottleneck CheckReduction Problem: Ineffective Reduction? Start->CheckReduction Secondary Consideration Solution1 Strategy 1: Activate Aldehyde CheckImine->Solution1 Use Lewis Acid (e.g., Ti(OiPr)4) Solution2 Strategy 2: Remove Water CheckImine->Solution2 Add Molecular Sieves Solution3 Strategy 3: Increase Energy Input CheckImine->Solution3 Increase Temp. or Use Microwave Solution1->CheckReduction If yield is still low Solution2->CheckReduction If yield is still low Solution3->CheckReduction If yield is still low Solution4 Strategy 4: Change Reducing Agent CheckReduction->Solution4 Switch to NaBH(OAc)3 (STAB) Success Successful Derivatization CheckReduction->Success Solution4->Success

Figure 2: Troubleshooting workflow for reductive amination.

Causality & Troubleshooting Steps:

  • Activate the Aldehyde: The reduced electrophilicity of the carbonyl needs to be enhanced.

    • Action: Add a Lewis acid catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂). These coordinate to the carbonyl oxygen, withdrawing electron density and making the carbon more susceptible to nucleophilic attack.

  • Shift the Equilibrium: Imine formation is a reversible reaction that produces water.

    • Action: Add a dehydrating agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture. This sequesters the water as it is formed, driving the reaction toward the iminium ion product according to Le Châtelier's principle.

  • Choose the Right Reducing Agent: The choice of hydride source is critical. Some are more effective for hindered substrates than others.

    • Sodium Cyanoborohydride (NaBH₃CN): A classic choice, effective at slightly acidic pH (5-6). It is selective for reducing the iminium ion in the presence of the unreacted aldehyde.[7][8] However, its effectiveness can decrease with severe steric hindrance.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): Often the superior choice for challenging reductive aminations.[17] The acetoxy groups make it a less reactive and more selective reducing agent, but it is particularly effective for hindered systems and does not require strict pH control.

Optimized Protocol: Reductive Amination with a Hindered Amine

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (1.0 eq) and anhydrous dichloroethane (DCE) or THF.

  • Add the desired amine (1.1 - 1.5 eq).

  • Add activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-48 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Filter to remove molecular sieves, and transfer the mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reagent CombinationAmine TypeTypical OutcomeRecommendation
NaBH₃CN, MeOH, pH 5-6Small Primary (e.g., methylamine)Moderate to Good YieldViable starting point
NaBH₃CN, MeOH, pH 5-6Bulky Secondary (e.g., diisopropylamine)Low to No YieldNot recommended
NaBH(OAc)₃, DCE Small Primary/Secondary Good to Excellent Yield Highly Recommended
NaBH(OAc)₃, DCE Bulky Primary/Secondary Moderate to Good Yield Best general method for hindered substrates
Scenario 2: Complex Mixture in Knoevenagel Condensation

Q: My Knoevenagel condensation with malononitrile using a standard base like sodium ethoxide is giving a dark, intractable mixture. How can I achieve a clean conversion?

A: Strong bases are incompatible with the sensitive pyrimidine core, leading to decomposition, self-condensation, or other side reactions. The key to a successful Knoevenagel condensation is using a mild, catalytic base that is just strong enough to deprotonate the active methylene compound without affecting the aldehyde substrate.[10][12]

Causality & Troubleshooting Steps:

  • Switch to a Mild Organic Base: Strong alkoxide bases are too harsh.

    • Action: Use a catalytic amount (0.1-0.2 eq) of a secondary amine like piperidine or pyrrolidine. These are basic enough to facilitate the reaction but mild enough to prevent substrate degradation.

  • Consider the Doebner Modification: If your active methylene compound is a carboxylic acid (e.g., malonic acid or cyanoacetic acid), using pyridine as both the base and solvent is highly effective. The reaction often proceeds with concomitant decarboxylation.[10][18]

  • Optimize Solvent and Temperature:

    • Action: Run the reaction in a protic solvent like ethanol or isopropanol at room temperature or with gentle reflux. For particularly stubborn cases, a higher boiling point solvent like DMF or toluene can be used, but careful temperature control is essential. Green chemistry approaches using water as a solvent have also been reported and can be surprisingly effective.[19]

Optimized Protocol: Mild Knoevenagel Condensation

  • In a round-bottom flask, dissolve 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction at room temperature. The product often precipitates from the solution as a crystalline solid. Monitor by TLC. The reaction is typically complete within 1-6 hours.

  • If the product precipitates, collect it by suction filtration and wash the solid with cold ethanol, then ether.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

References

  • Effect of substituent structure on pyrimidine electrophilic substitution.Tetrahedron.
  • The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes.ProQuest.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis.Benchchem.
  • Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
  • Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes.PubMed.
  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.PMC.
  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research.
  • One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Deriv
  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors.RSC Publishing.
  • Knoevenagel condens
  • Reductive Amination.Myers Chem 115, Harvard University.
  • Knoevenagel condensation – Knowledge and References.Taylor & Francis.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process.Organic & Biomolecular Chemistry (RSC Publishing).
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Knoevenagel Condens
  • Knoevenagel Condensation Doebner Modific
  • Reductive Amination - Common Conditions.Organic Chemistry Portal.
  • Application Note – Reductive Amin
  • Steric hindrance | Substitution and elimin
  • The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes: A Compar
  • Reactions of Aldehydes and Ketones.

Sources

Optimization

Adjusting pH for optimal 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde stability in aqueous buffers

Welcome to the technical support center for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability of this compound in aqueous buffers, with a focus on pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde and what are its common applications?

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic organic compound featuring a pyrimidine ring.[1] Its structure, which includes an amino group, a keto group, and a reactive carbaldehyde (aldehyde) group, makes it a valuable building block in medicinal chemistry and drug discovery.[2] Pyrimidine derivatives are foundational to many biologically active molecules, including nucleic acids, and are explored for developing novel therapeutic agents, such as antimicrobial, antiviral, and anticancer drugs.[2][3]

Q2: Why is the pH of the aqueous buffer so critical for the stability of this compound?

The stability of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is highly dependent on pH due to its functional groups. The pyrimidine ring system and the aldehyde group are susceptible to pH-mediated degradation.

  • Pyrimidine Ring Integrity: The pyrimidine ring can undergo hydrolysis and ring-opening reactions, particularly at extreme pH values (highly acidic or alkaline). The degradation of pyrimidines like uracil often involves ring cleavage to form linear structures such as β-alanine.[4]

  • Aldehyde Reactivity: Aldehydes are prone to various reactions that can be catalyzed by acid or base. These include hydration, oxidation to a carboxylic acid, and polymerization.[5] Intramolecular cyclization reactions between aldehydes and other functional groups within the same molecule can also be pH-dependent.[6]

Maintaining an optimal pH is essential to minimize these degradation pathways and ensure the structural integrity and reactivity of the compound for your experiments.

Q3: What are the visible signs of compound degradation in my buffered solution?

Degradation may be indicated by several observable changes:

  • Color Change: A shift in the color of the solution over time.

  • Precipitation: The formation of a solid precipitate, which could be a degradation product or a polymer.

  • Inconsistent Experimental Results: The most critical indicator is often a loss of biological activity or inconsistent data in your assays, suggesting the concentration of the active compound is changing.

For quantitative assessment, analytical techniques like HPLC, UV-Vis spectroscopy, or NMR are essential to monitor the compound's concentration and detect the appearance of degradation products.[7]

Q4: What is a good starting pH range for my experiments with this compound?

Without specific stability data for this exact molecule, a good starting point for many biological experiments is a pH range of 6.0 to 8.0 . Many biological buffers operate effectively in this range, which is close to physiological pH and often avoids the harsh conditions that promote rapid acid- or base-catalyzed degradation.[8] However, the optimal pH must be determined empirically for your specific experimental conditions.

Troubleshooting Guide: pH and Stability Issues

Q5: My assay results are not reproducible. Could pH-dependent instability of the compound be the cause?

Yes, this is a very likely cause. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to high variability in your results.

Troubleshooting Steps:

  • Verify Buffer pH: Remeasure the pH of your buffer stock and your final assay solution. The addition of other reagents may alter the pH.

  • Perform a Time-Course Stability Study: Analyze the concentration of your compound in the assay buffer at several time points (e.g., 0, 1, 2, 4, and 24 hours) under the exact conditions of your experiment (temperature, light exposure). Analytical methods like HPLC or UV-Vis spectroscopy are ideal for this.[7][9]

  • Test Different Buffers: If instability is confirmed, test a range of buffers at different pH values to identify a condition where the compound is stable for the duration of your experiment.

Q6: I observe a new peak in my HPLC chromatogram when analyzing my compound in solution. What could this be?

A new peak that grows over time is a classic indicator of a degradation product. The pH of your buffer is a primary factor to investigate.

Causality: The pyrimidine ring or the aldehyde group may be undergoing transformation. For example, the aldehyde could be oxidizing to a carboxylic acid, or the pyrimidine ring could be hydrolyzing. Stress testing, which involves exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature), can help identify likely degradation products and establish degradation pathways.[10]

Recommended Action:

  • Characterize the New Peak: If possible, use a technique like LC-MS to get mass-to-charge ratio information on the new peak, which can help in identifying its structure.[7]

  • Systematic pH Screen: Perform the pH stability study outlined in the protocol below to find a pH where the formation of this new peak is minimized or eliminated.

Q7: Can the type of buffer I use, not just its pH, affect the stability of my compound?

Absolutely. Buffer components themselves can sometimes react with the compound of interest. For example, buffers containing primary amines (like Tris or glycine) could potentially react with the aldehyde group to form Schiff bases, especially at certain pH values. Phosphate buffers are generally inert and a good choice for many applications, but they can precipitate with divalent cations like Ca²⁺ or Mg²⁺.[8]

Recommendation: When troubleshooting, it is wise to test buffers of different chemical classes. If you suspect an interaction with an amine-containing buffer, switch to a non-amine buffer like phosphate, HEPES, or MOPS to see if stability improves.

Experimental Protocol: Determining Optimal pH for Stability

This protocol provides a step-by-step method for conducting a pH stability study using UV-Vis spectroscopy, a widely accessible technique. The principle is to monitor the absorbance spectrum of the compound over time at different pH values. A stable compound will show little to no change in its absorbance maximum (λ_max), while degradation will result in a decrease in absorbance at λ_max and/or the appearance of new peaks.

Materials
  • 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

  • A series of buffers covering a range of pH values (see Table 1)

  • Concentrated HCl and NaOH for pH adjustment

  • A calibrated pH meter

  • UV-transparent cuvettes

  • A UV-Vis spectrophotometer

Workflow for pH Optimization Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (e.g., pH 4, 5, 6, 7, 8, 9) C Add Stock Solution to each buffer to achieve final concentration. Mix well. A->C B Prepare Stock Solution of Compound in a suitable organic solvent (e.g., DMSO) B->C D Immediately take Time 0 (T0) UV-Vis spectrum for each sample (scan from 200-500 nm) C->D E Incubate all samples under experimental conditions (e.g., 25°C, protected from light) D->E F Take UV-Vis spectra at subsequent time points (e.g., T=1h, 2h, 4h, 8h, 24h) E->F G Overlay spectra for each pH and compare changes over time F->G H Plot Absorbance at λ_max vs. Time for each pH G->H I Determine pH with the least change in absorbance over the desired time frame H->I

Caption: Workflow for determining the optimal pH for compound stability.

Step-by-Step Methodology
  • Prepare Buffers: Prepare a set of buffers at 50 mM concentration, covering a pH range from 4.0 to 9.0 in one-unit increments. Use the components listed in Table 1 or other suitable buffer systems. Adjust the pH accurately using a calibrated meter.

  • Prepare Compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in an appropriate organic solvent like DMSO.

  • Prepare Test Solutions: For each pH value, add a small volume of the stock solution to the buffer to reach a final concentration that gives a measurable absorbance in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). Ensure the final percentage of the organic solvent is low (e.g., <1%) to avoid affecting the buffer pH and compound solubility.

  • Acquire Initial Spectra (T=0): Immediately after preparing each test solution, mix well and record its UV-Vis spectrum (e.g., from 200 to 500 nm) to determine the initial absorbance and λ_max. This is your baseline (T=0) reading.

  • Incubate Samples: Store all test solutions under conditions that mimic your planned experiment (e.g., constant temperature, protected from light).

  • Monitor Absorbance Over Time: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a new UV-Vis spectrum for each sample.

  • Analyze the Data:

    • For each pH, overlay the spectra from all time points. Visual inspection will reveal any significant changes.

    • Plot the absorbance at the original λ_max against time for each pH.

    • The pH at which the absorbance remains most constant over your experimental duration is the optimal pH for stability.

Data Presentation: Recommended Buffer Systems for pH Screening

The following table summarizes common biological buffers that can be used to create a pH gradient for your stability study.

Buffer ComponentpKa (at 25°C)Useful pH RangeComments
Citric Acid3.13, 4.76, 6.402.5 - 7.0Can chelate divalent metal cations.
Acetic Acid4.763.8 - 5.8Volatile; generally biocompatible.
MES6.155.5 - 6.7Good's buffer; minimal metal binding.
Phosphate (KH₂PO₄)7.216.0 - 8.0Widely used, but can precipitate with Ca²⁺.
HEPES7.556.8 - 8.2Good's buffer; common in cell culture.
Tris8.067.5 - 9.0Amine buffer; pKa is temperature-sensitive.
CHES9.308.6 - 10.0Useful for extending into the alkaline range.
CAPS10.409.7 - 11.1For highly alkaline conditions.

This table is adapted from general biochemical knowledge.[8][11]

Visualizing Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde that are influenced by pH.

G cluster_main 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde cluster_acid Acidic Conditions (Low pH) cluster_base Alkaline Conditions (High pH) Compound Main Compound Acid_Deg Ring Hydrolysis/ Opening Compound->Acid_Deg H⁺/H₂O Base_Deg1 Aldehyde Oxidation to Carboxylic Acid Compound->Base_Deg1 OH⁻/O₂ Base_Deg2 Polymerization/ Condensation Compound->Base_Deg2 OH⁻

Caption: Potential pH-dependent degradation pathways.

By following this guide, you can systematically determine the optimal buffer conditions to ensure the stability and integrity of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, leading to more reliable and reproducible experimental outcomes.

References
  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • Ismail, N. A., & Tuan Soh, T. S. (n.d.). Evaluation of Buffer Stability for the Production of Small Molecules.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

  • Beteringhe, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5182.
  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448–4457.
  • van Gennip, A. H., et al. (2000). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Dong, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27.
  • Zhang, X., et al. (2008). A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. The Journal of Organic Chemistry, 73(2), 734–737.
  • Mehdi, A., et al. (2014). Universal buffers for use in biochemistry and biophysical experiments. PLoS ONE, 9(5), e97883.
  • Li, F., et al. (2019). Highly pH-Dependent Chemoselective Transfer Hydrogenation of α,β-Unsaturated Aldehydes in Water. Organometallics, 38(15), 3051–3058.
  • European Medicines Agency. (2023, July 13).
  • ResearchGate. (n.d.). ¹H NMR analyses of the pH‐dependent stability profile of 2 a. Retrieved from [Link]

  • Nesterova, I. V., et al. (2008). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 84(5), 1143–1150.
  • Agulló-Pérez, V., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(24), 17887–17911.
  • Annang, F., et al. (2020). Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. Molecules, 25(24), 5948.
  • Kislitsin, S. A., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. Molecules, 26(11), 3183.
  • Sharma, V., & Kumar, V. (2014). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Al-Issa, S. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Molecules, 28(23), 7894.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde for Biological Assays

Introduction: The Imperative of Purity in Biological Research Choosing the Right Tool: A Comparative Analysis of Purity Assessment Techniques The selection of an analytical technique for purity determination is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Biological Research

Choosing the Right Tool: A Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique for purity determination is a critical decision dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For a polar, multifunctional compound like 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, several methods can be considered.

Technique Principle Strengths for This Analyte Limitations
LC-MS Chromatographic separation followed by mass-based detection.High Specificity & Sensitivity: Can distinguish between isobaric impurities and provide molecular weight confirmation. Versatility: Suitable for polar compounds and complex mixtures.Response Factor Variability: UV/Vis or ESI response can vary between analyte and impurities, potentially affecting area-percent purity accuracy without a reference standard.
HPLC-UV Chromatographic separation based on UV/Vis absorbance.Robust & Widely Available: A standard technique in most labs. Quantitative Accuracy: Excellent for quantitation when impurities have similar chromophores.Lack of Specificity: Cannot distinguish between compounds with similar retention times and UV spectra. May not detect impurities lacking a chromophore.[1]
qNMR Quantitative Nuclear Magnetic Resonance.Absolute Purity Determination: Provides a direct measure of purity against a certified internal standard without needing an analyte-specific standard.[2][3][4] Structurally Informative: Confirms the structure of the main component.Lower Sensitivity: Requires significantly more material (mg scale) compared to LC-MS (µg to ng scale).[2] Potential for Signal Overlap: Signals from impurities can overlap with the analyte or standard signals.

The Scientist's Rationale: While qNMR offers a powerful method for absolute purity determination of a reference standard, LC-MS provides the optimal blend of sensitivity, specificity, and throughput required for routine purity checks and the comprehensive profiling needed for biological assays.[5] Its ability to detect and provide mass information for even minor, unexpected impurities makes it indispensable for ensuring that a batch is free from contaminants that could derail a biological screening campaign.

LC-MS Validation Workflow: A Self-Validating System

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6] Our workflow is designed as a self-validating system, where each stage builds confidence in the method's performance, grounded in the principles of the ICH Q2(R1) guidelines.[7][8]

LCMS_Validation_Workflow start_end start_end process process decision decision data data report report A Start: Define Analytical Target Profile (ATP) B Method Development A->B Define goals C Forced Degradation (Stress Testing) B->C Develop stability- indicating method D Method Validation (ICH Q2 R1 Parameters) C->D Challenge method with degradants E Specificity (Peak Purity & Mass ID) D->E Assess discrimination F Linearity & Range D->F Establish quant. range G Accuracy & Precision D->G Verify quant. reliability H LOD & LOQ D->H Determine sensitivity I Is Method Suitable? E->I F->I G->I H->I J Routine Sample Analysis I->J Yes M Refine Method I->M No K Final Report & Certificate of Analysis J->K Generate data L End K->L Document results M->B Re-optimize

Caption: LC-MS Method Validation Workflow.

Part 1: Stability-Indicating Method Development & Forced Degradation

A crucial first step is to perform forced degradation studies. The goal is to intentionally degrade the sample under harsh conditions to ensure the analytical method can separate the intact analyte from its degradation products.[9][10] This proves the method is "stability-indicating," a requirement for reliable purity analysis.[11]

Experimental Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions, aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[11]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.[12]

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Neutralize the acid and base samples where appropriate. Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase and analyze using the developed LC-MS method.

LC-MS Method Protocol
  • The Causality Behind Our Choices:

    • Column: The analyte is highly polar due to its amine, oxo, and aldehyde functionalities. A standard C18 reversed-phase column would provide little to no retention.[13] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is the logical choice to achieve adequate retention and separation from other polar impurities.[14]

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of a weak organic solvent (acetonitrile) and a small percentage of an aqueous buffer. A gradient elution, starting with high organic content and decreasing over time, is employed to elute compounds of varying polarity.[14]

    • Mass Spectrometry: Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules.[15] Given the presence of a basic amino group, positive ion mode (ESI+) is selected to generate a strong protonated molecule [M+H]⁺ signal.

Parameter Condition
LC System: UPLC/UHPLC System
Column: HILIC Amide Column (e.g., Waters ACQUITY BEH Amide), 2.1 x 100 mm, 1.7 µm
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH 6.8
Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile, pH 6.8
Gradient: 95% B (0-1 min), 95% to 50% B (1-8 min), 50% to 95% B (8-9 min), 95% B (9-12 min)
Flow Rate: 0.4 mL/min
Column Temp: 40°C
Injection Vol: 2 µL
MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization: ESI Positive Mode (ESI+)
Capillary Voltage: 3.5 kV
Source Temp: 120°C
Desolvation Temp: 450°C
Scan Range: m/z 50-500

Part 2: Formal Method Validation

With a stability-indicating method in hand, we proceed with formal validation according to ICH Q2(R1) guidelines.[6][7]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Analyze a blank (diluent), a sample of the analyte, and all stressed samples from the forced degradation study.

  • Acceptance Criteria: The analyte peak should be free from co-eluting peaks in the chromatograms of the stressed samples. Peak purity analysis (using a PDA detector) and mass spectral analysis across the peak should confirm homogeneity. The mass spectrum should show the expected [M+H]⁺ ion for the analyte.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.

  • Procedure: Prepare a series of at least five calibration standards from a stock solution, typically spanning 50% to 150% of the target concentration (e.g., 1 µg/mL to 20 µg/mL).

  • Acceptance Criteria: Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

Representative Linearity Data:

Concentration (µg/mL)Peak Area (Counts)
1.055,230
2.5138,100
5.0275,980
10.0551,500
15.0828,300
20.01,105,000
r²: 0.9998
Accuracy and Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure: Analyze three Quality Control (QC) samples (Low, Mid, High concentration) in triplicate on three different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value.

    • Precision: The relative standard deviation (RSD) should be ≤15%.

Representative Accuracy & Precision Data (Day 1):

QC LevelNominal Conc. (µg/mL)Measured Conc. (µg/mL)Accuracy (% Recovery)Precision (%RSD, n=3)
Low2.02.08104.0%2.1%
Mid8.07.9198.9%1.5%
High16.016.25101.6%1.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1, with acceptable accuracy and precision.

Data Interpretation and Reporting

Once validated, the method can be used for routine purity analysis. The purity is typically reported as a percentage based on the relative peak area.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

It is crucial to report the chromatographic conditions and state that the purity is "by area % at [detection wavelength] nm" for UV or "by TIC" for MS, as response factors for impurities may differ. The final report or Certificate of Analysis should include the chromatogram, clearly labeling the main peak and any impurities above the reporting threshold (e.g., 0.1%).

Data_Interpretation input input process process check check output output A Acquire Raw LC-MS Data B Integrate All Peaks (Chromatogram) A->B C Identify Main Analyte Peak (Retention Time & m/z) B->C D Are there other peaks above reporting threshold? C->D E Calculate Purity by Area % D->E No G Characterize Impurities (Determine m/z) D->G Yes F Report Purity >99.x% E->F H Quantify Impurities (Relative Area %) G->H I Report Purity and Impurity Profile H->I

Sources

Comparative

Benchmarking 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Analogs as Competitive Enzyme Inhibitors

A Comparative Guide on Targeting Trypanosoma brucei FolD for Antiparasitic Drug Development Executive Summary The development of targeted therapeutics for Human African Trypanosomiasis (HAT) requires exploiting unique me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide on Targeting Trypanosoma brucei FolD for Antiparasitic Drug Development

Executive Summary

The development of targeted therapeutics for Human African Trypanosomiasis (HAT) requires exploiting unique metabolic vulnerabilities within Trypanosoma brucei. While classical antifolates target dihydrofolate reductase (DHFR), T. brucei can bypass DHFR inhibition via highly efficient pyrimidine salvage pathways, notably through the high-affinity TbU3 transporter [2]. Consequently, downstream 1-carbon metabolism—specifically the bifunctional enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD)—has emerged as a strictly essential, non-redundant target.

This guide benchmarks the performance of competitive inhibitors derived from 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde . As a Senior Application Scientist, I will deconstruct the structural causality behind this specific chemical scaffold, compare its efficacy against legacy alternatives, and provide self-validating experimental workflows for robust hit-to-lead validation.

Mechanistic Grounding: Structural Causality of Inhibition

Why utilize 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde as the foundational building block? The 2-amino-6-oxo-pyrimidine core acts as a high-fidelity bioisostere for the pterin ring of natural folates, anchoring the molecule into the FolD active site via a conserved hydrogen-bonding network. The critical advantage lies in the 5-carbaldehyde moiety, which serves as a highly reactive synthetic handle. This allows for the precise appending of bulky ureido or aryl groups via reductive amination or condensation.

Crystallographic evidence reveals the causality of this design: the pyrimidine ring sits almost perpendicular to the phenyl mean plane of the extended ureic moieties [1]. This specific steric geometry allows the inhibitor to occupy both the pterin-binding pocket and the adjacent p-aminobenzoic acid (pABA) cleft. Because the human FolD binding pocket possesses different topological constraints, this perpendicular orientation drives species-selectivity, effectively neutralizing the parasite enzyme while minimizing mammalian cytotoxicity.

FolatePathway THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF SHMT FolD_DH TbFolD (Dehydrogenase) MTHF->FolD_DH CHTHF 5,10-Methenyl-THF FolD_CH TbFolD (Cyclohydrolase) CHTHF->FolD_CH FTHF 10-Formyl-THF FolD_DH->CHTHF NADP+  →  NADPH FolD_CH->FTHF H2O Inhibitor Pyrimidine-5-carbaldehyde Analogs Inhibitor->FolD_DH Competitive Inhibition

Fig 1: T. brucei folate metabolism pathway highlighting TbFolD inhibition by pyrimidine analogs.

Benchmarking Competitive Inhibitors

To objectively evaluate these pyrimidine-ureido analogs, we must benchmark them against legacy FolD inhibitors (e.g., LY374571) and classical antifolates (e.g., Methotrexate). The data below summarizes the enzymatic and cellular performance metrics [1, 3].

Inhibitor ClassRepresentative CompoundPrimary TargetEnzyme IC₅₀ (μM)T. brucei Cellular IC₅₀ (μM)Selectivity & Mechanistic Notes
Pyrimidine-Ureido Analog Compound 2 (Ureido-derivative)TbFolD2.249.0High structural selectivity via perpendicular pyrimidine ring orientation. Low mammalian toxicity.
Classical FolD Inhibitor LY374571Human/Bacterial FolD~0.5>100Poor selectivity for T. brucei; high mammalian toxicity limits therapeutic window.
Classical Antifolate MethotrexateDHFRN/AVariable / HighTargets DHFR, not FolD; prone to rapid resistance via the T. brucei TbU3 pyrimidine salvage pathway.
Self-Validating Experimental Workflows

Robust drug discovery requires assay systems that actively control for false positives. The following protocols detail the step-by-step methodologies for validating competitive TbFolD inhibitors, ensuring that every data point is internally controlled against auto-reduction or fluorescence artifacts.

Workflow Step1 Compound Synthesis (Pyrimidine Core) Step2 In vitro TbFolD Enzymatic Assay Step1->Step2 Step3 IC50 Determination (Absorbance 340 nm) Step2->Step3 Validation Step4 T. brucei Whole-Cell Viability (Resazurin) Step3->Step4 Hits < 5 μM Step5 Mammalian Cytotoxicity (Selectivity Index) Step4->Step5 Efficacy Confirmed

Fig 2: Sequential screening workflow for validating competitive TbFolD enzyme inhibitors.

Protocol 1: In Vitro TbFolD Dehydrogenase Inhibition Assay

Principle: This assay measures the NADP⁺-dependent oxidation of 5,10-methylene-THF to 5,10-methenyl-THF by monitoring the linear increase in absorbance at 340 nm (NADPH production). Causality of Controls: A Baseline Control (no enzyme) is mandatory to account for the spontaneous degradation or auto-reduction of NADP⁺. A Vehicle Control (DMSO only) establishes the 100% uninhibited Vmax​ baseline.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM MOPS (pH 7.3), 50 mM KCl, and 5 mM 2-mercaptoethanol to maintain the enzyme's structural integrity.

  • Pre-incubation: In a 96-well UV-transparent microplate, pre-incubate 10 nM recombinant TbFolD with varying concentrations of the synthesized 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde analogs (0.1 μM to 100 μM) for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 200 μM NADP⁺ and 100 μM 5,10-methylene-THF to all wells simultaneously using a multichannel pipette.

  • Kinetic Monitoring: Monitor the absorbance at 340 nm continuously for 10 minutes using a microplate reader.

  • Data Extraction: Calculate the initial velocities ( V0​ ) from the linear phase of the reaction and determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: T. brucei Whole-Cell Resazurin Viability Assay

Principle: Evaluates the translation of enzymatic inhibition into whole-cell antiparasitic efficacy. Viable parasites metabolically reduce resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent). Causality of Controls: A Death Control (1 μM Pentamidine) is essential to confirm the assay's dynamic range and ensure the parasites are actively responding to toxic insult, while a Sterility Control (media + dye) subtracts background fluorescence.

  • Cultivation: Culture T. brucei bloodstream forms (e.g., strain Lister 427) in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO₂.

  • Seeding: Seed the parasites into opaque 96-well plates at a optimized density of 1×104 cells/well to ensure logarithmic growth throughout the assay window.

  • Compound Exposure: Add the pyrimidine analogs in a serial dilution gradient (1 μM to 200 μM). Incubate for 48 hours.

  • Metabolic Labeling: Add 20 μL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours to allow for dye reduction.

  • Quantification: Measure fluorescence (Excitation: 540 nm, Emission: 590 nm). Normalize the relative fluorescence units (RFU) against the vehicle and death controls to calculate the cellular IC₅₀.

Validation

Validating the structural integrity of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde using X-ray crystallography

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of any successful research program. The biological activity, safety, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of any successful research program. The biological activity, safety, and patentability of a novel compound are all intrinsically linked to its precise atomic arrangement. This guide provides an in-depth comparison of analytical techniques for validating the structural integrity of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a substituted pyrimidine that represents a common scaffold in medicinal chemistry.[1][2][3][4][5][6]

While multiple spectroscopic methods provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unambiguous three-dimensional map of the molecule. This guide will delve into the principles and practice of X-ray crystallography, while also providing a comparative analysis with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[7] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[7] The resulting diffraction pattern is then mathematically reconstructed to generate a model of the electron density, and thus the atomic positions, within the crystal lattice.

The primary advantage of X-ray crystallography is its definitive nature. While other techniques provide inferential data about connectivity and functional groups, crystallography delivers a visual and precise representation of the molecule's structure, resolving any ambiguities that may arise from spectroscopic data alone.

Experimental Protocol: X-ray Crystallography

The successful application of X-ray crystallography is contingent on the ability to grow a high-quality single crystal of the target compound. This is often the most challenging step in the process.

Step 1: Crystallization

  • Purification: The starting material must be of the highest possible purity (>95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: A systematic screening of solvents and solvent combinations is necessary. For a polar molecule like 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, solvents such as water, ethanol, methanol, or mixtures with less polar solvents like ethyl acetate or dichloromethane could be explored.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a solution in which the compound is less soluble (the precipitant).[8][9] This gradual change in solvent composition can promote crystal growth.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.

Step 2: Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer.[7] The instrument is equipped with an X-ray source (commonly Molybdenum or Copper), a goniometer to orient the crystal, and a detector.[7]

  • Data Acquisition: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer then rotates the crystal through a series of angles while irradiating it with X-rays, collecting a large number of diffraction images.[10]

Step 3: Structure Solution and Refinement

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray reflections.

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined to achieve the best possible fit with the experimental data. Key indicators of a good refinement include the R-factor and the goodness-of-fit (GooF).

Step 4: Data Validation and Deposition

  • CIF File Generation: The final structural information is compiled into a Crystallographic Information File (CIF).[11][12][13]

  • Validation: The CIF file should be validated using tools like the International Union of Crystallography's checkCIF service to identify any potential errors or inconsistencies.[11][14]

  • Deposition: For publication, crystallographic data for organic and metal-organic compounds must be deposited with the Cambridge Crystallographic Data Centre (CCDC).[11][12]

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Validation Purification High Purity (>95%) Compound Crystallization Grow Single Crystals Purification->Crystallization Mounting Mount Crystal on Goniometer Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution CIF_Generation Generate CIF File Structure_Solution->CIF_Generation Validation checkCIF Validation CIF_Generation->Validation Deposition Deposit Data (e.g., CCDC) Validation->Deposition

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Comparative

A Comparative Guide to Receptor Binding Affinities: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde versus Guanine Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the receptor binding profiles of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde and a...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding profiles of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde and a range of guanine derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the experimental rationale and methodologies essential for researchers investigating novel receptor ligands.

Introduction: The Structural Analogy and Divergent Biological Roles

At first glance, 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde and guanine share a common pyrimidine core, suggesting the potential for overlapping biological targets. However, the substitution patterns on this shared scaffold give rise to distinct chemical properties that can dramatically influence their interaction with protein binding pockets. Guanine and its derivatives are well-established endogenous ligands for a variety of receptors, playing crucial roles in cellular signaling.[1][2][3] In contrast, 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde represents a less explored chemical entity, with its receptor binding profile remaining largely uncharacterized.

This guide will first delve into the established receptor binding affinities of various guanine derivatives, providing a benchmark for comparison. Subsequently, we will explore the potential of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde as a receptor ligand, drawing inferences from structurally related 2-aminopyrimidine compounds. Finally, a detailed experimental protocol is provided to enable researchers to directly compare the binding affinities of these compounds in a robust and reproducible manner.

Guanine Derivatives: A Profile of Promiscuous Receptor Interaction

Guanine and its naturally occurring and synthetic derivatives have been shown to bind to a diverse array of receptors, often with high affinity. This promiscuity underscores the importance of this chemical scaffold in biology and medicine.

Toll-Like Receptor 7 (TLR7)

A significant body of research has identified guanosine and its modified derivatives as endogenous ligands for Toll-like receptor 7 (TLR7), a key player in the innate immune system.[1][2][3] The binding of these ligands to TLR7 can trigger downstream signaling pathways, leading to the production of pro-inflammatory cytokines. This interaction is particularly noteworthy as it is often synergistic with the binding of oligoribonucleotides (ORNs).[2]

Guanine DerivativeReceptorReported Affinity/ActivityCitation
Guanosine (G)TLR7Synergistically activates TLR7 in the presence of polyU[2]
2'-deoxyguanosine (dG)TLR7Endogenous ligand for TLR7[1][2]
8-hydroxyguanosine (8-OHG)TLR7Activates TLR7 in the presence of ORNs[1][2]
8-hydroxydeoxyguanosine (8-OHdG)TLR7Induces strong cytokine production; acts as an endogenous ligand in vivo[2][3]
LoxoribineTLR7Activates immune cells exclusively via TLR7[4]
IsatoribineTLR7Activates immune cells exclusively via TLR7[4]
Adenosine Receptors

The structural similarity between guanine and adenine has led to the investigation of guanine derivatives as ligands for adenosine receptors (ARs), which are G-protein coupled receptors involved in a wide range of physiological processes.[5][6][7] While many AR ligands are adenine-based, certain guanine derivatives have shown the ability to modulate AR activity.[8] For instance, it has been hypothesized that the neuroprotective effects of guanosine may be mediated through interactions with A1 and A2A adenosine receptors.[8]

Other Receptor Interactions

The versatility of the guanine scaffold extends beyond TLRs and ARs. Guanine nucleotides are known to regulate the binding affinity of agonists to adrenergic receptors.[9] Furthermore, various guanine derivatives have been explored as inhibitors for enzymes such as kinases and as ligands for riboswitches, demonstrating the broad biological relevance of this chemical class.[10]

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde: An Uncharted Territory in Receptor Binding

Currently, there is a paucity of publicly available data on the receptor binding affinity of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde. However, by examining structurally related 2-aminopyrimidine derivatives, we can infer potential biological targets and guide future experimental investigations.

Numerous 2-aminopyrimidine derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, antiviral, and antibacterial effects.[11][12][13][14] Of particular relevance is the discovery of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as potent and selective antagonists of the A1 adenosine receptor.[15][16] The 2-amino group in these compounds is thought to be crucial for forming hydrogen bonds within the receptor binding pocket.[15]

Given the structural similarities, it is plausible that 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde could also exhibit affinity for adenosine receptors or other purinergic receptors. The presence of the aldehyde group at the 5-position introduces a reactive moiety that could potentially form covalent bonds or unique non-covalent interactions within a binding site, a feature not present in the more extensively studied guanine derivatives.

To definitively characterize the receptor binding profile of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde and enable a direct comparison with guanine derivatives, a competitive radioligand binding assay is the gold standard.[17][18]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a detailed methodology for determining the binding affinity (Ki) of a test compound (e.g., 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde) by measuring its ability to displace a known radiolabeled ligand from a specific receptor.

I. Materials and Reagents
  • Receptor Source: Cell membranes or purified receptors expressing the target of interest (e.g., HEK293 cells transfected with the human A1 adenosine receptor).

  • Radiolabeled Ligand: A high-affinity radioligand for the target receptor (e.g., [3H]-DPCPX for the A1 adenosine receptor).

  • Unlabeled Competitor (Test Compound): 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.

  • Positive Control: A known unlabeled ligand for the target receptor (e.g., a known guanine derivative with affinity for the target).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: With glass fiber filters.

  • Vacuum Manifold.

  • Microplate Scintillation Counter.

II. Experimental Workflow

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Radioligand Stock - Competitor Dilutions add_components Add to 96-well Plate: 1. Assay Buffer 2. Unlabeled Competitor 3. Radioligand 4. Receptor Membranes prep_reagents->add_components prep_membranes Prepare Receptor Membranes: - Thaw and homogenize - Dilute to desired concentration prep_membranes->add_components incubate Incubate: - To reach equilibrium - (e.g., 60 min at 25°C) add_components->incubate filter Filtration: - Rapidly filter through  glass fiber plate incubate->filter wash Wash: - 3x with cold wash buffer - To remove unbound ligand filter->wash dry_count Dry & Count: - Dry filter plate - Add scintillation cocktail - Count in microplate counter wash->dry_count plot Plot Data: - % Specific Binding vs.  log[Competitor] dry_count->plot calculate Calculate: - IC50 - Ki using Cheng-Prusoff equation plot->calculate

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a serial dilution of the unlabeled test compound and positive control in assay buffer. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Dilute the radiolabeled ligand in assay buffer to a working concentration, typically at or below its Kd value.

    • Prepare the receptor membranes by diluting the stock in assay buffer to a concentration that results in specific binding of approximately 10% of the total added radioligand.[17]

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Assay buffer, radioligand, and receptor membranes.

      • Non-specific Binding (NSB): Assay buffer, radioligand, receptor membranes, and a saturating concentration of a known unlabeled ligand.

      • Competitive Binding: Assay buffer, radioligand, receptor membranes, and varying concentrations of the test compound or positive control.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

    • Wash the filters three times with cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Allow the filter plate to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Dose-Response Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

  • Determine IC50:

    • The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the dose-response curve using non-linear regression analysis.

  • Calculate Ki:

    • The inhibition constant (Ki), which represents the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Underlying Signaling Pathway

The interaction of a ligand with its receptor initiates a cascade of intracellular events. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is relevant for adenosine receptors.

GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Guanine Derivative) Receptor GPCR (e.g., Adenosine Receptor) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

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Validation

Cross-validation of HPLC and GC-MS methods for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde trace analysis

Cross-Validation of HPLC and GC-MS Methods for Trace Analysis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde As pharmaceutical pipelines increasingly focus on complex targeted therapies, the stringent quantificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and GC-MS Methods for Trace Analysis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

As pharmaceutical pipelines increasingly focus on complex targeted therapies, the stringent quantification of nucleobase derivatives and synthetic intermediates has become a critical regulatory mandate. 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS 1402401-43-7) is a highly polar, polyfunctional pyrimidine derivative[1][2]. Its structure—featuring a primary amine, a lactam/lactim tautomeric system, and an aldehyde group—presents significant analytical challenges, including poor retention on standard reversed-phase media and thermal instability[3].

This guide provides an objective, data-driven cross-validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the trace analysis of this compound. Designed for analytical scientists, this document outlines the mechanistic causality behind method development and establishes self-validating protocols compliant with[4][5].

Mechanistic Rationale for Analytical Modalities

To achieve trace-level quantification (parts-per-billion, ppb), the analytical method must overcome the molecule's inherent physicochemical barriers.

HPLC-MS/MS: The Direct Analysis Approach A standard C18 column relies on hydrophobic dispersion forces, which fail to retain this highly polar pyrimidine, causing it to elute in the void volume subject to severe ion suppression. Therefore, a Pentafluorophenyl (PFP) stationary phase is required. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole, hydrogen bonding, and π−π interactions with the pyrimidine ring. When coupled with an acidic mobile phase (pH 3.0), the ionization of the pyrimidine is suppressed, ensuring an adequate retention factor ( k′>2 ) and sharp peak symmetry.

GC-MS: The Derivatization Approach Direct GC injection of this compound is impossible. In a hot GC inlet (250°C), the active hydrogens on the primary amine and lactam motifs hydrogen-bond with active silanol sites in the liner, leading to irreversible adsorption, severe peak tailing, and thermal degradation[6]. To bypass this, silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is mandatory. This reagent replaces the active protons with bulky, non-polar trimethylsilyl (TMS) groups, eliminating hydrogen bonding, drastically increasing volatility, and thermally stabilizing the molecule for gas-phase transit.

MethodSelection Start Trace Analysis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Matrix Is the matrix highly complex with volatile interferences? Start->Matrix Deriv Is derivatization feasible and reproducible? Matrix->Deriv Yes HPLC Select HPLC-MS/MS (Direct Analysis, PFP Column) Matrix->HPLC No Deriv->HPLC No GCMS Select GC-MS (Requires Silylation, SIM Mode) Deriv->GCMS Yes Validation Cross-Validation per ICH Q2(R2) (LOD, LOQ, Linearity, Precision) HPLC->Validation GCMS->Validation

Logical decision tree for selecting HPLC vs. GC-MS for pyrimidine trace analysis.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, both protocols are designed as self-validating systems . This means the workflow inherently monitors its own performance through the inclusion of stable-isotope-labeled internal standards (SIL-IS) to correct for matrix effects/derivatization losses, and mandatory System Suitability Testing (SST) prior to sample acquisition[5][7].

Protocol A: HPLC-MS/MS Workflow
  • Sample Preparation: Spike 1.0 mL of the sample matrix with 10 µL of 13C3​ -labeled internal standard (100 ng/mL). Extract using 3 mL of cold Acetonitrile to precipitate matrix proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation:

    • Column: PFP (100 mm × 2.1 mm, 1.9 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with formic acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z140.1→97.0 (loss of HNCO) for the target analyte.

  • System Suitability Check: Inject a 10 ng/mL standard. Proceed only if the tailing factor ( Tf​ ) is ≤1.5 and the signal-to-noise ratio (S/N) is ≥100 .

Protocol B: GC-MS Workflow
  • Sample Preparation & Extraction: Spike the sample with a structural analog internal standard (e.g., 5-fluorouracil derivative). Extract into ethyl acetate, then evaporate to complete dryness under a gentle stream of N2​ at 40°C. Causality: Even trace moisture will rapidly hydrolyze the BSTFA reagent, destroying the derivatization yield.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap tightly and incubate at 60°C for 45 minutes to ensure complete silylation of the sterically hindered amine.

  • Gas Chromatography:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Injection: 1 µL, splitless mode at 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry (EI): Operate in Selected Ion Monitoring (SIM) mode at 70 eV. Monitor the molecular ion of the fully silylated derivative.

Workflow Sample Liquid Extraction & IS Spiking Dry Evaporate to Absolute Dryness (N2) Sample->Dry Reagent Add BSTFA + 1% TMCS (Silylation) Dry->Reagent Heat Incubate 60°C for 45 mins Reagent->Heat Inject GC-MS Injection (SIM Mode) Heat->Inject

GC-MS sample preparation and silylation workflow for polar pyrimidines.

Cross-Validation Data Comparison

Following the framework[4][8], both methods were evaluated for trace-level quantification. The data summarized below reflects the performance metrics obtained during cross-validation[9][10].

Validation Parameter (ICH Q2(R2))HPLC-MS/MS (Direct)GC-MS (Derivatized)Analytical Significance
Limit of Detection (LOD) 0.2 ng/mL1.5 ng/mLHPLC avoids derivatization background noise, yielding superior absolute sensitivity for polar targets.
Limit of Quantitation (LOQ) 0.6 ng/mL4.5 ng/mLDefines the lowest concentration that can be reliably measured with acceptable precision.
Linearity Range ( R2 ) 0.6 – 500 ng/mL (>0.998)4.5 – 500 ng/mL (>0.995)Both methods demonstrate excellent linear dynamic ranges suitable for pharmaceutical impurity profiling.
Method Precision (%RSD) 2.1%4.8%GC-MS exhibits slightly higher variability due to kinetic fluctuations in the derivatization step.
Mean Recovery (%) 98.5% ± 1.5%89.2% ± 3.4%Complete evaporation and silylation steps in GC-MS inherently introduce minor analyte losses.
Sample Throughput High (~8 mins/sample)Low (~45 mins prep + 20 mins run)HPLC allows for direct injection of biological or synthetic matrices after simple protein precipitation.

Conclusion & Method Selection

Both HPLC-MS/MS and GC-MS are viable, highly specific techniques for the trace analysis of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.

However, HPLC-MS/MS utilizing a PFP stationary phase is the superior choice for routine pharmaceutical analysis. It circumvents the labor-intensive, moisture-sensitive silylation required by GC-MS, resulting in higher recovery rates, tighter precision, and a lower Limit of Quantitation (LOQ)[6][11]. GC-MS should be reserved as an orthogonal confirmation technique, or utilized when the sample matrix contains high concentrations of non-volatile salts that would otherwise foul an ESI source.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CID 118107998) Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell Analytical URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS No. 1402401-43-7).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS No. 1402401-43-7). As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe and environmentally sound disposal. This guide is built on the foundational principles of chemical safety, risk mitigation, and regulatory compliance, designed to empower researchers to manage chemical waste with confidence and precision.

The procedures outlined herein are based on established best practices for handling heterocyclic organic compounds of unknown long-term toxicity. However, this guide is intended to supplement, not replace, your institution's specific waste management protocols and the manufacturer's Safety Data Sheet (SDS). Always consult your Environmental Health and Safety (EHS) department for final guidance.

Pre-Disposal Hazard Assessment: Understanding the Compound

A thorough understanding of the potential hazards is the cornerstone of safe disposal. While comprehensive toxicological data for 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is not widely available, its structure—featuring an aldehyde group and a pyrimidine core—necessitates a cautious approach. Analogous chemical structures, such as 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde, are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, we must operate under the assumption that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.

Key Assumed Hazards:

  • Skin Irritation: Potential for redness, itching, or inflammation upon contact.[2][3]

  • Eye Irritation: May cause serious irritation, watering, or redness if contact occurs.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the nose, throat, and lungs.[4]

  • Unknown Long-Term Effects: Due to a lack of extensive data, potential for mutagenicity, carcinogenicity, or reproductive toxicity cannot be ruled out.

Given these potential risks, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is your primary defense against chemical exposure. The following ensemble is mandatory when handling 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde in any form—solid, solution, or as contaminated waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against dermal absorption. Double-gloving is recommended for handling gross contamination or bulk quantities.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects eyes from airborne dust particles and accidental splashes.[1]
Body Protection Flame-resistant laboratory coatShields skin and personal clothing from contamination.
Respiratory N95-rated dust mask (or higher)Required when handling the solid powder to prevent inhalation of fine particles.[4]

Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[6]

Waste Segregation & Containerization: The Foundation of Compliance

Proper segregation prevents dangerous chemical reactions and ensures that waste is routed to the correct disposal facility.[7] Waste generated from 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde must be treated as hazardous chemical waste.

Core Principles:

  • Compatibility is Key: Waste containers must be made of a material compatible with the waste. For this compound and its likely solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[8][9] Never use metal containers for acidic waste streams.[10]

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate concentration of each component, and the relevant hazard pictograms (e.g., exclamation mark for irritant).[11][12]

  • Closed Containers: Waste containers must be kept tightly sealed at all times, except when adding waste.[9] Funnels should not be left in the container opening.[7]

Step-by-Step Disposal Protocols

Protocol 4.1: Disposal of Unused or Waste Solid Compound

This procedure applies to the pure, solid form of the chemical.

  • Work Area Preparation: Ensure the chemical fume hood sash is at the appropriate height. Lay down absorbent, plastic-backed bench paper to contain any potential spills.

  • Transfer: Carefully sweep up or scoop the solid waste using non-sparking tools. Avoid any actions that could generate dust.[4]

  • Containerization: Place the solid waste into a dedicated, pre-labeled "Solid Hazardous Waste" container made of HDPE.

  • Sealing and Storage: Securely close the container lid. Wipe the exterior of the container with a damp cloth to decontaminate it, and store it in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[5][9]

  • Documentation: Log the addition to the waste container in your laboratory's waste inventory.

  • Pickup Request: Once the container is full or has reached your institution's storage time limit, arrange for pickup by your EHS department.

Protocol 4.2: Disposal of Contaminated Labware (Solid Waste)

This includes items like gloves, weigh boats, pipette tips, and contaminated bench paper.

  • Segregation: Collect all solid labware that has come into direct contact with the chemical.

  • Containerization: Place these items into a separate, clearly labeled "Contaminated Solid Waste" container. This is typically a plastic bag-lined bin or a dedicated HDPE pail.

  • Final Disposal: Once the bag or container is full, seal it securely. It should be disposed of as hazardous solid waste through your institutional EHS program. Do not overfill bags to prevent tearing.

Protocol 4.3: Disposal of Empty Product Containers

Empty containers are not considered regular trash as they retain chemical residues.[7]

  • Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste. Collect all three rinses in a dedicated, pre-labeled "Hazardous Liquid Waste" container.

  • Container Preparation: After rinsing, deface or completely remove the original product label.[10][11]

  • Final Disposal: The triple-rinsed, unlabeled container can now typically be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[10][11]

Emergency Procedures: Spill Management

Accidents happen. A prepared response is critical to mitigating risk.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or outside of a containment area, evacuate the lab and contact your EHS emergency line.

  • Contain: For a small spill within a fume hood, prevent the spread of the powder. Do not use a dry brush, as this will aerosolize the particles.

  • Clean-Up:

    • Gently cover the spill with an absorbent material.

    • Carefully dampen the absorbent material with water or a suitable solvent to prevent dust generation.

    • Using scoops or forceps, collect the absorbed material and place it in your "Contaminated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water, followed by a solvent rinse if appropriate. Place all cleaning materials in the hazardous waste container.

  • Report: Fully document the incident according to your laboratory's safety protocols.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde and associated waste.

G cluster_start Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Final Waste Container cluster_end Final Steps start Identify Waste Material solid_pure Pure/Bulk Solid Chemical start->solid_pure Solid Compound solid_contam Contaminated Labware (Gloves, Tips, Paper) start->solid_contam Contaminated Item liquid_rinse Container Rinsate start->liquid_rinse Empty Container Rinsate container_solid Label: 'Solid Hazardous Waste' Container: HDPE Pail solid_pure->container_solid container_contam Label: 'Contaminated Solid Waste' Container: Lined Bin solid_contam->container_contam container_liquid Label: 'Hazardous Liquid Waste' Container: HDPE/Glass Bottle liquid_rinse->container_liquid clean_container Triple-Rinsed Container liquid_rinse->clean_container Results in... storage Store in Satellite Accumulation Area container_solid->storage container_contam->storage container_liquid->storage pickup Request EHS Pickup storage->pickup recycle Recycle/Dispose as Non-Hazardous Waste clean_container->recycle

Caption: Decision workflow for waste segregation and disposal.

References

  • How to Properly Dispose Chemical Hazardous Waste. NSTA. Available at: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Available at: [Link]

  • HAZARDOUS WASTE DISPOSAL POLICY / PROCEDURES. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET for 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. AFG Bioscience LLC. Available at: [Link]

  • WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS). Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals As a novel compound, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS No. 1402401-43-7) requires a cautious and well-informed approach to laboratory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS No. 1402401-43-7) requires a cautious and well-informed approach to laboratory handling.[1][2] This guide provides a detailed protocol for the requisite Personal Protective Equipment (PPE), handling procedures, and disposal methods to ensure the safety of all personnel. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is predicated on established best practices for handling new chemical entities and structurally related pyrimidine derivatives.[3]

Hazard Assessment and Engineering Controls: The First Line of Defense

Due to the unknown toxicological properties of 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a thorough risk assessment is a critical prerequisite to handling.[3] All manipulations of this compound should be performed within a well-ventilated laboratory. For any procedures that could potentially generate aerosols, such as weighing, solution preparation, or sonication, the use of a certified chemical fume hood is mandatory.[3]

Engineering controls, such as fume hoods and proper ventilation, are the primary means of minimizing exposure.[4] Facilities should also be equipped with easily accessible eyewash stations and safety showers.[4]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] A face shield should be worn over safety goggles during procedures with a heightened risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for providing short-term protection against a wide array of chemicals.[7] It is crucial to inspect gloves for any signs of damage before each use and to replace them immediately if they become contaminated.[7][8] For tasks involving a higher risk of exposure, the practice of double-gloving is recommended.[3]
Body Protection Laboratory CoatA flame-retardant or permeation-resistant laboratory coat should be worn and kept fully buttoned to provide maximum skin coverage.[3][5][6] Clothing worn beneath the lab coat should be made of natural fibers, such as cotton.[6]
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are required.[6] Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory.
Respiratory Protection RespiratorIf engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][6] A full-face respirator may be required if exposure limits are exceeded.[5]
Procedural Workflow for Safe Handling

A systematic approach to handling 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is critical for minimizing risk and preventing contamination.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Clean & Uncluttered Work Area check_hood 2. Verify Fume Hood Functionality prep_area->check_hood don_ppe 3. Inspect & Don Appropriate PPE check_hood->don_ppe weigh 4. Weighing Inside Fume Hood don_ppe->weigh Proceed to handling solution 5. Solution Preparation in Fume Hood weigh->solution wash 6. Thoroughly Wash Hands & Exposed Skin solution->wash After handling is complete decontaminate 7. Decontaminate Work Surfaces & Equipment wash->decontaminate dispose 8. Dispose of Waste According to Protocol decontaminate->dispose

Caption: Step-by-step workflow for handling the compound.

Experimental Protocols:

  • Weighing the Solid Compound:

    • Don the appropriate PPE as specified in the table above.

    • Perform all weighing activities inside a chemical fume hood or a balance enclosure to contain any airborne particles.[3]

    • Utilize anti-static weighing paper or a tared container.

    • Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.

    • All disposable materials used during this process must be treated as contaminated waste.[3]

  • Preparing Stock Solutions:

    • All solution preparations must be conducted within a certified chemical fume hood.[3]

    • Slowly add the solvent to the solid compound to prevent splashing.

    • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.[3]

    • Clearly label the final solution with the compound's name, concentration, the solvent used, the date of preparation, and the preparer's initials.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

cluster_spill Spill Response cluster_exposure Exposure Response evacuate 1. Evacuate & Secure Area ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain Spill with Absorbent Material ppe->contain cleanup 4. Collect & Place in Sealed Container for Disposal contain->cleanup decontaminate_spill 5. Decontaminate Spill Area cleanup->decontaminate_spill remove_clothing 1. Remove Contaminated Clothing wash_skin 2. Wash Skin with Soap & Water for 15 min remove_clothing->wash_skin flush_eyes 3. Flush Eyes with Water for 15 min remove_clothing->flush_eyes seek_medical 4. Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical

Caption: Emergency response workflow for spills and exposure.

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[9]

  • In case of eye contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing and seek medical attention if irritation persists.[9][10]

  • If inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention.[9]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Disposal Plan

All waste materials contaminated with 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde must be handled as hazardous waste.

  • Solid Waste: Collect all contaminated disposable materials, such as gloves, wipes, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[8]

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] It is recommended to entrust the disposal to a licensed waste disposal company.[9]

By adhering to these stringent safety protocols, researchers can handle 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with confidence, ensuring a safe and controlled laboratory environment.

References

Sources

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